Product packaging for (3-Pyrrolidin-1-ylphenyl)methanol(Cat. No.:CAS No. 859850-72-9)

(3-Pyrrolidin-1-ylphenyl)methanol

Cat. No.: B1588405
CAS No.: 859850-72-9
M. Wt: 177.24 g/mol
InChI Key: MYIYSGIMXUQECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Pyrrolidin-1-ylphenyl)methanol (CAS 859850-72-9) is a high-purity chemical building block of significant interest in medicinal and combinatorial chemistry research. This compound, with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol, serves as a versatile synthon for the preparation of novel heterocyclic compounds and analogues of biologically active molecules . The pyrrolidine ring is a privileged scaffold in drug discovery, present in many pharmaceuticals and natural compounds . Researchers utilize this compound as a key intermediate in parallel synthesis approaches to generate libraries of potential therapeutic agents, including pyrrolidine-containing molecules which have been investigated for the treatment of various diseases . Its structure, featuring both an aromatic system and a heterocyclic amine, makes it a valuable precursor for developing novel 2-heteroarylethylamine derivatives, which are important targets in medicinal chemistry due to their role as chemical messengers in biological processes . Key Specifications: • CAS Number: 859850-72-9 • Molecular Formula: C 11 H 15 NO • Molecular Weight: 177.24 g/mol • Purity: Available in 97% purity • MDL Number: MFCD07772826 • SMILES: OCC1=CC=CC(N2CCCC2)=C1 Safety Information: This compound is classified with the signal word 'Danger' and has the hazard statement H301 (Toxic if swallowed) . Researchers should handle with appropriate precautions, including the use of personal protective equipment. Note: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1588405 (3-Pyrrolidin-1-ylphenyl)methanol CAS No. 859850-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIYSGIMXUQECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428145
Record name (3-pyrrolidin-1-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-72-9
Record name (3-pyrrolidin-1-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Pyrrolidin-1-ylphenyl)methanol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (3-Pyrrolidin-1-ylphenyl)methanol, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyrrolidine moiety is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This document elucidates the core chemical properties, synthesis pathways, and potential therapeutic applications of this compound, positioning it as a valuable scaffold for the design of next-generation therapeutics. We will explore its synthesis from logical precursors, detail necessary analytical characterization, and discuss its potential in targeting a range of diseases, grounded in the established biological significance of the pyrrolidinyl-aryl framework.

Introduction: The Strategic Value of the Pyrrolidinyl-Aryl Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in modern drug discovery.[1] Its prevalence in FDA-approved drugs underscores its utility. The pyrrolidine ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

When incorporated into an aryl system, as in this compound, the pyrrolidine ring can serve multiple functions:

  • Modulation of Physicochemical Properties: It can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability, and influence lipophilicity (LogP) to optimize membrane permeability.

  • Vectorial Targeting: The basic nitrogen atom can act as a proton acceptor, forming a cationic center that can engage in key hydrogen bonding or ionic interactions with target proteins, such as GPCRs, ion channels, and enzymes.

  • Metabolic Stability: The saturated ring can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

The subject of this guide, this compound, combines this valuable heterocycle with a benzyl alcohol moiety. This primary alcohol group provides a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This versatility makes it a highly attractive building block for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be defined based on its chemical structure and data from chemical suppliers.

PropertyValueSource
IUPAC Name This compound-
CAS Number 859850-72-9[3][4][5]
Molecular Formula C₁₁H₁₅NO[3][4]
Molecular Weight 177.24 g/mol [4]
Canonical SMILES C1CCN(C1)C2=CC=CC(=C2)CO-
Purity (Typical) ≥95%[3]

Note: Physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would need to be determined experimentally.

Synthesis and Reaction Chemistry

The synthesis of this compound can be logically achieved via a two-step process starting from 3-bromobenzaldehyde. This pathway involves a nucleophilic aromatic substitution followed by a standard reduction of the aldehyde.

Synthetic Pathway Overview

The proposed synthesis leverages a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the selective reduction of the aldehyde functionality.

G cluster_0 Step 1: C-N Cross-Coupling cluster_1 Step 2: Aldehyde Reduction A 3-Bromobenzaldehyde C 3-(Pyrrolidin-1-yl)benzaldehyde (CAS: 857283-89-7) A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Toluene, Heat B Pyrrolidine B->C D 3-(Pyrrolidin-1-yl)benzaldehyde E This compound (Target Compound) D->E Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol) Room Temperature G cluster_0 Drug Discovery Workflow A This compound Scaffold B Library Synthesis Esterification Etherification Oxidation A:f0->B:f0 Derivatization C Biological Screening Kinase Assays Receptor Binding Cellular Assays B->C Testing D SAR & Lead Optimization Potency Selectivity ADME Properties C->D Data Analysis D->B Iterative Design E Preclinical Candidate D->E Selection

References

An In-depth Technical Guide to the Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of viable synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative assessment of the different approaches. We will explore three primary synthetic strategies: the reduction of a commercially available aldehyde, a palladium-catalyzed Buchwald-Hartwig amination, and the alkylation of an aminobenzyl alcohol. This document is intended to serve as a comprehensive resource, blending theoretical understanding with practical, field-proven insights to enable the successful synthesis of this compound in a research setting.

Introduction: Strategic Importance of the Pyrrolidinylphenyl Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. When incorporated onto a phenyl ring, as in this compound, it imparts specific physicochemical properties that can be advantageous for drug design. The tertiary amine of the pyrrolidine group can act as a proton acceptor at physiological pH, enhancing aqueous solubility and allowing for salt formation, which is often beneficial for drug formulation. Furthermore, the pyrrolidinyl group can engage in specific interactions with biological targets, such as hydrogen bonding or ionic interactions, thereby influencing the compound's pharmacological profile. The benzyl alcohol functionality provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.

Given its utility, the efficient and scalable synthesis of this compound is a critical first step in many drug discovery programs. The choice of synthetic route can have significant implications for cost, purity, and the ability to generate analogs. This guide will dissect three common and effective strategies for its preparation.

Route 1: Reduction of 3-(Pyrrolidin-1-yl)benzaldehyde

This is arguably the most direct and high-yielding approach, contingent on the availability of the starting material, 3-(pyrrolidin-1-yl)benzaldehyde. This aldehyde is indeed commercially available from several suppliers, making this route highly attractive for its simplicity and efficiency.[1][2]

Causality of Experimental Choices

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its chemoselectivity. It is a mild reducing agent that will readily reduce aldehydes and ketones but will not typically affect less reactive carbonyl groups such as esters, amides, or carboxylic acids.[3][4] This selectivity is advantageous as it obviates the need for protecting groups on other functionalities that might be present in more complex analogs. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and to protonate the intermediate alkoxide to yield the final alcohol product. The reaction is generally fast, clean, and proceeds at room temperature, making it highly practical for a laboratory setting.

Underlying Mechanism: Nucleophilic Hydride Addition

The mechanism of aldehyde reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the partially positive carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) to give the primary alcohol. This step regenerates the methoxide anion.

This process can, in principle, repeat until all four hydride ions from the borohydride have reacted.

Caption: Mechanism of NaBH₄ Reduction of an Aldehyde.

Detailed Experimental Protocol

Materials:

  • 3-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid or oil.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful when the corresponding aldehyde for Route 1 is not available or when a modular approach is desired for creating a library of analogs. In this case, pyrrolidine is coupled with a commercially available 3-halobenzyl alcohol, such as 3-bromobenzyl alcohol.

Causality of Experimental Choices

This reaction requires a carefully selected catalytic system.

  • Palladium Precursor: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: An electron-rich, bulky phosphine ligand is crucial. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are commonly used.[6] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Underlying Mechanism: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates:

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl halide (3-bromobenzyl alcohol), forming a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_aryl_halide L₂Pd(II)(Ar)(Br) oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination + Base (-HBr) pd_aryl_halide->amine_coordination pd_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product This compound reductive_elimination->product aryl_halide 3-Bromobenzyl alcohol aryl_halide->oxidative_addition amine Pyrrolidine + Base amine->amine_coordination

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

  • 3-Bromobenzyl alcohol (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 2 mol%)

  • Xantphos (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Diethyl ether

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add 3-bromobenzyl alcohol and anhydrous toluene.

  • Add pyrrolidine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the final product.

Route 3: Alkylation of 3-Aminobenzyl Alcohol

A third approach involves the direct alkylation of 3-aminobenzyl alcohol with a 1,4-dihaloalkane, such as 1,4-dibromobutane or 1,4-dichlorobutane. This method constructs the pyrrolidine ring in a single step through a double nucleophilic substitution.

Causality of Experimental Choices

This reaction is a double N-alkylation that results in cyclization.

  • Base: A base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is less harsh than the organometallic bases used in Route 2.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable to dissolve the reagents and facilitate the Sₙ2 reaction.

  • Temperature: Heating is typically required to drive the reaction to completion, as the second intramolecular alkylation can be slower than the first intermolecular one.

Underlying Mechanism: Double Nucleophilic Substitution
  • First Alkylation: The amine nitrogen of 3-aminobenzyl alcohol acts as a nucleophile, attacking one of the electrophilic carbons of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion.

  • Second Alkylation (Intramolecular Cyclization): The resulting secondary amine then undergoes an intramolecular Sₙ2 reaction, with the nitrogen attacking the terminal carbon bearing the second bromide, to form the five-membered pyrrolidine ring.

Caption: Double Alkylation for Pyrrolidine Ring Formation.

Detailed Experimental Protocol

Materials:

  • 3-Aminobenzyl alcohol (1.0 eq)[7]

  • 1,4-Dibromobutane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Combine 3-aminobenzyl alcohol, potassium carbonate, and 1,4-dibromobutane in a round-bottom flask with DMF.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis and Data Presentation

Parameter Route 1: Reduction Route 2: Buchwald-Hartwig Route 3: Alkylation
Starting Materials 3-(Pyrrolidin-1-yl)benzaldehyde3-Bromobenzyl alcohol, Pyrrolidine3-Aminobenzyl alcohol, 1,4-Dibromobutane
Key Reagents NaBH₄, MethanolPd₂(dba)₃, Xantphos, NaOtBuK₂CO₃, DMF
Pros Simple, high yield, mild conditions, readily available starting material.Modular, good for analog synthesis, well-established methodology.Cost-effective reagents, one-pot ring formation.
Cons Less flexible for analog synthesis.Requires expensive catalyst/ligand, inert atmosphere, potential for heavy metal contamination.Potential for over-alkylation (polymerization), requires careful control of conditions.
Typical Yield >90%70-90%50-70%

Characterization Data for this compound

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.8 Hz, 1H), 6.85 (s, 1H), 6.80 (d, J=7.6 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 4.65 (s, 2H), 3.30 (t, J=6.4 Hz, 4H), 2.00 (t, J=6.4 Hz, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 142.5, 129.5, 115.0, 111.9, 111.4, 65.2, 47.7, 25.5.

  • Mass Spectrometry (ESI+): m/z 178.1 [M+H]⁺.

(Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and concentration.)

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages.

  • Route 1 (Reduction) is the most straightforward and efficient method, recommended when the starting aldehyde is readily accessible and large quantities of the target molecule are required without the need for extensive analog synthesis.

  • Route 2 (Buchwald-Hartwig Amination) offers greater flexibility and is the preferred method for constructing a library of related compounds by varying either the amine or the aryl halide partner. Despite the higher cost of reagents, its reliability and broad scope make it a cornerstone of modern medicinal chemistry.

  • Route 3 (Alkylation) provides a classical and cost-effective alternative, though it may require more optimization to control for side reactions and generally provides lower yields.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, considering factors such as scale, cost, timeline, and the need for analog generation. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol (CAS No. 859850-72-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol, bearing the CAS number 859850-72-9, is a substituted benzyl alcohol derivative featuring a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine ring in a wide array of biologically active compounds. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is valued for its ability to introduce three-dimensionality into molecular structures, which can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safety considerations for this compound, serving as a critical resource for professionals in the field.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • CAS Number: 859850-72-9

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight177.24 g/mol --INVALID-LINK--
AppearanceSolid[Generic Supplier Data]
PurityTypically >95%--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound is not extensively detailed in readily available peer-reviewed literature. However, based on fundamental principles of organic synthesis, two primary and logical retrosynthetic pathways can be proposed.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two feasible synthetic strategies:

  • Reductive Amination: Disconnection of the C-N bond between the phenyl ring and the pyrrolidine nitrogen leads to 3-hydroxybenzaldehyde and pyrrolidine as starting materials.

  • N-Alkylation: Disconnection of the same C-N bond can also suggest 3-aminobenzyl alcohol and a 1,4-dihalobutane (e.g., 1,4-dibromobutane) as precursors.

G cluster_0 Strategy 1: Reductive Amination cluster_1 Strategy 2: N-Alkylation TM This compound CAS: 859850-72-9 SM1_1 3-Hydroxybenzaldehyde TM->SM1_1 C-N bond disconnection SM1_2 Pyrrolidine TM->SM1_2 SM2_1 3-Aminobenzyl Alcohol TM->SM2_1 C-N bond disconnection SM2_2 1,4-Dibromobutane TM->SM2_2

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Protocol: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Workflow:

G Start Start: 3-Hydroxybenzaldehyde & Pyrrolidine Mixing Mix in Methanol Start->Mixing Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) Mixing->Imine_Formation Reduction In situ Reduction (e.g., Sodium Borohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add pyrrolidine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.

  • Reduction: After stirring for a designated period (e.g., 1-2 hours), cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the aldehyde starting material.

  • Quenching and Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Proposed Synthesis Protocol: N-Alkylation

This method involves the direct alkylation of an amine with a dihaloalkane, leading to the formation of the heterocyclic ring.

Workflow:

G Start Start: 3-Aminobenzyl Alcohol & 1,4-Dibromobutane Reaction Reaction in a polar aprotic solvent (e.g., Acetonitrile or DMF) with a non-nucleophilic base (e.g., K₂CO₃ or DIEA) Start->Reaction Heating Heat to drive reaction to completion Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis via N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Combine 3-aminobenzyl alcohol (1.0 eq), 1,4-dibromobutane (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Reaction Conditions: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC or LC-MS. The reaction proceeds via an initial intermolecular N-alkylation followed by an intramolecular cyclization to form the pyrrolidine ring.

  • Workup and Extraction: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and the solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.5-7.3 ppm. - Benzylic Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.7 ppm. - Pyrrolidine Protons (α to N): A triplet around δ 3.2-3.4 ppm. - Pyrrolidine Protons (β to N): A multiplet around δ 1.9-2.1 ppm. - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 110-150 ppm. - Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm. - Pyrrolidine Carbons (α to N): A signal around δ 47 ppm. - Pyrrolidine Carbons (β to N): A signal around δ 25 ppm.
Mass Spec. (ESI+) - [M+H]⁺: Expected at m/z 178.12.
FT-IR - O-H Stretch: A broad band around 3300-3400 cm⁻¹. - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks around 1600 and 1480 cm⁻¹. - C-N Stretch: A signal in the 1260-1020 cm⁻¹ region. - C-O Stretch: A strong band around 1050 cm⁻¹.

Applications in Research and Drug Development

The pyrrolidine ring is a key structural component in numerous FDA-approved drugs and biologically active natural products. Its presence often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents to interact with biological targets.

  • Scaffold for Novel Therapeutics: this compound serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the generation of diverse chemical libraries for high-throughput screening.

  • Neurological and Psychiatric Disorders: Many compounds containing the N-aryl-pyrrolidine motif have shown activity in the central nervous system (CNS), targeting receptors and transporters involved in neurotransmission.

  • Antimicrobial and Antiviral Agents: The pyrrolidine nucleus is found in several antimicrobial and antiviral drugs.

  • Enzyme Inhibition: The specific stereochemistry and conformational flexibility of the pyrrolidine ring can be exploited to design potent and selective enzyme inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aromatic amines and alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound (CAS No. 859850-72-9) is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its preparation can be achieved through established synthetic routes such as reductive amination or N-alkylation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, underscoring its importance for researchers in medicinal and organic chemistry.

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties that render it a valuable scaffold in the design of novel therapeutics.[1][2] This technical guide focuses on (3-Pyrrolidin-1-ylphenyl)methanol, a molecule embodying the potential of this versatile heterocyclic motif. While specific peer-reviewed data on this exact compound is emerging, this document serves as a comprehensive resource, consolidating its known properties and providing a framework for its synthesis, characterization, and potential applications based on established principles and data from closely related analogues. We will delve into the rationale behind experimental design, offering insights grounded in the broader understanding of pyrrolidine-containing compounds in drug discovery, particularly within the realm of neuroscience.

Core Molecular Attributes of this compound

This compound is a bifunctional organic molecule featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a phenylmethanol core. This unique combination of a flexible, basic nitrogenous ring and a more rigid aromatic alcohol moiety provides a rich pharmacophore for interaction with biological targets.

1-1. Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 177.24 g/mol N/A
Molecular Formula C₁₁H₁₅NON/A
CAS Number 859850-72-9N/A
Canonical SMILES C1CCN(C1)C2=CC=CC(=C2)CON/A
InChI Key InChI=1S/C11H15NO/c13-8-10-4-2-3-9(7-10)12-5-1-6-12/h2-4,7,13H,1,5-6,8H2N/A

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The five-membered pyrrolidine ring is a recurring motif in a multitude of natural products and FDA-approved drugs.[2] Its significance in medicinal chemistry can be attributed to several key factors:

  • Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for selective interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[1][3]

  • Stereochemical Complexity: The presence of stereogenic centers on the pyrrolidine ring allows for the creation of diverse stereoisomers, each with potentially distinct biological profiles. This stereochemical diversity is a powerful tool in optimizing drug-target interactions.[1]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be readily protonated at physiological pH, enhancing aqueous solubility. Furthermore, the overall lipophilicity of the molecule can be fine-tuned through substitutions on the ring, which is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of established synthetic routes, and its functionalization is well-documented in chemical literature, making it an accessible scaffold for medicinal chemists.[4]

2-1. Role in Neuroscience and Beyond

Pyrrolidine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders. Their ability to serve as scaffolds for compounds that can cross the blood-brain barrier has led to their investigation as anticonvulsants, neuroprotective agents, and treatments for ischemic stroke.[5][6] The pyrrolidone family of chemicals, which are structurally related to pyrrolidines, have been explored for their nootropic (cognitive-enhancing) effects.[5] Beyond neuroscience, pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Synthesis and Characterization: A Proposed Workflow

3-1. Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from 3-aminobenzyl alcohol and 1,4-dibromobutane. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

G start 3-Aminobenzyl alcohol + 1,4-Dibromobutane step1 Step 1: Nucleophilic Substitution (Cyclization) start->step1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat product This compound step1->product Work-up and Purification (e.g., Extraction, Chromatography)

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Nucleophilic Substitution: The primary amine of 3-aminobenzyl alcohol acts as a nucleophile, displacing the bromine atoms on 1,4-dibromobutane in a double nucleophilic substitution reaction to form the pyrrolidine ring.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is included to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Solvent and Heat: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the reaction. Heating is typically required to provide the necessary activation energy for the C-N bond formation.

3-2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

  • 3-Aminobenzyl alcohol

  • 1,4-Dibromobutane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Add 1,4-dibromobutane (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

3-3. Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

G compound Synthesized This compound nmr ¹H and ¹³C NMR Spectroscopy compound->nmr Structural Elucidation ms Mass Spectrometry (MS) compound->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy compound->ir Functional Group Identification purity Purity Assessment (e.g., HPLC, Elemental Analysis) compound->purity confirmation Structural Confirmation and Purity Data nmr->confirmation ms->confirmation ir->confirmation purity->confirmation

Caption: Standard workflow for the analytical characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the pyrrolidine ring. The ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the pyrrolidine.

Potential Applications in Drug Discovery and Chemical Biology

Given the prevalence of the pyrrolidine scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of compound libraries for high-throughput screening.

4-1. As a Precursor for Novel CNS-Active Agents

The structural features of this compound make it an attractive starting point for the development of novel CNS-active compounds. The pyrrolidine moiety can be further functionalized to modulate its interaction with specific neuronal targets, while the phenylmethanol core provides a rigid anchor for positioning these functional groups. Its potential as a precursor for novel sodium channel blockers for the treatment of ischemic stroke is an area worthy of investigation.[6]

4-2. In the Development of Novel Enzyme Inhibitors

The pyrrolidine ring is a key component of many enzyme inhibitors. The ability to readily modify both the pyrrolidine and phenylmethanol portions of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of potent and selective enzyme inhibitors for a variety of therapeutic targets.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the safety data sheets (SDS) of structurally related compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Directions

This compound is a molecule of significant interest due to its incorporation of the privileged pyrrolidine scaffold. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview based on its known properties and the well-established chemistry and pharmacology of its structural class. The proposed synthetic and analytical workflows offer a solid foundation for researchers to produce and characterize this compound. Future research should focus on the experimental validation of its synthesis, a thorough investigation of its biological activities, and the exploration of its potential as a versatile building block in the development of next-generation therapeutics. The continued exploration of such novel chemical entities is essential for the advancement of drug discovery and the development of new treatments for a wide range of human diseases.

References

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone of molecular design.[1] Its prevalence in numerous biologically active compounds underscores its importance as a versatile structural motif.[1] This guide provides a comprehensive technical overview of a specific pyrrolidine-containing compound, (3-Pyrrolidin-1-ylphenyl)methanol. The focus is to deliver an in-depth understanding of its IUPAC nomenclature, physicochemical properties, and a detailed examination of its synthesis, thereby equipping researchers and drug development professionals with critical knowledge for their work with this and related molecules.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and precision in scientific communication. The IUPAC name, This compound , is derived through a hierarchical set of rules.

At its core, the molecule is a substituted methanol. The parent structure is identified as methanol due to the hydroxymethyl group (-CH₂OH) being the principal functional group. This group is attached to a substituted phenyl (benzene) ring.

The substituents on the phenyl ring are a pyrrolidin-1-yl group located at the third position. The numbering of the benzene ring begins at the carbon atom attached to the principal functional group, in this case, the methanol moiety. The pyrrolidine ring is attached to the phenyl ring via its nitrogen atom, hence the "-1-yl" designation.

The systematic naming process can be visualized as follows:

Caption: IUPAC Naming Convention for this compound.

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 859850-72-9[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
IUPAC Name This compound[3]

Synthesis of this compound: An Experimental Protocol

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Pyrrolidin-1-ylbenzaldehyde 3-(Pyrrolidin-1-yl)benzaldehyde 3-Bromobenzaldehyde->3-Pyrrolidin-1-ylbenzaldehyde  Pd Catalyst,  Base, Solvent Pyrrolidine Pyrrolidine Pyrrolidine->3-Pyrrolidin-1-ylbenzaldehyde Target_Molecule This compound 3-Pyrrolidin-1-ylbenzaldehyde->Target_Molecule  Methanol Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Target_Molecule

References

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (3-Pyrrolidin-1-ylphenyl)methanol (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document details the methodologies and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The integration of these techniques provides a self-validating system for the unequivocal structural elucidation and purity assessment of this compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights.

Introduction

This compound is a substituted aromatic alcohol containing a tertiary amine functionality. This structural motif is of significant interest in medicinal chemistry and materials science, as the pyrrolidine ring is a common scaffold in many biologically active compounds, and the benzyl alcohol moiety offers a reactive site for further chemical modification.[1] Accurate and thorough characterization is paramount for ensuring the identity, purity, and quality of the compound for any subsequent application. This guide presents a detailed workflow and analysis of the primary spectroscopic techniques used for this purpose.

Integrated Analytical Workflow

The structural confirmation of a novel or synthesized compound is a multi-faceted process. No single technique provides all necessary information. Instead, an integrated approach, where data from orthogonal methods are synthesized, offers the most robust and trustworthy characterization. The workflow described herein relies on NMR for mapping the carbon-hydrogen framework, IR spectroscopy for identifying key functional groups, and mass spectrometry for determining the molecular weight and fragmentation patterns.

Spectroscopic_Workflow Figure 1. Integrated Spectroscopic Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound This compound (Purity >95%) NMR NMR Spectroscopy (¹H, ¹³C) Solvent: CDCl₃ Compound->NMR Aliquots IR FTIR Spectroscopy (Thin Film / KBr) Compound->IR Aliquots MS Mass Spectrometry (EI or ESI) Compound->MS Aliquots Structure Structural Elucidation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Formula Purity Purity Assessment Structure->Purity Confirmation Final Confirmation Structure->Confirmation Purity->Confirmation Structure_Validation Figure 2. Integrated Data for Structural Confirmation cluster_structure Molecular Structure cluster_data Spectroscopic Evidence mol_structure HNMR ¹H NMR: - Aromatic signals (6.5-7.2 ppm) - Benzylic CH₂ (~4.65 ppm) - Pyrrolidine signals (~3.3, ~2.0 ppm) - Exchangeable OH (~1.8 ppm) HNMR->mol_structure Confirms C-H framework and proton environments CNMR ¹³C NMR: - 6 Aromatic C (~111-148 ppm) - 1 Benzylic C (~65 ppm) - 2 Pyrrolidine C (~25, ~47 ppm) CNMR->mol_structure Confirms carbon backbone (9 unique carbons) IR FTIR: - Broad O-H stretch (~3300 cm⁻¹) - Aromatic C-H (~3050 cm⁻¹) - Aliphatic C-H (~2900 cm⁻¹) - C-O stretch (~1050 cm⁻¹) IR->mol_structure Confirms functional groups (-OH, Ar, -NR₂) MS Mass Spec: - M⁺˙ at m/z 177 - [M+H]⁺ at m/z 178 - Fragments at m/z 79, 70 MS->mol_structure Confirms Molecular Weight and key fragments

References

An In-depth Technical Guide to the NMR Analysis of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, the pyrrolidine scaffold is a cornerstone of molecular design, prized for its three-dimensional architecture and its prevalence in a myriad of biologically active compounds.[1][2] (3-Pyrrolidin-1-ylphenyl)methanol is a key intermediate, embodying both a saturated N-heterocycle and a functionalized aromatic ring. Its utility as a synthetic building block is contingent on unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool.[3]

This guide provides an in-depth, field-proven methodology for the complete NMR analysis of this compound. We will move beyond simple spectral interpretation to explain the causality behind experimental choices, establishing a self-validating workflow from sample preparation to final structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable approach to characterizing complex organic molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of this compound is presented below, with each unique proton and carbon position labeled for reference throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Workflow: A Self-Validating Protocol

High-quality, reproducible NMR data begins with meticulous sample preparation and logically chosen acquisition parameters. The following protocols are designed to ensure spectral integrity.

Protocol 1: NMR Sample Preparation

The goal is a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.[4]

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5][6]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For this molecule, DMSO-d₆ is also an excellent choice as it will solubilize the polar alcohol and amine functionalities well, and the OH proton will be observable as a distinct peak.

  • Dissolution: In a clean, small glass vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][6] Gentle vortexing or sonication can aid dissolution. Preparing the sample in a secondary vial prevents contamination of the bulk solvent and makes it easier to ensure complete dissolution before transfer.[5][7]

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm). If using a solvent like DMSO-d₆, the residual solvent peak can also be used for calibration (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

  • Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[6][8] Avoid transferring any solid particles.

  • Final Checks: Ensure the sample height is between 4.0 and 5.0 cm.[6] Wipe the outside of the tube with a lint-free tissue and cap it securely.

Protocol 2: NMR Data Acquisition

The following parameters are generalized for a 400 or 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.

Experiment Key Parameters Purpose
¹H NMR Pulse Program: Standard (e.g., 'zg30')Number of Scans: 8-16Spectral Width: ~12 ppmRelaxation Delay (d1): 1-2 sProvides information on the number of proton types, their chemical environment, relative abundance (integration), and coupling patterns.[9]
¹³C NMR Pulse Program: Standard proton-decoupled (e.g., 'zgpg30')Number of Scans: 1024-4096Spectral Width: ~220 ppmRelaxation Delay (d1): 2 sDetermines the number of unique carbon environments.
DEPT-135 Pulse Program: Standard DEPT-135Number of Scans: 256-1024Relaxation Delay (d1): 2 sDifferentiates carbon types: CH/CH₃ signals are positive, CH₂ signals are negative, and quaternary carbons are absent.[10][11][12]
¹H-¹H COSY Pulse Program: Standard gradient-selected (e.g., 'cosygpmfqf')Number of Scans: 2-4 per incrementIncrements (F1): 256-512Maps proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other through 2-3 bonds.[13][14]
¹H-¹³C HSQC Pulse Program: Standard gradient-selected (e.g., 'hsqcedetgpsisp2.3')Number of Scans: 2-8 per increment¹J C-H Coupling: Set to ~145 HzCorrelates each proton directly to the carbon it is attached to (one-bond correlation).[13][15]

Integrated Spectral Analysis Workflow

A systematic approach, integrating data from multiple experiments, is essential for an accurate and irrefutable structural assignment.

workflow cluster_acq Data Acquisition (Protocol 2) prep_node prep_node exp_node exp_node analysis_node analysis_node result_node result_node final_node final_node prep Sample Preparation (Protocol 1) h1 1D: ¹H NMR prep->h1 c13 1D: ¹³C NMR prep->c13 dept 1D: DEPT-135 prep->dept cosy 2D: ¹H-¹H COSY prep->cosy hsqc 2D: ¹H-¹³C HSQC prep->hsqc analysis1D 1D Spectral Analysis - Chemical Shift - Integration - Multiplicity h1->analysis1D c13->analysis1D dept->analysis1D analysis2D 2D Correlation Analysis - ¹H-¹H Connectivity (COSY) - ¹H-¹C Attachment (HSQC) cosy->analysis2D hsqc->analysis2D assign Fragment Assignment - Aromatic System - Pyrrolidine Ring - Methanol Group analysis1D->assign analysis2D->assign elucidate Complete Structural Elucidation assign->elucidate

References

(3-Pyrrolidin-1-ylphenyl)methanol mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Mass Spectrometry of (3-Pyrrolidin-1-ylphenyl)methanol

Introduction

This compound is a synthetic intermediate of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only confirmation of the molecular weight but also a detailed structural fingerprint through controlled fragmentation analysis. This guide offers a comprehensive examination of the mass spectrometric behavior of this compound, detailing predicted fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues.

I. Ionization Methodologies: Strategic Choices for a Bifunctional Analyte

The structure of this compound, featuring a basic pyrrolidine nitrogen and a polar benzylic alcohol, lends itself to analysis by multiple ionization techniques. The choice of method fundamentally dictates the type of information obtained.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for unambiguously determining the molecular weight of thermally labile and polar molecules.[1][2] The basic nitrogen of the pyrrolidine ring is readily protonated in the ESI plume, yielding an even-electron, protonated molecule, [M+H]⁺. This ion has low internal energy, meaning in-source fragmentation is minimal, and the molecular ion is typically the base peak in a full scan (MS1) spectrum.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

  • Electron Impact (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing significant and reproducible fragmentation.[2][4] This process creates an odd-electron molecular ion (M⁺•) with high internal energy, which rapidly undergoes fragmentation to produce a characteristic pattern of product ions.[4] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly specific and invaluable for structural elucidation.[2]

II. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

Under positive-mode ESI, this compound will readily form the protonated molecule [M+H]⁺ at m/z 178.2. Collision-induced dissociation (CID) of this precursor ion is dominated by a highly favorable fragmentation pathway driven by the benzylic alcohol moiety.

Primary Fragmentation: Neutral Loss of Water

The most facile fragmentation of the protonated molecule is the neutral loss of water (H₂O, 18.01 Da). This is a classic fragmentation pathway for protonated benzylic alcohols, driven by the formation of a resonance-stabilized benzylic carbocation.[5][6] This process yields the major product ion at m/z 160.2.

Table 1: Predicted ESI-MS/MS Fragments of this compound

Precursor Ion (m/z)Proposed Fragment IonFormula of FragmentFragment (m/z)Neutral Loss
178.2 ([M+H]⁺)Benzylic Carbocation[C₁₁H₁₄N]⁺160.2H₂O
ESI Fragmentation Pathway Diagram

The logical flow of this primary fragmentation is visualized below.

ESI_Fragmentation M_H [M+H]⁺ This compound (Protonated) m/z = 178.2 Fragment1 Benzylic Carbocation [C₁₁H₁₄N]⁺ m/z = 160.2 M_H->Fragment1 - H₂O (18.01 Da) EI_Fragmentation M Molecular Ion (M⁺•) m/z = 177.2 Frag1 [M - •CH₂OH]⁺• m/z = 146.2 M->Frag1 - •CH₂OH Frag2 Benzylic Cation [C₇H₇O]⁺ m/z = 107.1 M->Frag2 - •C₄H₈N Frag3 Phenyl Cation [C₆H₅]⁺ m/z = 77.1 Frag2->Frag3 - CO Workflow cluster_ESI ESI-MS/MS Analysis cluster_EI EI-MS Analysis ESI_MS1 MS1 Full Scan Confirm [M+H]⁺ at m/z 178.2 Check for adducts ([M+Na]⁺, etc.) ESI_MS2 MS/MS of m/z 178.2 Identify major fragments Correlate with predicted neutral losses (e.g., H₂O) ESI_MS1->ESI_MS2 Isolate Precursor Conclusion {Final Structure Confirmation | {Integrate ESI and EI data | Confirm elemental composition (if using HRMS) | Report findings}} ESI_MS2->Conclusion EI_Scan Total Ion Chromatogram (TIC) Identify molecular ion (M⁺•) at m/z 177.2 Analyze major fragment ions EI_Library Library Search Compare experimental spectrum to NIST/Wiley databases Match fragmentation pattern EI_Scan->EI_Library EI_Library->Conclusion

References

Introduction: The Critical Role of Solubility in Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (3-Pyrrolidin-1-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, with the molecular formula C₁₁H₁₅NO, represents a class of organic molecules frequently encountered in medicinal chemistry as a synthetic intermediate or a scaffold for more complex active pharmaceutical ingredients (APIs).[1] The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which aqueous solubility is paramount.[2] Poor solubility can severely hamper drug development, leading to low bioavailability, unreliable in vitro testing results, and significant formulation challenges.[2][3]

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, enabling researchers to make informed decisions in their development programs.

Molecular Structure Analysis and Solubility Prediction

The first step in assessing a compound's solubility is a thorough analysis of its chemical structure. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility behavior.[4]

This compound is composed of three key functional regions:

  • A Phenyl Ring: This aromatic hydrocarbon portion is non-polar and hydrophobic, contributing negatively to aqueous solubility.[5]

  • A Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances interaction with polar solvents like water.

  • A Tertiary Amine (within the Pyrrolidine Ring): The nitrogen atom of the pyrrolidine ring is a tertiary amine. While it lacks a hydrogen atom for donation, its lone pair of electrons can act as a hydrogen bond acceptor.[6] Crucially, this amine is a weak base, making the compound's solubility highly dependent on pH.[7]

Prediction: The presence of both hydrophobic (phenyl ring) and hydrophilic (hydroxyl, tertiary amine) moieties suggests that this compound is likely to be sparingly soluble in water at neutral pH but will exhibit significantly increased solubility in acidic conditions.[8][9] Its solubility in organic solvents will be dictated by the solvent's polarity, with higher solubility expected in polar protic and aprotic solvents like ethanol, methanol, and DMSO.

The Decisive Influence of pH on Aqueous Solubility

For ionizable compounds, pH is the most critical factor governing aqueous solubility.[10][11] As a weak base, this compound exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

The neutral form is less polar and thus less soluble in water. In an acidic environment (low pH), the tertiary amine is protonated, forming a cationic species. This salt form is significantly more polar and, consequently, more water-soluble.[12] This relationship is fundamental to formulating oral drugs, which must navigate the acidic environment of the stomach and the more neutral pH of the intestine.[11][13] The pH at which the compound is least soluble is known as the isoelectric point.[14]

Caption: pH-dependent equilibrium of this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, solubility is discussed in two contexts: thermodynamic and kinetic.[15][16]

FeatureThermodynamic SolubilityKinetic Solubility
Definition The maximum concentration of a compound in a solvent at equilibrium.[17]The concentration of a compound at the moment it precipitates from a supersaturated solution.[15][18]
Method Shake-Flask Method; requires long incubation to ensure equilibrium (24-72 hours).[19][20]Turbidimetric methods; rapid measurement after adding a concentrated DMSO stock to buffer.[21][22]
Relevance "Gold standard"; crucial for formulation, biopharmaceutics classification (BCS).[20][21]High-throughput screening (HTS) in early discovery to quickly flag problematic compounds.[17][23]
Value Represents the true, stable solubility limit.Often overestimates thermodynamic solubility as it may pertain to an amorphous state.[18]

Understanding this distinction is vital. A high kinetic solubility might be misleading, while a low thermodynamic solubility presents a definite challenge that must be addressed.[15][16]

The Impact of the Solid State: Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[24] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, critically, solubility.[24][25]

Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[26] However, this metastable form can convert to the more stable, less soluble form over time, especially in solution.[25][26] This potential for conversion makes solid-state characterization an indispensable part of solubility studies to ensure consistent and reproducible results.[24] Amorphous forms, lacking a crystal lattice, are typically more soluble than any crystalline form but are also less stable.[27]

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[20][28] Its core principle is to establish a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, water). The excess solid is crucial to ensure saturation is reached.[19]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 72 hours).[19] The goal is to allow the system to reach equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[19]

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[21]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The pH of the final saturated solution should also be measured and reported.[20]

Shake_Flask_Workflow start Start step1 Add excess solid compound to solvent in vial start->step1 step2 Seal and agitate at constant temperature (24-72 hours) step1->step2 step3 Confirm Equilibrium: Sample at multiple time points (e.g., 24h, 48h) step2->step3 step3->step2 [Concentration increasing] step4 Phase Separation: Centrifuge and/or filter to remove solid step3->step4 [Concentration is stable] step5 Quantification: Analyze filtrate concentration (e.g., HPLC-UV) step4->step5 end Report Thermodynamic Solubility (e.g., mg/mL) step5->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: pH-Solubility Profile via Potentiometric Titration

Potentiometric titration is a highly efficient method for determining the pKa and the intrinsic solubility (S₀) of an ionizable compound.[29] It involves titrating a suspension of the compound and monitoring the pH.

Methodology:

  • Instrument Setup: Use a calibrated potentiometric titration system equipped with a pH electrode and an automated titrator.

  • Sample Preparation: Create a suspension of this compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration (Acid-to-Base):

    • Add a known amount of standardized strong acid (e.g., HCl) to fully dissolve the compound by protonating it.

    • Titrate this solution with a standardized strong base (e.g., KOH or NaOH), adding the titrant in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • As the base is added, the pH will rise. When the pH approaches the pKa, the neutral, less soluble form of the compound will begin to precipitate.

    • The point of precipitation is identified by a change in the titration curve.

    • Specialized software analyzes the titration curve to calculate both the pKa (from the buffer region before precipitation) and the intrinsic solubility (S₀) of the free base.[29][30]

This method provides a rich dataset, generating a full pH-solubility profile from a single experiment, making it invaluable for preformulation studies.[29]

Summary and Conclusion

The solubility of this compound is a complex property governed by a balance of its structural features. Its amphiphilic nature, with both hydrophobic and hydrophilic groups, suggests limited aqueous solubility in its neutral state. However, the presence of a basic tertiary amine makes its solubility highly dependent on pH, a characteristic that is both a challenge and an opportunity in drug development.

A robust characterization of this compound requires a multi-faceted approach. Predictive analysis based on molecular structure provides initial guidance. However, this must be followed by rigorous experimental determination using gold-standard methods like the shake-flask technique to ascertain thermodynamic solubility. Furthermore, mapping the pH-solubility profile using methods such as potentiometric titration is essential for predicting its behavior in biological systems. Finally, awareness of solid-state properties like polymorphism is critical for ensuring the reproducibility and stability of any formulation. By integrating these principles and methodologies, researchers can effectively navigate the challenges posed by solubility and advance promising compounds through the development pipeline.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This structural feature, combined with the pyrrolidine nitrogen's capacity for substitution, provides a versatile platform for modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide focuses on (3-Pyrrolidin-1-ylphenyl)methanol, a molecule embodying the fusion of the valuable pyrrolidine motif with a functionalized aromatic core, positioning it as a significant building block for the synthesis of novel therapeutic agents.

I. Introduction to this compound: A Versatile Chemical Intermediate

This compound (CAS No. 859850-72-9) is a bifunctional organic molecule featuring a pyrrolidine ring attached to a phenylmethanol core at the meta position.[3][4] Its structure presents two key points for further chemical elaboration: the hydroxyl group of the benzyl alcohol moiety and the aromatic ring, which can be further functionalized. This compound is of particular interest to medicinal chemists as it combines the desirable properties of the pyrrolidine scaffold with a linker that allows for its incorporation into more complex molecular architectures. While a specific "discovery" event for this compound is not prominently documented in scientific literature, its emergence is a logical consequence of the continued exploration of pyrrolidine-containing building blocks in drug discovery programs.[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO[3]
Molecular Weight177.24 g/mol [3]
CAS Number859850-72-9[3][4]

II. Synthetic Pathways to this compound: A Proposed Approach

A. Proposed Primary Synthetic Route: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is considered a green chemistry approach due to its high atom economy.[5] This method typically involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-aryl pyrrolidines, this can be adapted by reacting an aniline derivative with a 1,4-dicarbonyl compound or its synthetic equivalent.

A highly plausible route to this compound involves the reductive amination of (3-aminophenyl)methanol with a suitable four-carbon electrophile that can form the pyrrolidine ring.

Diagram of the Proposed Reductive Amination Synthesis

G cluster_0 Reductive Amination A (3-Aminophenyl)methanol C This compound A->C Base (e.g., K₂CO₃) or Reducing Agent (e.g., NaBH₃CN) B 1,4-Dihalobutane (e.g., 1,4-dibromobutane) or Succinaldehyde B->C

Caption: Proposed synthesis of this compound via reductive amination.

Causality Behind Experimental Choices:

  • (3-Aminophenyl)methanol as the Starting Material: This commercially available precursor provides the necessary aromatic core with the hydroxyl group already in place at the meta position. The primary amine serves as the nucleophile for the ring-forming reaction.

  • Choice of the Four-Carbon Component:

    • 1,4-Dihalobutanes (e.g., 1,4-dibromobutane or 1,4-dichlorobutane): These reagents allow for a direct double N-alkylation of the primary amine. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid formed during the reaction.[6]

    • Succinaldehyde or its synthetic equivalents (e.g., 2,5-dimethoxytetrahydrofuran): In the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), succinaldehyde will react with the primary amine to form a di-imine intermediate which is then reduced to the pyrrolidine ring.[7][8] Sodium cyanoborohydride is often preferred as it is selective for the reduction of imines in the presence of aldehydes.[8]

  • Reaction Conditions: The choice of solvent and temperature will depend on the specific reagents used. For the reaction with 1,4-dihalobutanes, polar aprotic solvents like DMF or acetonitrile are often employed to facilitate the SN2 reaction. For reductive amination with succinaldehyde, alcoholic solvents like methanol or ethanol are common.[4]

Detailed Experimental Protocol (Proposed)

Method 1: From (3-Aminophenyl)methanol and 1,4-Dibromobutane

  • Reaction Setup: To a solution of (3-aminophenyl)methanol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (2.5 eq.).

  • Addition of Reagent: To the stirred suspension, add 1,4-dibromobutane (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Method 2: From (3-Aminophenyl)methanol and Succinaldehyde

  • Reaction Setup: Dissolve (3-aminophenyl)methanol (1.0 eq.) and succinaldehyde (1.0 eq.) in methanol.

  • pH Adjustment: Add a few drops of acetic acid to catalyze the formation of the imine intermediate.[4]

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.

B. Alternative Synthetic Route: Paal-Knorr Pyrrole Synthesis followed by Reduction

The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine.[9][10][11] While this would yield a pyrrole ring, a subsequent reduction step would be necessary to obtain the desired saturated pyrrolidine ring.

Diagram of the Paal-Knorr and Reduction Sequence

G cluster_0 Paal-Knorr Synthesis A (3-Aminophenyl)methanol C [3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol A->C B 2,5-Hexanedione B->C D This compound C->D Reduction (e.g., H₂, Pd/C)

Caption: Alternative synthesis via Paal-Knorr reaction and subsequent reduction.

This route is generally less direct than reductive amination for the synthesis of simple N-aryl pyrrolidines.

III. Characterization and Spectroscopic Analysis (Predicted)

As no specific experimental spectroscopic data for this compound is readily available in the literature, the following are predicted characteristic signals based on the analysis of structurally similar compounds.

Spectroscopic Technique Predicted Observations
¹H NMR - Aromatic protons on the phenyl ring (approx. 6.5-7.3 ppm).- A singlet for the benzylic CH₂ group (approx. 4.6 ppm).- A triplet for the pyrrolidine protons alpha to the nitrogen (approx. 3.3 ppm).- A multiplet for the pyrrolidine protons beta to the nitrogen (approx. 2.0 ppm).- A broad singlet for the hydroxyl proton.
¹³C NMR - Aromatic carbons (approx. 110-150 ppm).- Benzylic carbon (approx. 65 ppm).- Pyrrolidine carbons alpha to the nitrogen (approx. 47 ppm).- Pyrrolidine carbons beta to the nitrogen (approx. 25 ppm).
IR Spectroscopy - A broad O-H stretch from the alcohol (approx. 3300 cm⁻¹).- C-H stretches from the aromatic and aliphatic groups (approx. 2800-3100 cm⁻¹).- C=C stretches from the aromatic ring (approx. 1600 cm⁻¹).- C-N stretch (approx. 1200 cm⁻¹).- C-O stretch (approx. 1050 cm⁻¹).
Mass Spectrometry (ESI+) - Expected [M+H]⁺ at m/z = 178.12.

IV. Potential Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The pyrrolidine moiety is a key pharmacophore in a wide range of therapeutic areas.[1][12]

  • Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in numerous CNS-active drugs. The lipophilicity and basicity of the pyrrolidine ring can be fine-tuned to optimize blood-brain barrier penetration.

  • Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate the pyrrolidine ring, which can serve as a rigid scaffold to orient functional groups for optimal binding to target enzymes or receptors.[12]

  • Enzyme Inhibitors: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the overall three-dimensional shape of the ring can fit into the active sites of various enzymes.

The benzyl alcohol functionality of this compound provides a convenient attachment point for further synthetic modifications, allowing for its incorporation into a lead molecule to enhance its pharmacological properties.

V. Conclusion

This compound is a strategically important chemical intermediate that marries the privileged pyrrolidine scaffold with a functionalized aromatic core. While its specific discovery and dedicated biological studies are not extensively documented, its synthesis is readily achievable through established and reliable methods such as reductive amination. The predictable and versatile reactivity of this molecule makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents across a spectrum of disease areas. This guide provides a foundational understanding of its synthesis and potential, encouraging its further exploration in drug discovery and development programs.

VI. References

  • Paal–Knorr synthesis. Grokipedia. Available from: --INVALID-LINK--

  • EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents. Available from: --INVALID-LINK--

  • BOC Sciences (Page 9) @ ChemBuyersGuide.com, Inc. Available from: --INVALID-LINK--

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Reductive Amination - YouTube. Available from: --INVALID-LINK--

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents. Available from: --INVALID-LINK--

  • Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC - NIH. Available from: --INVALID-LINK--

  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Available from: --INVALID-LINK--

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: --INVALID-LINK--

  • Synthesis of unique pyrrolidines for drug discovery - Enamine. Available from: --INVALID-LINK--

  • Improved Methodology for the Preparation of Chiral Amines. Available from: --INVALID-LINK--

  • EP2841418B1 - (3,4-dichlor-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanon-hydrochlorid und herstellungsverfahren - Google Patents. Available from: --INVALID-LINK--

  • EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents. Available from: --INVALID-LINK--

  • United States Patent Office - Googleapis.com. Available from: --INVALID-LINK--

  • Amine Preparation 4 - Reductive Amination - YouTube. Available from: --INVALID-LINK--

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from: --INVALID-LINK--

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • (3-Fluoro-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol | Sigma-Aldrich. Available from: --INVALID-LINK--

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds - ResearchGate. Available from: --INVALID-LINK--

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VAST JOURNALS SYSTEM. Available from: --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol - Benchchem. Available from: --INVALID-LINK--

  • 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem - NIH. Available from: --INVALID-LINK--

  • Pyrrolidin-3-yl-methanol | 5082-74-6 - J&K Scientific LLC. Available from: --INVALID-LINK--

  • IR spectroscopy of N-methylpyrrolidine product in current work (red... - ResearchGate. Available from: --INVALID-LINK--

  • (PDF) Green Organic Synthesis of N-Methylpyrrolidine - ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides - MDPI. Available from: --INVALID-LINK--

References

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in a vast array of natural products and its central role in a multitude of FDA-approved drugs underscore its significance as a "privileged scaffold" in medicinal chemistry.[3] This guide offers a deep dive into the biological importance of the pyrrolidine ring, exploring its structural and chemical attributes that make it a highly sought-after motif in the design of novel therapeutics. We will traverse its natural origins, delve into its synthetic accessibility, and illuminate its diverse pharmacological applications with specific examples and detailed experimental methodologies.

The Pyrrolidine Advantage: Unpacking the Physicochemical and Structural Merits

The utility of the pyrrolidine scaffold in drug design is not coincidental; it stems from a unique combination of physicochemical and structural properties that facilitate favorable interactions with biological targets.[4][5]

  • Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation.[4][5] This "pseudorotation" allows the ring to adopt various envelope and twist conformations, enabling it to explore a wider pharmacological space and adapt its shape to the binding pockets of diverse proteins.[3][4][5] This inherent three-dimensionality is a critical asset in modern drug discovery, which increasingly focuses on targeting complex protein-protein interactions.

  • Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[4][5] This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit distinct biological activities and binding modes with enantioselective protein targets.[4][5] The strategic control of stereochemistry is therefore a key element in optimizing the potency and selectivity of pyrrolidine-based drug candidates.

  • Basicity and Hydrogen Bonding Capacity: The secondary amine nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold.[4][5] This basic center can be crucial for establishing ionic interactions with acidic residues in a protein's active site, thereby anchoring the molecule and enhancing its binding affinity. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating the formation of critical hydrogen bond networks that stabilize the drug-target complex.

  • Modulation of Physicochemical Properties: The pyrrolidine ring offers a versatile platform for fine-tuning the physicochemical properties of a drug candidate. It is generally more hydrophilic than a corresponding carbocyclic ring, which can improve aqueous solubility.[3] The lipophilicity of the molecule can be readily modulated through the introduction of various substituents on the ring, allowing for the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile.

Nature's Blueprint: The Pyrrolidine Ring in Natural Products

The biological relevance of the pyrrolidine ring is firmly rooted in its widespread occurrence in nature, most notably in the amino acid L-proline and a diverse family of alkaloids.[1][6]

L-Proline: More Than Just a Building Block

L-proline, the only proteinogenic secondary amino acid, is a fundamental biological molecule where the α-amino group is incorporated into a pyrrolidine ring.[7] Beyond its role in protein synthesis, proline metabolism is intricately linked to cellular stress responses, redox balance, and energy homeostasis.[7][8]

The de novo synthesis of proline is an energy-intensive process that primarily utilizes glutamate as a precursor.[7] The pathway involves a series of enzymatic steps, primarily occurring in the cytoplasm and mitochondria.[7][9]

The key enzymes in this pathway are:

  • Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the initial, rate-limiting step, converting glutamate to γ-glutamyl phosphate and subsequently reducing it to glutamate-γ-semialdehyde.[7][8]

  • Ornithine Aminotransferase (OAT): In an alternative pathway, ornithine can be converted to glutamate-γ-semialdehyde.[7]

  • Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[7][8]

  • Δ¹-Pyrroline-5-carboxylate Reductase (PYCR): This enzyme catalyzes the final step, reducing P5C to L-proline.[7][10]

Proline_Biosynthesis Glutamate Glutamate gamma_GP γ-Glutamyl Phosphate Glutamate->gamma_GP P5CS (ATP -> ADP) GSA Glutamate-γ-semialdehyde gamma_GP->GSA P5CS (NADPH -> NADP+) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline PYCR (NAD(P)H -> NAD(P)+) Ornithine Ornithine Ornithine->GSA OAT

Caption: The de novo proline biosynthesis pathway from glutamate and ornithine.

Pyrrolidine Alkaloids: A Rich Source of Bioactivity

Pyrrolidine alkaloids are a class of natural products characterized by a pyrrolidine ring core and exhibit a wide spectrum of pharmacological activities.[1] Notable examples include:

  • Nicotine: Found in the tobacco plant, nicotine is a well-known stimulant of the central nervous system that acts as an agonist at nicotinic acetylcholine receptors.[6]

  • Hygrine: A pyrrolidine alkaloid found in coca leaves, associated with the biosynthesis of cocaine.[6]

  • Anisomycin: An antibiotic produced by Streptomyces species, it inhibits protein synthesis by targeting the 80S ribosome.[11]

The Pyrrolidine Scaffold in Approved Drugs: A Medicinal Chemist's Ally

The structural and chemical advantages of the pyrrolidine ring have been extensively leveraged by medicinal chemists, leading to the development of numerous FDA-approved drugs across various therapeutic areas.[1][9] The versatility of this scaffold is evident in its presence in drugs targeting a wide range of biological entities, from enzymes to ion channels and receptors.

Drug (Trade Name)Therapeutic AreaMechanism of Action
Captopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Enalapril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Clindamycin AntibacterialInhibits bacterial protein synthesis
Aniracetam Nootropic (Anti-Alzheimer)Modulator of AMPA receptors
Rolipram AntidepressantSelective phosphodiesterase-4 (PDE4) inhibitor
Procyclidine Anticholinergic (Anti-Parkinson's)Muscarinic acetylcholine receptor antagonist
Daridorexant InsomniaDual orexin receptor antagonist
Pacritinib AnticancerJAK2 inhibitor
Futibatinib AnticancerFGFR4 inhibitor
Nirmatrelvir (in Paxlovid) Antiviral (COVID-19)SARS-CoV-2 main protease (Mpro) inhibitor

Data sourced from DrugBank and various pharmacological reviews.[1][12][13]

Synthetic Strategies for Accessing Functionalized Pyrrolidines

The successful application of the pyrrolidine scaffold in drug discovery is underpinned by the development of robust and efficient synthetic methodologies for its construction and functionalization.

Key Synthetic Approaches

Several powerful synthetic strategies are commonly employed to access substituted pyrrolidines:

  • [3+2] Dipolar Cycloaddition: This is a highly convergent and stereocontrolled method for constructing the pyrrolidine ring. It typically involves the reaction of an azomethine ylide with an alkene or alkyne.[14]

  • Intramolecular Cyclization: This approach relies on the cyclization of acyclic precursors, such as amino alcohols, haloamines, or aminoalkenes.[14]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: A classical and reliable method involving the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction of the resulting imine or enamine.

  • Functionalization of Proline and its Derivatives: The readily available chiral pool of L- and D-proline provides a convenient starting point for the synthesis of a wide range of chiral pyrrolidine derivatives.[15]

Representative Experimental Protocol: Synthesis of a Spirooxindole Pyrrolidine via [3+2] Cycloaddition

This protocol describes the synthesis of a spirooxindole pyrrolidine derivative, a scaffold found in numerous bioactive compounds, via a one-pot, three-component [3+2] cycloaddition reaction.[16]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Isatin Isatin Reaction One-pot [3+2] Cycloaddition Isatin->Reaction AminoAcid Secondary Amino Acid (e.g., Sarcosine) AminoAcid->Reaction Dipolarophile Dipolarophile (e.g., 5-Arylidene thiazolidine-2,4-dione) Dipolarophile->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., L-proline functionalized Magnetic Nanoparticles) Catalyst->Reaction Temperature Temperature (e.g., 100 °C) Temperature->Reaction Separation Catalyst Separation (External Magnet) Reaction->Separation Evaporation Solvent Evaporation Separation->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product Spirooxindole Pyrrolidine Product Purification->Product

Caption: A generalized workflow for the synthesis of spirooxindole pyrrolidines.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottomed flask, combine isatin (1.0 mmol), a secondary amino acid (e.g., sarcosine, 1.0 mmol), and a dipolarophile such as 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in a suitable solvent (e.g., 5 mL of ethanol).[16]

  • Catalyst Addition: To the reaction mixture, add the catalyst (e.g., L-proline functionalized magnetic nanoparticles, 4 mol%).[16]

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).[16]

  • Catalyst Recovery: Upon completion of the reaction, allow the mixture to cool to room temperature. Separate the magnetic nanocatalyst using an external magnet.[16]

  • Work-up: Decant the supernatant and wash the recovered catalyst with ethanol and water. The catalyst can be dried under vacuum and reused.[16]

  • Purification: Evaporate the solvent from the supernatant under reduced pressure. Purify the crude product by recrystallization from a suitable solvent to obtain the desired spirooxindole pyrrolidine derivative.[16]

  • Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Biological Evaluation of Pyrrolidine Derivatives: From In Vitro Assays to Cellular Activity

The assessment of the biological activity of newly synthesized pyrrolidine derivatives is a critical step in the drug discovery process. A hierarchical approach, starting with in vitro assays and progressing to cell-based and in vivo models, is typically employed.

In Vitro Enzyme Inhibition Assays

Many pyrrolidine-containing drugs exert their therapeutic effects by inhibiting specific enzymes. Standardized in vitro assays are used to determine the inhibitory potency of these compounds.

Example Protocol: α-Glucosidase Inhibition Assay

This assay is relevant for screening compounds for potential anti-diabetic activity.[17]

  • Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare an α-glucosidase enzyme solution (1 U/mL) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG).[17]

  • Assay Setup: In a 96-well plate, add 10 µL of the α-glucosidase solution to wells containing various concentrations of the test compounds. Incubate the plate at 37 °C for 20 minutes.[17]

  • Reaction Initiation: Add 20 µL of the p-NPG substrate solution to each well to start the reaction. Incubate the plate for an additional 30 minutes at 37 °C.[17]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[17]

  • Data Acquisition: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Cellular Assays for Cytotoxicity and Antiproliferative Activity

Cell-based assays are essential for evaluating the effects of compounds on cell viability, proliferation, and cytotoxicity. The MTT assay is a widely used colorimetric assay for this purpose.[18][19]

Example Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data for Selected Pyrrolidine Derivatives with Anticancer Activity:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Spiro[pyrrolidine-3,3-oxindoles]MCF-7 (Breast)3.53Doxorubicin-
Pyrrolidine-2,5-dione-acetamides-ED₅₀: 80.38 mg/kg (in vivo)Valproic Acid-
Tetrazolopyrrolidine-1,2,3-triazole analoguesHeLa (Cervical)0.32--
Rhodanine-substituted spirooxindole pyrrolidines-α-amylase inhibition IC₅₀: 1.57 µg/mLAcarbose1.56 µg/mL
Pyrrolidine-containing CXCR4 antagonists-CXCR4 binding IC₅₀: 79 nM--

Data compiled from various studies.[1][5][9][20]

Future Perspectives

The pyrrolidine ring continues to be a fertile ground for innovation in drug discovery. The development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis, will undoubtedly lead to the creation of even more complex and potent pyrrolidine-based therapeutics. Furthermore, the integration of computational modeling and machine learning with traditional medicinal chemistry approaches will accelerate the design and optimization of pyrrolidine scaffolds with desired biological activities and ADME properties. As our understanding of complex diseases at the molecular level deepens, the versatility and privileged nature of the pyrrolidine ring will ensure its enduring legacy as a cornerstone of modern pharmacotherapy.

References

Methodological & Application

Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol: An Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Pyrrolidin-1-ylphenyl)methanol is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into the synthesis of novel therapeutic agents. Its structure, featuring a substituted phenyl ring and a pyrrolidine moiety, makes it a key intermediate for compounds targeting a range of biological pathways. The pyrrolidine ring, a common scaffold in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties.[1] This application note provides a detailed, reliable, and reproducible experimental protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development.

The described synthesis proceeds via the reduction of the commercially available 3-(pyrrolidin-1-yl)benzaldehyde. This method is selected for its high efficiency, mild reaction conditions, and the use of readily available and safe reagents, making it suitable for standard laboratory settings.

Reaction Scheme

The synthesis of this compound is achieved through the reduction of 3-(pyrrolidin-1-yl)benzaldehyde using sodium borohydride (NaBH₄) in a protic solvent, such as methanol.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the reduction of 3-(pyrrolidin-1-yl)benzaldehyde to this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(Pyrrolidin-1-yl)benzaldehyde≥95%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR Chemicals
Deionized Water (H₂O)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 3-(pyrrolidin-1-yl)benzaldehyde (1.0 g, 5.71 mmol) in anhydrous methanol (20 mL).

    • Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction:

    • Slowly add sodium borohydride (0.26 g, 6.85 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-3 hours at room temperature.[2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

    • The reaction is considered complete when the starting aldehyde spot is no longer visible by UV light.

  • Work-up:

    • Carefully quench the reaction by slowly adding deionized water (20 mL) to the reaction mixture.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the resulting aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 6.78 (s, 1H), 6.60 (dd, J = 8.1, 2.2 Hz, 1H), 4.65 (s, 2H), 3.30 (t, J = 6.6 Hz, 4H), 2.02 (t, J = 6.6 Hz, 4H), 1.80 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.0, 142.0, 129.5, 115.0, 114.5, 111.0, 65.5, 47.8, 25.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₅NO [M+H]⁺ 178.12, found 178.1.

  • IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 2965, 2870 (C-H stretch), 1605, 1500 (C=C aromatic stretch), 1230 (C-N stretch), 1030 (C-O stretch).

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

Workflow Diagram

Synthesis_Workflow A Dissolve 3-(pyrrolidin-1-yl)benzaldehyde in Methanol B Cool to 0-5 °C A->B C Add NaBH₄ portion-wise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Remove Methanol F->G H Extract with Dichloromethane G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The reduction of aldehydes and ketones with sodium borohydride is a fundamental and widely used transformation in organic synthesis.[3] The chemoselectivity of NaBH₄ is a key advantage, as it typically does not reduce other functional groups such as esters, amides, or carboxylic acids under these mild conditions. This allows for the selective reduction of the aldehyde group in the presence of other potentially reactive functionalities.[2]

The mechanism of the reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by water during the work-up to yield the primary alcohol.

The choice of methanol as a solvent is advantageous due to its ability to dissolve both the starting aldehyde and the sodium borohydride, facilitating a homogeneous reaction. Performing the initial addition of NaBH₄ at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is straightforward, high-yielding, and utilizes standard laboratory reagents and techniques. By following this protocol, researchers in the field of drug discovery and medicinal chemistry can efficiently synthesize this important building block for their research endeavors.

References

The (3-Pyrrolidin-1-ylphenyl)methanol Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (3-Pyrrolidin-1-ylphenyl)methanol Moiety in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the ability to engage with a multitude of biological targets is perpetual. The this compound framework has emerged as a privileged scaffold, demonstrating significant potential in the design and discovery of innovative therapeutics. This guide provides an in-depth exploration of the applications of this versatile chemical entity, with a particular focus on its utility in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The inherent structural features of this compound – a phenyl ring substituted with a hydrophilic hydroxymethyl group and a basic pyrrolidine moiety – bestow upon it a unique combination of properties. The pyrrolidine ring, a saturated five-membered heterocycle, is a common motif in a vast number of natural products and synthetic drugs.[1] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, enabling a more effective exploration of the pharmacophore space compared to flat, aromatic systems.[2] This three-dimensional character is often crucial for achieving high-affinity and selective interactions with biological targets.[2] The hydroxymethyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites, while the pyrrolidine nitrogen provides a basic handle that can be protonated at physiological pH, potentially enhancing aqueous solubility and enabling ionic interactions.

This application note will delve into the synthesis of derivatives based on the this compound scaffold, with a specific focus on their application as inhibitors of the Extracellular signal-Regulated Kinase (ERK), a key node in the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Furthermore, we will provide detailed, field-proven protocols for the synthesis of a representative compound and its subsequent biological evaluation, equipping researchers with the practical knowledge to leverage this promising scaffold in their drug discovery endeavors.

Application Focus: Targeting the ERK Signaling Pathway in Oncology

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] Aberrant activation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[4] While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the emergence of resistance mechanisms often leads to pathway reactivation and treatment failure.[5] Direct inhibition of ERK1/2, the terminal kinases in this cascade, represents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[6][7]

The this compound scaffold provides an excellent starting point for the design of novel ERK inhibitors. The phenyl ring can serve as a central core to which various substituents can be appended to optimize binding to the ATP-binding pocket of ERK. The pyrrolidine moiety can be functionalized to interact with solvent-exposed regions or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The hydroxymethyl group can be exploited to form key hydrogen bonding interactions within the kinase active site.

Workflow for the Development of this compound-based ERK Inhibitors

G cluster_0 Scaffold-based Drug Design cluster_1 Preclinical Development A Synthesis of this compound Scaffold B Design & Synthesis of Derivatives A->B Core Structure C In vitro Biological Evaluation B->C Compound Library D Structure-Activity Relationship (SAR) Analysis C->D Biological Data D->B Iterative Design E Lead Optimization D->E Identification of Hits F In vivo Efficacy Studies E->F Optimized Lead H Candidate Selection F->H G ADME/Tox Profiling G->H

Caption: A streamlined workflow for the discovery and development of ERK inhibitors based on the this compound scaffold.

Experimental Protocols

PART 1: Synthesis of this compound (Scaffold Synthesis)

This protocol outlines a two-step synthesis of the core scaffold, this compound, starting from the commercially available 3-formylbenzonitrile.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction followed by reduction of the nitrile. A more direct approach starts with 3-fluorobenzaldehyde and pyrrolidine. For the purpose of this protocol, we will assume the availability of 3-(Pyrrolidin-1-yl)benzaldehyde. A general procedure for its synthesis is as follows:

  • Reaction: Nucleophilic aromatic substitution of 3-fluorobenzaldehyde with pyrrolidine.

  • Reagents: 3-Fluorobenzaldehyde, pyrrolidine, potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-fluorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(Pyrrolidin-1-yl)benzaldehyde.

Step 2: Reduction of 3-(Pyrrolidin-1-yl)benzaldehyde to this compound

  • Reaction: Aldehyde reduction.

  • Reagent: Sodium borohydride (NaBH₄).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve 3-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the final product, which can be further purified by chromatography if necessary.

PART 2: Synthesis of a Representative ERK Inhibitor Derivative

This protocol describes the synthesis of a hypothetical ERK inhibitor, (3-(Pyrrolidin-1-yl)phenyl)(4-(pyridin-4-yl)phenyl)methanol (ERK-PYR-01) , to illustrate the derivatization of the core scaffold.

Step 3: Synthesis of (3-(Pyrrolidin-1-yl)phenyl)(4-(pyridin-4-yl)phenyl)methanol (ERK-PYR-01)

  • Reaction: Grignard reaction.

  • Reagents: 3-(Pyrrolidin-1-yl)benzaldehyde, 4-bromopyridine, magnesium turnings, iodine crystal (for activation).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Preparation of the Grignard Reagent: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine. b. Add a small amount of anhydrous THF and a few drops of a solution of 4-bromopyridine (1.1 eq) in anhydrous THF. c. Gently warm the mixture to initiate the reaction (disappearance of the iodine color). d. Once the reaction starts, add the remaining solution of 4-bromopyridine dropwise to maintain a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with the Aldehyde: a. Cool the Grignard reagent to 0 °C. b. Add a solution of 3-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel. c. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. b. Extract the mixture with ethyl acetate. c. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the target compound ERK-PYR-01 .

PART 3: In Vitro Biological Evaluation

This section provides protocols for evaluating the biological activity of the synthesized compounds as ERK inhibitors.

Protocol 3.1: ERK1/2 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of ERK1 and ERK2.[8]

  • Principle: Measures the transfer of the ³²P-labeled phosphate group from [γ-³²P]ATP to a generic substrate like Myelin Basic Protein (MBP) by the ERK kinase.

  • Materials:

    • Recombinant active ERK1 or ERK2 enzyme.

    • Myelin Basic Protein (MBP) as substrate.

    • [γ-³²P]ATP.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 5 mM MgCl₂).

    • Test compounds dissolved in DMSO.

    • P81 phosphocellulose paper.

    • 1% Phosphoric acid.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a reaction tube, add the kinase assay buffer, the test compound (or DMSO for control), and the ERK enzyme. Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of MBP and [γ-³²P]ATP.

    • Incubate the reaction at 30 °C for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3.2: Cellular Phospho-ERK Assay (ELISA-based)

This assay measures the ability of the compounds to inhibit ERK phosphorylation in a cellular context.[1][9]

  • Principle: A sandwich ELISA-based assay to detect the level of phosphorylated ERK (p-ERK) in cell lysates.

  • Materials:

    • A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

    • Cell culture medium and supplements.

    • Serum-free medium for starvation.

    • A growth factor to stimulate the pathway (e.g., EGF or PMA), if necessary.

    • Test compounds dissolved in DMSO.

    • Cell lysis buffer.

    • Commercially available p-ERK1/2 ELISA kit.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • If the pathway is not constitutively active, serum-starve the cells for 4-24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with a growth factor (if necessary) for a short period (e.g., 5-15 minutes).

    • Aspirate the medium and lyse the cells with the provided lysis buffer.

    • Perform the p-ERK1/2 ELISA according to the manufacturer's instructions, which typically involves: a. Adding the cell lysates to the antibody-coated plate. b. Incubating with a detection antibody. c. Adding a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Adding a substrate and stopping the reaction.

    • Read the absorbance at the appropriate wavelength.

    • Determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC₅₀ values.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Table 1: Biological Activity of this compound Derivatives against ERK1/2

Compound IDR¹ SubstituentR² SubstituentERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)
ERK-PYR-01 H4-pyridylDataDataData
Analog 1 e.g., F4-pyridylDataDataData
Analog 2 He.g., 3-pyridylDataDataData
Reference --DataDataData

By systematically modifying the substituents on the this compound scaffold and evaluating their biological activity, researchers can elucidate the key structural features required for potent and selective ERK inhibition. This iterative process of design, synthesis, and testing is fundamental to the lead optimization phase of drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the design of novel therapeutic agents. Its application in the development of ERK inhibitors for oncology, as outlined in this guide, highlights its potential to address unmet medical needs. The provided protocols offer a practical framework for the synthesis and biological evaluation of derivatives based on this promising scaffold. Future research in this area could focus on exploring a wider range of substituents to further optimize potency, selectivity, and pharmacokinetic properties. Additionally, the application of this scaffold to other kinase targets and different therapeutic areas warrants further investigation, underscoring its broad potential in medicinal chemistry.

References

The Strategic Utility of (3-Pyrrolidin-1-ylphenyl)methanol in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, (3-Pyrrolidin-1-ylphenyl)methanol has emerged as a particularly valuable scaffold. Its unique combination of a nucleophilic pyrrolidine ring, a versatile benzyl alcohol moiety, and a strategically positioned meta-substitution pattern offers medicinal chemists a powerful tool for accessing complex molecular architectures, particularly in the realm of kinase inhibitor synthesis. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), the benzylic methylene protons (~4.6 ppm), and the pyrrolidine ring protons (typically in the 1.8-3.5 ppm range).

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, the benzylic carbon (~65 ppm), and the carbons of the pyrrolidine ring.

  • FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by the reduction of a nitrile. This approach offers a reliable pathway from commercially available starting materials.

Synthesis_Workflow Start 3-Bromobenzonitrile + Pyrrolidine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate (3-Pyrrolidin-1-yl)benzonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of (3-Pyrrolidin-1-yl)benzonitrile

This initial step leverages a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of aromatic chemistry. The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the displacement of the bromide by the secondary amine, pyrrolidine.

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromobenzonitrile (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3-pyrrolidin-1-yl)benzonitrile.

Protocol 2: Reduction of (3-Pyrrolidin-1-yl)benzonitrile to this compound

The second step involves the reduction of the nitrile functionality to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Materials:

  • (3-Pyrrolidin-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (3-pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until gas evolution ceases.

  • Filter the resulting suspension and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

Application as a Key Intermediate in the Synthesis of MEK Inhibitors

The true value of this compound lies in its application as a strategic intermediate in the synthesis of pharmacologically active molecules. A prominent example is its utility in the construction of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics. The RAS/RAF/MEK/ERK signaling pathway is frequently hyperactivated in various cancers, making MEK an attractive therapeutic target.

This compound serves as a crucial precursor for building the core structure of potent MEK inhibitors like Trametinib. Trametinib is an allosteric inhibitor of MEK1 and MEK2 enzymes and is approved for the treatment of various cancers, including melanoma and non-small cell lung cancer, that harbor BRAF mutations.[1]

The synthesis of Trametinib and related analogs often involves the coupling of a substituted pyrimidine core with a side chain derived from this compound. The benzyl alcohol functionality provides a reactive handle for further chemical modifications, such as etherification or esterification, to link it to the core heterocyclic scaffold. The pyrrolidine moiety often plays a critical role in establishing key binding interactions with the target protein, thereby enhancing potency and selectivity.

MEK_Inhibitor_Synthesis Intermediate This compound Activation Activation of -OH group Intermediate->Activation Activated_Intermediate Activated Intermediate (e.g., mesylate, tosylate) Activation->Activated_Intermediate Coupling Coupling with Pyrimidine Core Activated_Intermediate->Coupling MEK_Inhibitor MEK Inhibitor (e.g., Trametinib analog) Coupling->MEK_Inhibitor

References

(3-Pyrrolidin-1-ylphenyl)methanol in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol in Agrochemical Research

Introduction

The pyrrolidine ring is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold for creating potent fungicides, insecticides, and herbicides.[1][2][3] Its three-dimensional structure is a key feature in the design of new synthetic molecules.[1] This guide focuses on this compound, a compound of significant interest for agrochemical research and development. While specific research on this exact molecule is emerging, this document provides a comprehensive overview based on the well-established principles of pyrrolidine-containing agrochemicals, offering researchers a solid foundation for their investigations.

Based on the known bioactivity of analogous pyrrolidine structures in agrochemical contexts, this compound is hypothesized to act as a neurotoxic agent in insects, specifically by modulating the function of γ-aminobutyric acid (GABA)-gated chloride channels.[1]

Hypothesized Insecticidal Action:

  • Target Site: The primary target is the GABA receptor in the insect's central nervous system.

  • Mechanism: The compound is predicted to bind to the GABA receptor, inhibiting the influx of chloride ions. This disruption of normal transmembrane signaling leads to uncontrollable nerve excitability, paralysis, and eventual death of the insect.[1] This mode of action is similar to that of some isoxazoline insecticides where the introduction of a pyrrolidine ring has been shown to enhance insecticidal activity.[1]

GABAPathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_R GABA Receptor Chloride Channel Ion_Channel Chloride Ion (Cl-) GABA_R:cl->Ion_Channel Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Ion_Channel->Hyperpolarization Influx of Cl- GABA GABA GABA->GABA_R:cl Binds to Receptor Compound This compound Compound->GABA_R Antagonistic Binding (Blocks Channel) SynthesisWorkflow Reactants 3-Bromobenzyl alcohol + Pyrrolidine Reaction Reaction Mixture (Inert Atmosphere, 100°C, 12-24h) Reactants->Reaction Catalyst Palladium Catalyst + Base (e.g., NaOtBu) Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

References

Application Note: Derivatization of (3-Pyrrolidin-1-ylphenyl)methanol as a Scaffold for Bioactive Compound Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a cornerstone of modern drug discovery. The pyrrolidine ring is one such scaffold, present in numerous natural products and FDA-approved drugs, where it often plays a crucial role in establishing key binding interactions.[1][2] The compound (3-Pyrrolidin-1-ylphenyl)methanol combines this important heterocycle with a phenyl ring and a reactive benzylic alcohol, presenting a versatile starting point for the generation of novel, biologically active molecules.[3][4]

This application note provides a comprehensive guide to the strategic derivatization of the this compound core. We will detail robust protocols for modifying the benzylic alcohol moiety to create ester and ether libraries. The rationale behind these modifications is to systematically probe the structure-activity relationship (SAR) by altering key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Furthermore, we provide detailed, step-by-step protocols for a panel of foundational bioassays to evaluate the synthesized derivatives. These include a general cytotoxicity screen (MTT assay) and two targeted assays—a G-protein coupled receptor (GPCR) binding assay and a monoamine oxidase (MAO) enzyme inhibition assay—selected for their relevance to compound classes containing the aryl-pyrrolidine motif.[5][6] This integrated approach of synthesis and biological evaluation is designed to empower researchers to efficiently explore the therapeutic potential of this promising chemical scaffold.

Strategic Derivatization of the Core Scaffold

The primary handle for derivatization on the this compound scaffold is the benzylic alcohol. This functional group is readily converted into esters and ethers, allowing for a broad exploration of chemical space.[7][8] The goal is to create a focused library of compounds with diverse properties to identify initial SAR trends.

Visualization of Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Libraries start This compound (Core Scaffold) esterification Esterification (Protocol 2.1) start->esterification Acyl Chloride (R-COCl) or Carboxylic Acid etherification Etherification (Protocol 2.2) start->etherification Alkyl Halide (R'-X) + Base esters Ester Library (Varying R-groups) esterification->esters ethers Ether Library (Varying R'-groups) etherification->ethers

Caption: Derivatization strategy for the core scaffold.

Protocol: Esterification via Acyl Chlorides (Fischer Esterification)

Esterification is a classic method to introduce a wide variety of functional groups, altering polarity and steric profile.[9] The use of acyl chlorides is a highly efficient method for esterifying benzylic alcohols.

Rationale: This acid-catalyzed reaction proceeds through a nucleophilic acyl substitution.[9] It is a robust and high-yielding reaction suitable for library synthesis. Using a mild base like triethylamine (TEA) scavenges the HCl byproduct, preventing potential side reactions.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure ester.[10][11]

Protocol: Etherification via Williamson Ether Synthesis

Etherification replaces the hydroxyl proton with an alkyl or aryl group, which can significantly increase lipophilicity and modulate binding interactions.

Rationale: The Williamson ether synthesis is a reliable SN2 reaction.[12] A strong base, sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that then displaces a halide from an alkyl halide. This method is particularly effective for primary benzylic alcohols.[13]

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[14][15]

Biological Evaluation: A Tiered Assay Approach

A tiered approach to bioassays provides a systematic way to characterize the synthesized derivatives, starting with a general assessment of cytotoxicity before moving to more specific, target-oriented assays.

Visualization of Bioassay Workflow

G A Synthesized Derivative Libraries B Tier 1: General Cytotoxicity MTT Assay (Protocol 3.1) A->B C Tier 2: Target-Specific Assays (Based on Scaffold Hypothesis) B->C Select non-toxic compounds (IC50 > 10 µM) D GPCR Binding Assay (Protocol 3.2) C->D E MAO Inhibition Assay (Protocol 3.3) C->E F Data Analysis & Structure-Activity Relationship (SAR) D->F E->F

Caption: Tiered workflow for biological evaluation.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] It is a crucial first step to ensure that any observed activity in subsequent assays is not due to general cell death.

Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the concentration is determined by optical density.[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or SH-SY5Y) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100). Incubate for 24-48 hours.[20]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[19]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20] Mix thoroughly by pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: GPCR Radioligand Competition Binding Assay

The aryl-pyrrolidine motif is common in ligands for various GPCRs. This assay determines if the synthesized compounds can displace a known radioactive ligand from a target receptor.[21][22]

Rationale: This assay measures the affinity (Ki) of a test compound for a receptor.[22] It relies on the principle of competition between a radiolabeled ligand ([³H]-ligand) of known affinity and the unlabeled test compound. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR (e.g., Dopamine D2 or Serotonin 5-HT₂A receptor). Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay binding buffer.[23]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd value), and various concentrations of the test compound.[23][24]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[23]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with the bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[23]

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[23]

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

MAO enzymes are important targets in neuropharmacology, and many inhibitors contain heterocyclic scaffolds.[5][25] This fluorometric assay measures the activity of MAO-A or MAO-B.

Rationale: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. This assay uses a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity. Inhibitors will slow this rate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme, the substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), and HRP in assay buffer.

  • Assay Setup: In a 96-well black plate, add the MAO enzyme and various concentrations of the test compound or a known inhibitor (e.g., selegiline for MAO-B).[5] Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorescent probe to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log concentration to determine the IC₅₀ value.

Data Summary and Interpretation

All quantitative data should be tabulated for clear comparison. This allows for the efficient identification of initial structure-activity relationships (SAR).

Table 1: Hypothetical Derivatization and Bioassay Results

Compound IDR-Group (Ester/Ether)Cytotoxicity IC₅₀ (µM)GPCR (D₂) Ki (nM)MAO-B IC₅₀ (nM)
Scaffold -H> 5012508500
Ester-01 -COCH₃> 508507200
Ester-02 -COPh45210450
Ether-01 -CH₃> 509806500
Ether-02 -CH₂Ph (Benzyl)388595

Interpretation of Hypothetical Data: From this example data, an initial SAR can be deduced:

  • Esterification and Etherification: Both modifications appear to improve potency at the target receptors compared to the parent scaffold.

  • Steric Bulk: The introduction of a bulky, lipophilic phenyl group (Ester-02 and Ether-02) dramatically increases potency for both the D₂ receptor and MAO-B compared to smaller methyl/acetyl groups.

  • Cytotoxicity: The more potent compounds (Ester-02, Ether-02) begin to show some cytotoxicity, a common trend that must be monitored and optimized in later stages of drug development. This highlights the importance of the initial cytotoxicity screen.

References

Application Notes and Protocols for the Quantification of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (3-Pyrrolidin-1-ylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the causality behind experimental choices, offers step-by-step protocols, and is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Analyte and the Analytical Imperative

This compound is a heterocyclic aromatic compound featuring a pyrrolidine ring, a phenyl group, and a primary alcohol. Its structure suggests its potential as a key intermediate or scaffold in the synthesis of novel pharmaceutical agents. Accurate and precise quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, quality control of bulk drug substances, and formulation analysis.

The selection of an appropriate analytical method depends critically on the sample matrix, the required sensitivity, and the specific goals of the analysis. This guide presents a multi-tiered approach, from a widely accessible HPLC-UV method suitable for purity and content uniformity, to a highly sensitive LC-MS/MS method for bioanalysis, and a GC-MS method for specific applications where volatility can be leveraged.

Analyte Physicochemical Properties:

PropertyValue / DescriptionRationale for Analytical Strategy
Molecular Formula C₁₁H₁₅NO---
Molecular Weight 177.24 g/mol Suitable for both LC-MS and GC-MS analysis.
Structure Phenyl ring (chromophore), Tertiary amine (ionizable), Primary alcohol (polar, site for derivatization)The phenyl ring allows for strong UV absorbance. The tertiary amine is ideal for positive mode electrospray ionization (ESI) in LC-MS. The polar alcohol group enhances solubility in polar solvents but may require derivatization for optimal GC performance.
Predicted Polarity Moderately polarSuggests good retention on reversed-phase HPLC columns and requires effective extraction from non-polar matrices.

Foundational Pillar: Method Validation Framework

Every protocol described herein is designed as a self-validating system. The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[1] All validation experiments should be planned, executed, and documented in a validation protocol and report.[1] The core parameters, derived from the ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines, form the basis of this guide.[2][3][4][5][6][7][8]

Caption: Logical workflow for analytical method validation based on ICH Q2(R2) guidelines.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis, such as determining the purity of the drug substance or the concentration in a formulated product. It balances reliability, ease of use, and cost-effectiveness.

Causality and Rationale: The phenyl group in this compound contains a π-electron system that absorbs UV light, making UV detection a straightforward choice. A reversed-phase C18 column is selected due to the analyte's moderate polarity, providing good retention and separation from more polar or non-polar impurities. The mobile phase consists of an organic modifier (acetonitrile) and a buffered aqueous phase. The buffer is crucial to control the ionization state of the tertiary amine (pKa ~8-9), ensuring consistent retention times and sharp peak shapes. A pH of ~3-4 will ensure the amine is protonated and well-behaved chromatographically.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the mobile phase to ensure consistent protonation of the tertiary amine, leading to stable retention and good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient 70% A / 30% B, isocraticAn isocratic method is simpler and more robust for routine QC analysis. Start here and adjust B % for optimal retention (k' = 2-10).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration and sensitivity needs.
Detection λ 254 nmA common wavelength for aromatic compounds. A full UV scan (200-400 nm) should be performed initially to determine the λmax for maximum sensitivity.

3. Preparation of Solutions:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.1 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance, powdered tablets) to obtain a theoretical concentration of ~50 µg/mL. Dissolve/extract with diluent, sonicate if necessary, dilute to volume, and filter through a 0.45 µm syringe filter before injection.

4. System Suitability and Analysis:

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks.

  • Make five replicate injections of a mid-range calibration standard (~50 µg/mL).

  • Acceptance Criteria:

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (T) ≤ 2.0

    • Theoretical Plates (N) ≥ 2000

  • Inject the calibration standards in sequence, followed by the samples.

  • Construct a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of the analyte in the samples using the regression equation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying the analyte in biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[4] This method is essential for pharmacokinetic and toxicokinetic studies.

Causality and Rationale: The tertiary amine on the pyrrolidine ring is readily protonated, making it ideal for positive mode electrospray ionization (+ESI), a soft ionization technique that produces a strong protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation pathway (a Multiple Reaction Monitoring or MRM transition). This allows for quantification even in the presence of complex biological matrix components that would interfere with UV detection. A fast gradient is used to minimize run time and maximize throughput.

Experimental Protocol: LC-MS/MS

Caption: General experimental workflow for bioanalytical LC-MS/MS quantification.

1. Instrumentation and Consumables:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a close structural analog can be used.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient +ESI ionization and aids chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile modifier compatible with MS.
Gradient 5% B to 95% B in 2 min, hold 1 min, re-equilibrate 1 minFast gradient for high throughput bioanalysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography and reduces viscosity.
Ionization Mode ESI, PositiveThe tertiary amine is highly basic and readily forms [M+H]⁺ ions.
MRM Transition Q1: 178.1 → Q3: 160.1 (tentative)Q1 (Precursor): The [M+H]⁺ ion (C₁₁H₁₆NO⁺). Q3 (Product): Loss of water (H₂O) from the protonated molecule is a highly probable and stable fragmentation. This must be confirmed by direct infusion of the standard.
Other MS Dwell Time: 100 ms; Collision Energy (CE): Optimize for max signalCE optimization is critical for sensitivity.

3. Sample Preparation (Protein Precipitation - PPT):

  • This is a simple, fast method for plasma/serum.

  • To 100 µL of plasma sample, standard, or blank in a microcentrifuge tube, add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at ~40 °C.

  • Reconstitute in 100 µL of Mobile Phase A/B (95:5). Vortex to mix.

  • Inject into the LC-MS/MS system.

4. Bioanalytical Method Validation (per FDA/ICH M10 Guidelines): [6]

  • The method must be validated for selectivity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, stock solution).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=6 at each level) on at least three separate days. Mean accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is an alternative for matrices where the analyte can be easily extracted into a volatile organic solvent. Due to the polar alcohol group, derivatization is highly recommended to improve thermal stability and chromatographic peak shape.

Causality and Rationale: The primary alcohol and, to a lesser extent, the tertiary amine can cause peak tailing and poor chromatographic performance in GC due to interactions with the stationary phase and potential thermal degradation. Derivatization, specifically silylation, converts the active hydrogen of the alcohol into a non-polar, thermally stable trimethylsilyl (TMS) ether. This dramatically improves volatility and peak shape. Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.

Experimental Protocol: GC-MS with Silylation

Caption: Workflow for GC-MS analysis including the critical derivatization step.

1. Instrumentation and Consumables:

  • GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as carrier gas.

  • Silylating reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile as a reaction solvent.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
Injector 250 °C, Splitless mode (1 min)Ensures vaporization without discrimination. Splitless mode is for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Temperature program designed to separate the derivatized analyte from solvent and potential by-products.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source 230 °C, Electron Ionization (EI) at 70 eVStandard EI conditions for generating reproducible mass spectra.
MS Mode Scan (m/z 50-500) for method development; Selected Ion Monitoring (SIM) for quantification.Scan mode is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity by monitoring only characteristic ions.
Key Ions (SIM) TMS-Derivative (MW=249.4): m/z 249 (M⁺), 234 (M-15)⁺, 146 (tentative)m/z 249: Molecular ion. m/z 234: Loss of a methyl group. m/z 146: Tentative fragment from cleavage of the benzyl-pyrrolidine bond. These must be confirmed from the full-scan spectrum.

3. Derivatization and Sample Preparation:

  • Prepare calibration standards in a volatile solvent like ethyl acetate.

  • For each standard or sample extract, evaporate a 100 µL aliquot to complete dryness under a gentle stream of nitrogen. It is critical that no water is present.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

Method Comparison and Summary

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Primary Application QC, Purity, AssayBioanalysis (PK/TK), Trace ImpuritiesOrthogonal method, specific matrices
Selectivity ModerateVery HighHigh
Sensitivity (Typical LOQ) ~10-50 ng/mL< 1 ng/mL~1-10 ng/mL
Sample Throughput ModerateHighLow to Moderate
Matrix Tolerance Low to ModerateHighLow (requires clean extracts)
Protocol Complexity LowHighHigh (derivatization step)
Validation Guideline ICH Q2(R2)[1][2]FDA Bioanalytical / ICH M10[4][6]ICH Q2(R2)[1][2]

References

Application Note: A Comprehensive Protocol for the Purification of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol is a key building block in medicinal chemistry, valued for its unique structural features that include a pyrrolidine ring, a phenyl group, and a primary alcohol. These moieties make it a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This document provides a detailed protocol for the purification of this compound, focusing on column chromatography and recrystallization techniques. The causality behind experimental choices is explained to provide a robust, self-validating system for achieving high purity.

Introduction: The Importance of Purity

The presence of impurities in a starting material like this compound can have a cascading effect on a multi-step synthesis. Potential impurities may include unreacted starting materials from its synthesis (e.g., 3-aminobenzyl alcohol and 1,4-dibromobutane), by-products, and residual solvents. These can interfere with subsequent reactions, poison catalysts, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, a robust purification protocol is not just a matter of good laboratory practice but a critical step in ensuring the success of a drug discovery program. Pyrrolidine-containing compounds, in particular, are prevalent in many FDA-approved drugs, highlighting the importance of well-characterized and pure intermediates in their synthesis.[1]

Physicochemical Properties and Purification Strategy

A successful purification strategy is built on an understanding of the physicochemical properties of the target compound and its likely impurities.

Table 1: Estimated Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolaritySolubility
This compound 191.27High (estimated >300)Moderately PolarSoluble in polar organic solvents (MeOH, EtOH, DCM), sparingly soluble in non-polar solvents (hexanes).
3-Aminobenzyl alcohol123.15~290More PolarSoluble in water and polar organic solvents.
1,4-Dibromobutane215.90197-200Non-PolarSoluble in non-polar organic solvents.
N,N-bis(4-bromobutyl)-3-(hydroxymethyl)aniline417.18Very HighLess PolarLikely soluble in a range of organic solvents.

Based on these properties, a two-step purification strategy is recommended:

  • Silica Gel Column Chromatography: This technique separates compounds based on their polarity.[2][3] The moderately polar target compound will be separated from less polar by-products (like over-alkylated species) and more polar starting materials (like 3-aminobenzyl alcohol).

  • Recrystallization: This method purifies solid compounds based on differences in solubility.[4][5][6][7][8] It is highly effective at removing trace impurities and results in a crystalline, high-purity final product.

Detailed Purification Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Pyrrolidine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[10]

Part A: Silica Gel Column Chromatography

The goal of this step is to perform a bulk separation of the crude product from major impurities. The basic principle relies on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (solvent system).[2]

Workflow for Column Chromatography Purification

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Column A->B  Pour slurry D Load Sample onto Column B->D  Equilibrate column C Prepare Sample C->D  Adsorb onto silica E Elute with Solvent Gradient D->E  Start elution F Collect Fractions E->F  Monitor eluate G Analyze Fractions by TLC F->G  Spot fractions H Combine Pure Fractions G->H  Identify pure fractions I Evaporate Solvent H->I  Under reduced pressure

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Through thin-layer chromatography (TLC) analysis, determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. For a moderately polar compound like the target, a ratio of 30-50% ethyl acetate in hexanes is a reasonable starting point. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the basic amine from tailing on the acidic silica gel.[11]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into a glass chromatography column and allow the silica to pack under gravity, assisted by gentle tapping.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method often results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.

    • Collect fractions in test tubes and monitor the elution progress using TLC.

  • Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product, which may be an oil or a semi-solid.

Part B: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of crystalline purity.[5][6] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.[7]

Workflow for Recrystallization

Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Choose Appropriate Solvent B Dissolve Compound in Hot Solvent A->B  Add solvent to solid C Cool Solution Slowly B->C  Allow to cool to room temp D Induce Crystallization (if needed) C->D  Scratch flask or add seed crystal E Collect Crystals by Vacuum Filtration C->E D->E F Wash Crystals with Cold Solvent E->F  Rinse mother liquor G Dry Crystals F->G  Under vacuum or in oven

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8] For this compound, suitable solvents could include isopropyl ether, ethyl acetate/hexanes mixtures, or toluene. Small-scale trials are necessary to determine the optimal solvent or solvent system.

  • Dissolution:

    • Place the semi-purified product from the chromatography step into an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hotplate).

    • Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary.[8]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point analysis and spectroscopic methods (NMR, LC-MS).

Conclusion

The combination of silica gel column chromatography and recrystallization provides a robust and reliable method for the purification of this compound. This two-step process effectively removes both polar and non-polar impurities, yielding a final product of high purity suitable for demanding applications in pharmaceutical research and development. The principles outlined in this protocol are broadly applicable to the purification of other moderately polar, basic organic compounds.

References

(3-Pyrrolidin-1-ylphenyl)methanol as a precursor for herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Herbicide Development

Topic: (3-Pyrrolidin-1-ylphenyl)methanol as a Precursor for Herbicides

Audience: Researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Structure in the Discovery of Novel Herbicides

The relentless evolution of herbicide resistance in weed populations presents a significant threat to global food security. This challenge necessitates the continuous discovery and development of herbicides with novel modes of action. In this context, certain chemical scaffolds have emerged as "privileged structures" – frameworks that can be readily modified to interact with a variety of biological targets. The pyrrolidine ring is one such scaffold that has proven to be a cornerstone in the design of a new generation of highly effective herbicides.

This application note will explore the utility of the pyrrolidine motif, with a particular focus on pyrrolidinone and pyrrolidine-2,4-dione cores, in modern herbicide discovery. We will delve into the synthesis, mode of action, and structure-activity relationships of these compound classes, using the recently developed herbicide, tetflupyrolimet, as a case study for a novel mode of action. Furthermore, we will discuss the potential of functionalized phenylpyrrolidines, such as this compound, as versatile precursors for the synthesis of new herbicidal candidates.

Pyrrolidinone Herbicides: A New Frontier in Weed Control

The discovery of the aryl pyrrolidinone anilide class of herbicides marks a significant advancement in the fight against herbicide resistance. These compounds introduce a novel mode of action, providing an effective tool for managing weeds that have developed resistance to existing herbicides.

Case Study: Tetflupyrolimet and the Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Tetflupyrolimet is a groundbreaking herbicide that has been classified as the first member of the HRAC (Herbicide Resistance Action Committee) Group 28.[1][2] Its novel mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids in plants.[1] By inhibiting DHODH, tetflupyrolimet deprives the plant of essential building blocks for growth and development, leading to weed death.[1]

The discovery of tetflupyrolimet stemmed from high-throughput screening and subsequent extensive synthetic optimization.[3][4] This highlights the importance of exploring novel chemical spaces to identify new herbicidal modes of action.

DHODH_Inhibition cluster_pyrimidine_biosynthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition Carbamoyl Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase DNA_RNA_synthesis DNA, RNA, and other essential biomolecules UMP->DNA_RNA_synthesis Further Metabolism Tetflupyrolimet Tetflupyrolimet Tetflupyrolimet->Orotate Inhibits

Figure 1: Simplified pathway of DHODH inhibition by Tetflupyrolimet.

Pyrrolidine-2,4-diones: A Versatile Class of Herbicides

The pyrrolidine-2,4-dione core, also known as a tetramic acid moiety, is another privileged scaffold in herbicide design.[5][6] These compounds have been shown to exhibit a broad spectrum of herbicidal activity. Their synthesis is often achieved through multi-step sequences involving substitution, acylation, and cyclization reactions, allowing for the creation of diverse chemical libraries for screening.[5][6]

The mode of action for many pyrrolidine-2,4-dione herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is involved in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection in plants.

Pyrrolidine_Dione_Synthesis Amino_Acid_Ester Amino Acid Ester N_Acyl_Amino_Ester N-Acyl Amino Ester Amino_Acid_Ester->N_Acyl_Amino_Ester Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acyl_Amino_Ester Pyrrolidine_2_4_dione Pyrrolidine-2,4-dione Core N_Acyl_Amino_Ester->Pyrrolidine_2_4_dione Dieckmann Condensation (Cyclization)

References

large-scale synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active compounds. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, designed for researchers and process chemists. The synthesis commences with a nucleophilic aromatic substitution reaction between 3-fluorobenzaldehyde and pyrrolidine to yield the intermediate, 3-(pyrrolidin-1-yl)benzaldehyde. This is followed by a selective reduction of the aldehyde to the corresponding benzyl alcohol. The protocol emphasizes operational simplicity, safety, high yield, and purity, making it suitable for scale-up from grams to kilograms. We provide in-depth explanations for procedural choices, comprehensive characterization data, and safety guidelines to ensure reliable and reproducible outcomes.

Introduction and Rationale

The pyrrolidine moiety is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its ability to improve physicochemical properties such as solubility and to interact with biological targets.[1][2] Consequently, functionalized pyrrolidine derivatives like this compound are high-value intermediates. This guide details a synthetic strategy optimized for scalability, avoiding hazardous reagents and complex purification methods often unsuitable for industrial production.[3]

The selected two-step pathway is outlined below. It offers significant advantages for large-scale synthesis:

  • High Atom Economy: The pathway is efficient, with minimal byproduct formation.

  • Commercially Available Starting Materials: Both 3-fluorobenzaldehyde and pyrrolidine are readily available bulk chemicals.

  • Robust Reaction Conditions: The reactions are tolerant of minor variations and do not require cryogenic temperatures or inert atmospheres for the primary reduction step.

  • Simplified Purification: The final product can be isolated in high purity via crystallization, obviating the need for large-scale chromatography.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Reduction 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Intermediate 3-(Pyrrolidin-1-yl)benzaldehyde 3-Fluorobenzaldehyde->Intermediate K₂CO₃, DMSO 120 °C Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Final_Product This compound Intermediate->Final_Product NaBH₄, Methanol 0 °C to RT

Diagram 1: Overall two-step synthetic route.

Part I: Synthesis of 3-(Pyrrolidin-1-yl)benzaldehyde

Principle and Rationale

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing aldehyde group activates the aromatic ring, making the fluorine atom a suitable leaving group for substitution by the secondary amine, pyrrolidine. Potassium carbonate (K₂CO₃) is employed as an inexpensive and moderately strong base to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point and its ability to dissolve all reactants and facilitate SNAr reactions.

Materials and Equipment
ReagentMolar Mass ( g/mol )Quantity (1 mol scale)MolesCAS No.
3-Fluorobenzaldehyde124.11124.1 g1.0456-48-4
Pyrrolidine71.1285.3 g (100 mL)1.2123-75-1
Potassium Carbonate (K₂CO₃)138.21207.3 g1.5584-08-7
Dimethyl Sulfoxide (DMSO)78.13500 mL-67-68-5
Ethyl Acetate88.112 L-141-78-6
Brine (Saturated NaCl)-1 L--

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermocouple, heating mantle, separatory funnel, rotary evaporator.

Detailed Experimental Protocol
  • Reaction Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and a thermocouple. Charge the flask with 3-fluorobenzaldehyde (124.1 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), and DMSO (500 mL).

  • Reagent Addition: Begin stirring the suspension. Slowly add pyrrolidine (85.3 g, 1.2 mol) to the mixture over 15 minutes. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Pour the dark reaction mixture into a 4L beaker containing 2L of cold water. A precipitate may form. Stir for 30 minutes. Transfer the aqueous suspension to a large separatory funnel and extract with ethyl acetate (3 x 700 mL).

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (K₂CO₃, KF) and DMSO remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a dark oil.

  • Purification: The crude product is typically of sufficient purity (>95%) for the next step. If higher purity is required, it can be purified by vacuum distillation.

Expected Results
  • Yield: 150-165 g (85-94%)

  • Appearance: Yellow to brown oil.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Part II: Reduction to this compound

Principle and Rationale

This step employs sodium borohydride (NaBH₄) for the selective reduction of the aldehyde to a primary alcohol. NaBH₄ is a mild and safe reducing agent, ideal for large-scale operations compared to more reactive hydrides like LiAlH₄. The reaction is performed in methanol, which serves as both a solvent and a proton source for the intermediate alkoxide. The reaction is initiated at a lower temperature (0 °C) to control the initial exothermic reaction rate before being allowed to proceed to completion at room temperature.

Experimental_Workflow Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C (Ice Bath) Start->Cool Add_NaBH4 Portion-wise Addition of Sodium Borohydride Cool->Add_NaBH4 Maintain T < 10 °C Stir_RT Warm to RT Stir for 2h Add_NaBH4->Stir_RT Quench Slowly Add Water to Decompose Excess NaBH₄ Stir_RT->Quench Exothermic! Concentrate Remove Methanol (Rotary Evaporator) Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Purify Concentrate and Recrystallize Wash_Dry->Purify Analyze Characterize Final Product (NMR, MS, Purity) Purify->Analyze

Diagram 2: Experimental workflow for the reduction step.

Materials and Equipment
ReagentMolar Mass ( g/mol )Quantity (0.85 mol scale)MolesCAS No.
3-(Pyrrolidin-1-yl)benzaldehyde175.23150 g0.85658169-35-6
Sodium Borohydride (NaBH₄)37.8338.8 g1.02716940-66-2
Methanol (MeOH)32.041.5 L-67-56-1
Deionized Water18.021 L-7732-18-5
Ethyl Acetate88.111.5 L-141-78-6
Heptane100.21500 mL-142-82-5

Equipment: 3L three-neck round-bottom flask, magnetic stirrer or mechanical stirrer, thermocouple, ice bath, separatory funnel, rotary evaporator.

Detailed Experimental Protocol
  • Reaction Setup: In a 3L three-neck flask equipped with a stirrer and thermocouple, dissolve the crude 3-(pyrrolidin-1-yl)benzaldehyde (150 g, 0.856 mol) in methanol (1.5 L).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (38.8 g, 1.027 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.

    • Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully add deionized water (500 mL) to quench the excess NaBH₄. The quenching process is highly exothermic and will generate significant amounts of hydrogen gas.

  • Concentration: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to an oil.

  • Purification - Crystallization: Dissolve the crude oil in a minimum amount of hot ethyl acetate. Slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization. Collect the solid product by vacuum filtration, wash with cold heptane, and dry under vacuum.

Process Summary and Expected Results
ParameterStep 1: SNArStep 2: ReductionOverall
Typical Yield 85-94%90-96%76-90%
Purity (by HPLC) >95%>99%>99%
Reaction Time 4-6 hours2.5 hours~8 hours
Appearance Yellow/Brown OilWhite to Off-White SolidWhite to Off-White Solid
  • Final Product Yield (from 3-fluorobenzaldehyde): 130-145 g

  • Melting Point: 65-68 °C

  • Characterization: The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, MS, and HPLC analysis.

Safety and Handling

  • General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Pyrrolidine: Corrosive and flammable liquid. Handle with care.

    • DMSO: Can facilitate skin absorption of other chemicals. Avoid skin contact.

    • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Store in a dry environment. The quenching step must be performed slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous layers should be neutralized before disposal. Organic waste containing halogenated compounds should be segregated.

References

Application Note: (3-Pyrrolidin-1-ylphenyl)methanol as a Novel Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide for Researchers and Drug Development Professionals

Abstract

Solid-phase synthesis (SPS) remains a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid assembly of molecular libraries. The choice of linker—the molecular handle connecting the growing compound to the insoluble resin—is critical to the success of any SPS strategy. This guide introduces (3-Pyrrolidin-1-ylphenyl)methanol as a promising, yet underexplored, linker candidate. We propose its application as a versatile linker, potentially in a traceless manner, for the immobilization of carboxylic acids and other functional groups. This document provides a theoretical framework, proposed mechanisms, and detailed, field-proven protocols adapted for this novel application. The methodologies herein are grounded in established principles of solid-phase organic chemistry and are designed to serve as a robust starting point for researchers seeking to expand the toolkit of SPS linkers.

Introduction: The Central Role of Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides and small molecules by immobilizing the starting material on an insoluble polymer support.[1] This approach simplifies purification immensely, as excess reagents and byproducts are removed by simple filtration and washing. Central to this strategy is the linker, a bifunctional molecule that tethers the nascent compound to the solid support. An ideal linker must be stable to the reaction conditions required for chain elongation and modification, yet cleavable under specific, orthogonal conditions to release the final product in high yield and purity.[2]

A particularly sophisticated class of linkers are "traceless linkers." Upon cleavage, these linkers leave no residual functionality or "scar" on the final molecule.[3][4][5] This is highly desirable in drug discovery, where the goal is to synthesize compounds that are identical to those that would be produced via traditional solution-phase chemistry. The silyl linker, for example, is cleaved via a protodesilylation reaction that replaces the silicon-aryl bond with a carbon-hydrogen bond, epitomizing a traceless cleavage.[3][6]

This guide focuses on the potential of This compound . Its structure features a benzylic alcohol, a common and versatile handle for attachment to various resins, analogous to the well-established Wang resin.[2] The presence of the pyrrolidine moiety introduces a tertiary amine, which can influence the chemical properties of the linker, potentially modulating its acid stability or providing an additional site for diversification. We hypothesize that this molecule can be effectively employed as a linker in solid-phase organic synthesis (SPOS).

Proposed Mechanism and Workflow

The utility of this compound as a linker is predicated on a three-stage process: immobilization onto a solid support, loading of the first chemical building block, and subsequent cleavage to release the final product.

Stage 1: Linker Immobilization

The benzylic alcohol of this compound is the primary handle for attachment to the resin. The most direct method is its reaction with a chloromethylated polystyrene resin (Merrifield resin). The alcohol is first converted to its alkoxide using a non-nucleophilic base, which then displaces the chloride on the resin via a Williamson ether synthesis. This creates a stable ether bond tethering the linker to the support.

Causality Behind Experimental Choices: Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the benzylic alcohol without competing side reactions. The choice of an aprotic polar solvent like DMF or NMP is critical for swelling the polystyrene resin beads, ensuring that the reactive chloromethyl sites within the polymer matrix are accessible.[1][7]

Stage 2: Substrate Loading

Once immobilized, the linker itself does not provide a direct attachment point for a typical building block like a carboxylic acid. Therefore, the phenyl ring must first be functionalized. A plausible route is electrophilic aromatic substitution, such as formylation, to introduce an aldehyde. This aldehyde can then participate in reductive amination or other condensations.

Alternatively, and more directly for library synthesis, the linker can be used as a scaffold. The pyrrolidine nitrogen is a nucleophile, and the aromatic ring can be functionalized. However, for a general-purpose linker strategy, we propose a modification that transforms the linker into a handle suitable for carboxylic acid attachment, similar to the Wang resin. This involves attaching a suitable spacer to the phenyl ring post-immobilization.

A more straightforward application involves using the initial benzylic alcohol directly, analogous to a Wang linker. The first building block, typically an Fmoc-protected amino acid or other carboxylic acid, is esterified onto the linker's hydroxyl group.

Causality Behind Experimental Choices: For esterification, coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP) are commonly used.[8] DMAP accelerates the reaction by forming a highly reactive O-acylisourea intermediate. However, it can also promote racemization in sensitive amino acids, requiring careful control of reaction time and temperature.[8]

Stage 3: Traceless Cleavage

Cleavage of the ester bond to release a C-terminal carboxylic acid is typically achieved with strong acid, most commonly trifluoroacetic acid (TFA). The benzylic ether linkage to the resin is designed to be stable under these conditions, while the ester bond to the product is labile. The term "traceless" in this context refers to the fact that the product is released as a free carboxylic acid, a native chemical functionality, without any atoms from the linker remaining attached.

Causality Behind Experimental Choices: A "cleavage cocktail" containing TFA and scavengers is essential. Scavengers like triisopropylsilane (TIS) and water are used to trap the reactive carbocations generated during cleavage, preventing them from re-attaching to electron-rich functional groups on the product (e.g., tryptophan or methionine side chains), thereby minimizing side reactions and improving product purity.

Visualized Workflow

G Resin Merrifield Resin (Chloromethylated Polystyrene) FuncResin Functionalized Resin Resin->FuncResin NaH, DMF Linker This compound Linker->FuncResin LoadedResin Loaded Resin (Ester Linkage) FuncResin->LoadedResin DIC, DMAP BuildingBlock Fmoc-AA-OH (or other carboxylic acid) BuildingBlock->LoadedResin Elaboration Peptide Elongation or Small Molecule Synthesis LoadedResin->Elaboration Deprotection/Coupling Cycles FinalResin Final Product on Resin Elaboration->FinalResin Cleavage Cleavage Cocktail (TFA/TIS/H2O) FinalResin->Cleavage Product Final Product in Solution (C-terminal COOH) Cleavage->Product

Caption: Proposed workflow for using this compound as a linker in SPS.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical principles. Researchers should perform small-scale trials to optimize conditions for their specific application.

Protocol 1: Immobilization of the Linker onto Merrifield Resin

This protocol describes the attachment of this compound to a chloromethylated polystyrene support.

  • Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol/g substitution) in a suitable solid-phase reaction vessel.[1] Swell the resin in anhydrous N,N-Dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation.

  • Alkoxide Formation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve this compound (3 eq., 3.0 mmol) in anhydrous DMF (5 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.1 eq., 3.1 mmol) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

    • Rationale: This step generates the sodium alkoxide of the linker, which is a potent nucleophile for the subsequent substitution reaction.

  • Coupling to Resin: Drain the DMF from the swollen resin. Add the prepared linker alkoxide solution to the resin.

  • Reaction: Gently agitate the resin slurry at 50 °C for 18-24 hours.

    • Rationale: Heating accelerates the Sₙ2 reaction between the alkoxide and the resin's chloromethyl groups.

  • Washing: After the reaction, drain the solution and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), methanol (3 x 10 mL), and finally dichloromethane (DCM, 3 x 10 mL).

    • Rationale: The washing sequence is designed to remove all unreacted linker, base, and solvent residues, ensuring the resin is clean for the next step.

  • Capping (Optional but Recommended): To block any remaining unreacted chloromethyl sites, treat the resin with a solution of diisopropylethylamine (DIPEA, 5 eq.) and methanol (5 eq.) in DCM for 2 hours. Wash the resin as in step 5.

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of an N-terminally protected amino acid onto the immobilized linker.

  • Resin Swelling: Swell the linker-functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes, followed by a solvent exchange to anhydrous DMF (10 mL).

  • Reagent Preparation: In a separate flask, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) in anhydrous DMF (5 mL). Cool the solution to 0 °C. Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Caution: DMAP is highly basic and can cause racemization. Use the minimum effective amount and keep reaction times as short as possible, especially for sensitive residues like Cysteine or Histidine.[8]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the loaded resin under vacuum. Determine the final loading using the method in Protocol 4.

Protocol 3: Fmoc-Deprotection and Peptide Elongation

This is a standard step in Fmoc-based solid-phase peptide synthesis (SPPS).

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine.

  • Next Coupling: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 2.

Protocol 4: Cleavage and Product Isolation

This protocol releases the synthesized molecule from the solid support.

  • Final Deprotection: Ensure the N-terminal Fmoc group of the final residue has been removed (if a free amine is desired).

  • Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry it thoroughly under vacuum.

  • Cleavage: Treat the dry resin with a cleavage cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 1.5-3 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.

    • Safety: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[9]

  • Isolation: Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • Precipitation: A white precipitate of the crude product should form. Keep the ether solution at -20 °C for at least 1 hour to maximize precipitation.

  • Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Protocol 5: Quantifying Resin Functionalization (Fmoc Test)

This spectrophotometric method determines the loading of the first Fmoc-protected building block.[10]

  • Accurately weigh a small amount of dry, Fmoc-loaded resin (2-5 mg) into a glass vial.

  • Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF.

  • Agitate for 30 minutes to ensure complete cleavage of the Fmoc group, which forms a dibenzofulvene-piperidine adduct.

  • Dilute a precise aliquot of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at 301 nm.

  • Calculate the loading (mmol/g) using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Path Length (cm))

    • Note: The molar extinction coefficient (ε) for the adduct at 301 nm is ~7800 M⁻¹cm⁻¹.

Expected Data and Validation Parameters

Successful implementation of these protocols requires rigorous validation. The following table outlines the key parameters a researcher should measure.

ParameterMethod of AnalysisTarget Value / Expected OutcomeRationale
Linker Immobilization Elemental Analysis (N)Confirmation of nitrogen presenceVerifies successful attachment of the nitrogen-containing linker.
Initial Resin Loading Fmoc Spectrophotometry0.3 - 0.8 mmol/gQuantifies the number of active sites available for synthesis.[10]
Coupling Efficiency Kaiser TestNegative result (yellow beads)A qualitative check for free primary amines, indicating complete acylation.
Cleavage Yield Gravimetric Analysis> 85%Measures the efficiency of product release from the resin.
Final Product Purity RP-HPLC, LC-MS> 90% (crude)Assesses the success of the synthesis and cleavage steps.

Safety and Handling

All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate PPE.

  • This compound & Derivatives: Assumed to be irritants. Avoid contact with skin, eyes, and clothing. May cause respiratory irritation.[9][11][12]

  • Solvents (DMF, DCM, NMP): These are common laboratory solvents. DMF is a suspected reprotoxic agent. Handle with care, avoid inhalation, and use in a fume hood.[13]

  • Reagents (NaH, DIC, Piperidine, TFA): These reagents are hazardous. NaH is highly flammable and reacts violently with water. DIC is a potent sensitizer. Piperidine is flammable and toxic. TFA is extremely corrosive.[9][14] Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Resin Handling: Fine resin particles can be an inhalation hazard. Handle gently to avoid generating dust.

Conclusion and Future Outlook

This compound presents a compelling structural motif for a novel solid-phase synthesis linker. The protocols and mechanistic rationale provided in this guide offer a comprehensive starting point for its evaluation and adoption. Based on the robust principles of benzylic alcohol-based linkers, this compound is expected to perform reliably for the synthesis of molecules requiring a C-terminal carboxylic acid. Future work should focus on the empirical validation of these protocols, a thorough investigation of the linker's stability across a range of reaction conditions, and exploring the role of the pyrrolidine moiety in modulating reactivity or enabling further diversification. The development of new linkers is vital for advancing the capabilities of combinatorial chemistry and drug discovery, and this compound is a promising candidate for this continued innovation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Pyrrolidin-1-ylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient production of this valuable compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its structure, featuring a pyrrolidine ring attached to a phenylmethanol core, makes it a versatile intermediate. The pyrrolidine moiety is a prevalent structural motif in numerous biologically active compounds and approved drugs.[1][2][3] The synthesis, while seemingly straightforward, can present several challenges that affect yield, purity, and scalability. This guide provides in-depth, experience-based solutions to navigate these potential hurdles.

Common Synthetic Routes

There are two primary and reliable methods for synthesizing this compound:

  • Reductive Amination: This two-step process begins with the reaction of 3-formylbenzonitrile with pyrrolidine to form an enamine intermediate, which is then reduced to the desired product.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the amination of 3-bromobenzyl alcohol with pyrrolidine.[4][5][6] This method is often favored for its high efficiency and broad substrate scope.[4][5]

Visualizing the Pathways

Synthetic_Routes cluster_0 Reductive Amination cluster_1 Buchwald-Hartwig Amination 3-Formylbenzonitrile 3-Formylbenzonitrile Enamine_Intermediate Enamine_Intermediate 3-Formylbenzonitrile->Enamine_Intermediate + Pyrrolidine Pyrrolidine_1 Pyrrolidine Reduction Reduction Enamine_Intermediate->Reduction Product_1 This compound Reduction->Product_1 3-Bromobenzyl_alcohol 3-Bromobenzyl_alcohol Pd_Catalyst Pd_Catalyst 3-Bromobenzyl_alcohol->Pd_Catalyst + Pyrrolidine Pyrrolidine_2 Pyrrolidine Product_2 This compound Pd_Catalyst->Product_2

Caption: Key synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to diagnosing the problem:

  • Reagent Quality:

    • Pyrrolidine: Ensure it is fresh and has been stored properly. Pyrrolidine can be hygroscopic and absorb atmospheric CO2, which can impact its reactivity.

    • Solvents: Use anhydrous solvents, especially for the Buchwald-Hartwig amination, as water can deactivate the catalyst.

  • Reaction Conditions:

    • Temperature: For the Buchwald-Hartwig reaction, ensure the temperature is optimal for the specific palladium catalyst and ligand system being used. For the reductive amination, the initial enamine formation may require gentle heating, while the reduction step is typically performed at a lower temperature.

    • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen.[5] Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Issues (Buchwald-Hartwig):

    • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities. Ensure all glassware is scrupulously clean and that reagents are of high purity.

    • Ligand Choice: The choice of phosphine ligand is critical.[4] Sterically hindered ligands often give better results.[4] If one ligand is not working, consider screening others.

Issue 2: Incomplete Reaction

Question: TLC or LC-MS analysis shows that my starting material is not fully consumed, even after an extended reaction time. What should I do?

Answer:

An incomplete reaction often points to issues with stoichiometry or reaction kinetics.

  • Stoichiometry:

    • Excess Amine: In many cases, using a slight excess of pyrrolidine (1.1-1.5 equivalents) can drive the reaction to completion.

    • Catalyst Loading: For the Buchwald-Hartwig reaction, ensure that the catalyst loading is sufficient. While typically low (1-5 mol%), a slightly higher loading may be necessary for less reactive substrates.

  • Reaction Time and Temperature:

    • Extended Time: Some reactions may simply require more time. Monitor the reaction by TLC or LC-MS until no further consumption of the starting material is observed.

    • Temperature Adjustment: A modest increase in temperature can sometimes accelerate a sluggish reaction. However, be cautious, as higher temperatures can also lead to side reactions and decomposition.

Issue 3: Formation of Side Products

Question: I am observing significant side product formation. What are these impurities and how can I prevent them?

Answer:

The nature of the side products will depend on the synthetic route chosen.

  • Reductive Amination:

    • Over-reduction: If a strong reducing agent like lithium aluminum hydride is used, the nitrile group in 3-formylbenzonitrile can also be reduced. Using a milder reducing agent like sodium borohydride can prevent this.[7][8]

    • Dimerization: Aldehyde starting materials can sometimes undergo self-condensation reactions. This can be minimized by adding the reducing agent promptly after the enamine formation.

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring an efficient catalytic cycle and avoiding excessive temperatures.

    • Homocoupling: The aryl halide can couple with itself to form a biaryl species. This is often a sign of a suboptimal ligand or catalyst system.

Issue 4: Difficulties with Product Purification

Question: I'm struggling to purify the final product. What are the best methods for isolating pure this compound?

Answer:

The purification of amino alcohols can be challenging due to their polarity and basicity.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To prevent the product from streaking on the column, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

    • Salt Formation: Converting the amino alcohol to its hydrochloride salt can often facilitate crystallization and purification.[9] The free base can then be regenerated by treatment with a mild base.

  • Acid-Base Extraction:

    • An aqueous acid wash (e.g., dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer.

    • The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for a large-scale synthesis?

For larger-scale syntheses, the reductive amination route is often preferred. It avoids the use of expensive palladium catalysts and ligands. However, the Buchwald-Hartwig amination can provide higher yields and may be more suitable for smaller, research-scale syntheses where cost is less of a concern.[5]

Q2: What are the key safety precautions I should take when running these reactions?

  • Sodium Borohydride: This is a flammable solid and can react violently with water to produce flammable hydrogen gas.[10][11][12][13][14] It is also toxic if swallowed.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13][14]

  • Palladium Catalysts: While not as acutely hazardous as some other reagents, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Many of the organic solvents used in these syntheses are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and take precautions to avoid ignition sources.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing the purity of the product and for monitoring the progress of the reaction.

Q4: My final product is an oil, but I've seen it reported as a solid. Why is this?

The physical state of the final product can be influenced by its purity. Small amounts of residual solvent or impurities can prevent an otherwise solid compound from crystallizing. If you obtain an oil, try further purification by column chromatography or attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Protocol 1: Reductive Amination
  • Enamine Formation: In a round-bottom flask, dissolve 3-formylbenzonitrile (1.0 eq) in methanol. Add pyrrolidine (1.2 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzyl alcohol (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add a base (e.g., sodium tert-butoxide, 1.4 eq). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by pyrrolidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

Troubleshooting_Flowchart Start Reaction Issue LowYield Low/No Yield Start->LowYield IncompleteRxn Incomplete Reaction Start->IncompleteRxn SideProducts Side Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckReagents Check Reagent Quality (Freshness, Purity) LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Atmosphere) LowYield->CheckConditions IncompleteRxn->CheckConditions CheckStoichiometry Adjust Stoichiometry (Excess Amine) IncompleteRxn->CheckStoichiometry SideProducts->CheckConditions OptimizeCatalyst Optimize Catalyst System (Loading, Ligand) SideProducts->OptimizeCatalyst ConsiderRoute Consider Alternative Route SideProducts->ConsiderRoute ModifyPurification Modify Purification (Solvent, Additive) PurificationIssue->ModifyPurification CheckReagents->OptimizeCatalyst CheckConditions->OptimizeCatalyst CheckStoichiometry->IncompleteRxn Re-run

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Data Summary

ParameterReductive AminationBuchwald-Hartwig Amination
Starting Materials 3-Formylbenzonitrile, Pyrrolidine3-Bromobenzyl alcohol, Pyrrolidine
Key Reagents Sodium borohydridePalladium catalyst, Phosphine ligand, Base
Typical Yield 60-80%70-95%
Reaction Temperature 0 °C to room temperature80-110 °C
Key Advantages Cost-effective for large scaleHigh yields, broad scope
Potential Issues Over-reduction of nitrileCatalyst deactivation, side reactions

References

Technical Support Center: Optimizing the Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Pyrrolidin-1-ylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. We will explore the critical parameters of the most common synthetic routes, provide evidence-based troubleshooting advice, and offer detailed protocols to enhance the reliability and success of your experiments.

General Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves an initial carbon-nitrogen (C-N) bond formation to construct the tertiary amine, followed by the reduction of a carbonyl group to the desired benzyl alcohol. This modular approach allows for optimization at each distinct chemical transformation.

The primary pathway discussed is:

  • Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is the industry standard for this transformation, coupling an aryl halide (e.g., 3-bromobenzaldehyde) with pyrrolidine.[1][2] This method offers high functional group tolerance and generally good yields.[1]

  • Aldehyde Reduction: The resulting 3-(pyrrolidin-1-yl)benzaldehyde intermediate is then reduced to the target alcohol using a suitable hydride-based reducing agent.

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Reduction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromobenzaldehyde->Buchwald-Hartwig Amination Pyrrolidine Pyrrolidine Pyrrolidine->Buchwald-Hartwig Amination 3-(pyrrolidin-1-yl)benzaldehyde 3-(pyrrolidin-1-yl)benzaldehyde Buchwald-Hartwig Amination->3-(pyrrolidin-1-yl)benzaldehyde Aldehyde Reduction Aldehyde Reduction 3-(pyrrolidin-1-yl)benzaldehyde->Aldehyde Reduction This compound This compound Aldehyde Reduction->this compound

Caption: High-level workflow for the synthesis of this compound.

Part 1: Troubleshooting the Buchwald-Hartwig Amination

The formation of the C-N bond is often the most challenging step. Low yields can typically be traced to the catalyst system, reaction conditions, or competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. How can I drive it to completion?

A: Incomplete conversion is a common issue and usually points to catalyst deactivation or suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:

  • Evaluate the Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. For coupling with a secondary amine like pyrrolidine, sterically hindered, electron-rich ligands are preferred as they promote the crucial reductive elimination step.[1][3] Bidentate phosphine ligands can also be effective in preventing catalyst decomposition.[1]

  • Check the Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive, but it may require higher temperatures or longer reaction times. Ensure the base is fresh and anhydrous.

  • Solvent and Temperature: Anhydrous toluene or dioxane are standard solvents. The reaction often requires heat (80-110 °C). If you observe potential degradation of the aldehyde, you may need to experiment with a lower temperature and a more active catalyst system.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly oxygen-sensitive. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.

ParameterRecommendation for Pyrrolidine CouplingRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Precursors that readily form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, or BINAPBulky, electron-rich ligands that stabilize the Pd center and facilitate reductive elimination.[1]
Base NaOt-BuStrong, non-nucleophilic base essential for amine deprotonation.[4]
Solvent Toluene, Dioxane (anhydrous)Aprotic, non-coordinating solvents that perform well at elevated temperatures.
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle.

Q2: I'm observing a significant amount of benzaldehyde as a byproduct instead of my desired coupled product. What is causing this?

A: The formation of benzaldehyde indicates a hydrodehalogenation side reaction, where the aryl bromide is reduced. This competes with the desired amination pathway.

This side reaction can be exacerbated by several factors within the catalytic cycle, particularly the presence of water or other proton sources that can intercept a palladium-hydride intermediate.

G Ar-Pd(II)-Br Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Ar-Pd(II)-Br->Reductive Elimination + Amine Beta-Hydride Elimination Beta-Hydride Elimination Ar-Pd(II)-Br->Beta-Hydride Elimination + H source Desired Product (Ar-NR2) Desired Product (Ar-NR2) Reductive Elimination->Desired Product (Ar-NR2) Side Product (Ar-H) Side Product (Ar-H) Beta-Hydride Elimination->Side Product (Ar-H)

Caption: Competing pathways in the Buchwald-Hartwig reaction.

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Pyrrolidine, in particular, should be distilled from a suitable drying agent (e.g., CaH₂).

  • Optimize Ligand: Certain bulky phosphine ligands are designed to disfavor the formation of palladium hydride species and accelerate the desired C-N reductive elimination.[3]

  • Base Purity: Use a high-purity, anhydrous base. Low-quality NaOt-Bu can contain sodium hydroxide, which introduces water.

Part 2: Troubleshooting the Aldehyde Reduction

The reduction of 3-(pyrrolidin-1-yl)benzaldehyde to the final alcohol product is generally a high-yielding transformation. However, issues with incomplete reaction or difficult work-ups can arise.

Frequently Asked Questions (FAQs)

Q1: My reduction with sodium borohydride (NaBH₄) is slow or incomplete. What can I do to improve it?

A: While NaBH₄ is a mild and convenient reducing agent, its reactivity can sometimes be insufficient. Here are several factors to consider:

  • Solvent Choice: NaBH₄ is most effective in protic solvents like methanol or ethanol. These solvents participate in the mechanism and can accelerate the reduction. If you are using an aprotic solvent like THF, the reaction will be significantly slower.

  • Stoichiometry: While one equivalent of NaBH₄ theoretically provides four equivalents of hydride, it's common practice to use a slight excess (1.5-2.0 equivalents) to ensure the reaction goes to completion, accounting for any reaction with the solvent.

  • Temperature: The reaction is typically performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature and stir for a longer period (2-4 hours) can be beneficial.

  • Alternative Reducing Agents: If NaBH₄ remains ineffective, switching to a more powerful reducing agent may be necessary. However, this requires careful consideration of functional group compatibility.

Reducing AgentTypical SolventRelative ReactivityKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMildSafe and easy to handle.[5] Ideal for aldehydes and ketones.
Lithium Borohydride (LiBH₄) THF, EtherModerateMore reactive than NaBH₄; can reduce some esters.
Lithium Aluminum Hydride (LiAlH₄) THF, Ether (anhydrous)Very StrongReduces most carbonyls.[5] Reacts violently with water/alcohols; requires a careful anhydrous work-up.

Q2: The aqueous work-up of my reduction is problematic, leading to emulsions and low product recovery. How can I improve my isolation procedure?

A: The basicity of the pyrrolidine nitrogen in your product can complicate the work-up.

  • Quenching: After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Quench the excess hydride by slowly and carefully adding a solvent that will react with it, such as acetone, followed by water or dilute acid (e.g., 1 M HCl).

  • pH Adjustment: The product is an amine, so its solubility is pH-dependent. To extract it into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer should be made basic (pH > 10) by adding an aqueous base like 1 M NaOH. This ensures the amine is in its neutral, free-base form.

  • Extraction: Extract the basified aqueous layer multiple times with your chosen organic solvent to ensure complete recovery. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Part 3: Purification Strategies

The final purification step is critical for obtaining a high-purity product. The basic nature of the target molecule presents a common challenge for standard purification techniques.

Frequently Asked Questions (FAQs)

Q1: My product streaks severely during silica gel chromatography, resulting in poor separation and yield loss. How can I fix this?

A: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups on the silica surface strongly and irreversibly bind to the basic nitrogen atom of your product, causing tailing and product loss.

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile tertiary amine, like triethylamine (TEA) (~1-2%), to your eluent system (e.g., ethyl acetate/hexanes). The TEA will compete for the acidic sites on the silica, allowing your product to elute cleanly.[6]

  • Use a Different Stationary Phase: Consider using basic alumina or commercially available amine-functionalized silica gel, which are designed to prevent this interaction.[6]

  • Salt Formation and Filtration: If the product is a solid and the impurities are significantly different in polarity, you can try dissolving the crude material in a solvent like ether or ethyl acetate, adding a solution of HCl in ether to precipitate the hydrochloride salt of your product, and then collecting the pure salt by filtration. The free base can be regenerated afterward if needed.

Recommended Experimental Protocols

Protocol 1: Synthesis of 3-(pyrrolidin-1-yl)benzaldehyde
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Follow with 3-bromobenzaldehyde (1.0 eq) and pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Protocol 2: Reduction to this compound
  • Setup: Dissolve the crude 3-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) from the previous step in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the aldehyde starting material by TLC.

  • Quenching: Cool the reaction back to 0 °C and slowly add water to quench any unreacted NaBH₄.

  • Purification: Remove most of the methanol under reduced pressure. Add water to the residue and basify to pH > 10 with 1 M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Purify the crude alcohol by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol containing 1% triethylamine.

References

Technical Support Center: Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Pyrrolidin-1-ylphenyl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its preparation. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale synthetic route to this compound?

The most prevalent and straightforward method for synthesizing this compound is the selective reduction of the corresponding aldehyde, 3-(pyrrolidin-1-yl)benzaldehyde. This route is favored due to the commercial availability of the starting aldehyde and the high efficiency of common reducing agents.

The typical reaction involves the reduction of the aldehyde carbonyl group to a primary alcohol using a mild hydride-donating reagent like sodium borohydride (NaBH₄) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).[1][2] The reaction is generally clean, proceeds with high yield, and is conducted under mild conditions (e.g., room temperature).

Q2: What are the critical parameters for the sodium borohydride reduction step?

Success in this reduction hinges on several key factors:

  • Reagent Quality: Sodium borohydride is susceptible to hydrolysis. Use a freshly opened container or a properly stored reagent. Clumped or discolored NaBH₄ may have reduced activity, leading to incomplete reactions.

  • Solvent Choice: Methanol or ethanol are the most common solvents. They are protic and can slowly react with NaBH₄, so the reagent is typically used in a slight excess (1.1 to 1.5 equivalents) to compensate for this slow decomposition.[1]

  • Temperature Control: The reaction is exothermic.[3] For small-scale reactions, the exotherm is easily managed at room temperature. For larger scales, the NaBH₄ should be added portion-wise to the aldehyde solution at 0 °C to maintain control and prevent runaway reactions.

  • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, using a slight excess ensures the reaction goes to completion, accounting for any reagent decomposition.[3]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.

  • Sample Preparation: Co-spot the reaction mixture alongside a sample of your starting material, 3-(pyrrolidin-1-yl)benzaldehyde.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: The product, being an alcohol, is more polar than the starting aldehyde. Therefore, the product spot will have a lower Rf value (it will travel less distance up the plate) than the aldehyde spot. The reaction is complete when the starting material spot is no longer visible by UV light or other staining methods.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis, their root causes, and validated solutions.

Problem 1: Low or No Product Yield

A low yield of this compound is the most common issue. The cause can often be traced to one of several factors.

Possible Cause A: Inactive Reducing Agent

Sodium borohydride decomposes upon exposure to moisture.

  • Troubleshooting Protocol:

    • Reagent Check: Obtain a fresh bottle of NaBH₄.

    • Condition Optimization: Ensure your solvent (methanol/ethanol) is anhydrous if possible, although technical grade is often sufficient if excess NaBH₄ is used.

    • Procedural Tip: Add the NaBH₄ to the solution of the aldehyde, not the other way around. This ensures the aldehyde is always in excess relative to the hydride initially, minimizing side reactions.

Possible Cause B: Poor Quality Starting Aldehyde

The starting material, 3-(pyrrolidin-1-yl)benzaldehyde, can degrade over time.

  • Troubleshooting Protocol:

    • Purity Analysis: Check the purity of the aldehyde by NMR or GC-MS before starting.

    • Key Impurity: The most common impurity is the corresponding carboxylic acid, 3-(pyrrolidin-1-yl)benzoic acid, formed via air oxidation. This acid will not be reduced by NaBH₄ under standard conditions and will complicate purification.[1]

    • Prevention: Store the aldehyde under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place. If significant acid impurity is present, an acidic workup can remove it, but this may protonate your desired product, making extraction difficult.[4]

Problem 2: Multiple Spots on TLC After Reaction

The appearance of unexpected spots on the TLC plate indicates the presence of impurities or side products.

Side Product Profile
Compound Structure Typical Rf vs. Product Cause & Identification
Starting Aldehyde 3-(pyrrolidin-1-yl)benzaldehydeHigherIncomplete reaction. The spot will co-elute with your starting material standard.
Benzoic Acid 3-(pyrrolidin-1-yl)benzoic acidLower (may streak)Oxidation of starting material. Will move into the aqueous layer during a basic wash (e.g., with NaHCO₃).
Dimer Impurity Ether or acetal byproductsVariesCan form under acidic conditions or with certain Lewis acid contaminants. Often less polar than the alcohol.
Troubleshooting Protocol for Impurities
  • Unreacted Aldehyde: If the reaction has stalled (monitored by TLC), add another portion (0.2-0.3 eq) of NaBH₄ and stir for an additional hour.

  • Carboxylic Acid Contamination: If the acid is present from the start, it must be removed during workup. After quenching the reaction, perform a wash with a mild base like saturated sodium bicarbonate solution. The acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.

  • Purification: If minor impurities persist, the crude product can be purified via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Problem 3: Difficulties During Aqueous Work-up

The tertiary amine functionality in the product can lead to challenges during the extraction phase.[5][6]

Possible Cause A: Persistent Emulsion

Amines can act as surfactants, preventing the clean separation of organic and aqueous layers.[5][7]

  • Troubleshooting Protocol:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite can be effective.

    • Solvent Change: If using dichloromethane (DCM), switching to a less dense solvent like ethyl acetate may help.

Possible Cause B: Product Lost to Aqueous Layer

The product has some water solubility, especially if the aqueous layer becomes acidic.

  • Troubleshooting Protocol:

    • pH Control: During the work-up, ensure the aqueous layer is neutral or slightly basic (pH 7-8). If an acidic quench was used (e.g., with NH₄Cl), subsequent neutralization with NaHCO₃ is crucial before extraction.

    • Multiple Extractions: Perform multiple extractions (at least 3x) with your organic solvent (e.g., ethyl acetate or DCM) to ensure complete recovery of the product from the aqueous phase.

    • Salting Out: As with emulsions, adding brine to the aqueous layer before extraction will decrease the product's solubility in water and drive it into the organic layer.

Visualizing the Reaction and Key Side Reaction

The following diagrams illustrate the primary synthetic pathway and a common degradation route for the starting material.

reaction_pathway aldehyde 3-(pyrrolidin-1-yl)benzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. NaBH₄, MeOH (Hydride Attack) product This compound alkoxide->product 2. H₂O Work-up (Protonation) side_reaction aldehyde 3-(pyrrolidin-1-yl)benzaldehyde acid 3-(pyrrolidin-1-yl)benzoic acid aldehyde->acid [O] (Air Oxidation) troubleshooting_flowchart start Reaction Outcome Unsatisfactory check_tlc Analyze TLC Plate start->check_tlc no_product No Product Spot, Only Starting Material check_tlc->no_product Is reaction incomplete? impure_product Multiple Spots (Product + Others) check_tlc->impure_product Are there impurities? low_yield Clean Reaction, Low Isolated Yield check_tlc->low_yield Is TLC clean? check_reagent Check NaBH₄ Activity & Stoichiometry no_product->check_reagent Yes check_sm_purity Analyze Aldehyde Purity (NMR/GC) no_product->check_sm_purity No impure_product->check_sm_purity Yes purify Purify via Column Chromatography impure_product->purify No check_workup Review Work-up: pH, Emulsions, Extractions low_yield->check_workup Yes optimize_rxn Optimize Reaction Time & Temperature check_reagent->optimize_rxn success Problem Resolved check_sm_purity->success optimize_rxn->success purify->success check_workup->success

References

Technical Support Center: (3-Pyrrolidin-1-ylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (3-Pyrrolidin-1-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, experience-driven advice to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic pathways for preparing this compound:

  • Route A: Reduction of a Carbonyl Precursor. This is arguably the most common and direct method. It typically involves the reduction of a commercially available or synthesized carbonyl compound, such as 3-(pyrrolidin-1-yl)benzaldehyde or a 3-(pyrrolidin-1-yl)benzoic acid derivative (e.g., an ester). Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) are commonly employed.[1][2]

  • Route B: N-Alkylation of 3-Aminobenzyl Alcohol. This route involves the direct alkylation of 3-aminobenzyl alcohol with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane or 1,4-dichlorobutane, under basic conditions to form the pyrrolidine ring.

Each route has its own set of potential impurities, which are addressed in the troubleshooting section below.

Q2: What are the most common classes of impurities I should be aware of?

Impurities in Active Pharmaceutical Ingredients (APIs) can arise from various sources.[3][4][] For this specific synthesis, they can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted starting materials (e.g., 3-pyrrolidin-1-ylbenzaldehyde, 3-aminobenzyl alcohol) or impurities present in the initial reagents.

  • Process-Related Impurities (Byproducts): Compounds formed from side reactions occurring during the main transformation (e.g., over-reduction, incomplete cyclization).

  • Degradation Products: Impurities formed by the degradation of the final product during workup, purification, or storage (e.g., oxidation products).

  • Reagent-Related Impurities: Residual catalysts, inorganic salts from workup, or residual solvents.[3]

Q3: Which analytical techniques are best for identifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[3][6]

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for separating and quantifying organic impurities.[3][][7]

  • Mass Spectrometry (MS), especially LC-MS: Crucial for determining the molecular weight of unknown impurities, which provides vital clues to their structure.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of isolated impurities.[3][6] 1H and 13C NMR are indispensable.

  • Gas Chromatography (GC): Best suited for identifying volatile impurities and residual solvents.[3][]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My reaction is complete by TLC, but after workup and purification, my yield is low and the NMR spectrum is complex.

Potential Cause A: Incomplete Reduction (Route A)

If you are reducing a 3-(pyrrolidin-1-yl)benzoic acid or its ester using a reagent like LiAlH₄, incomplete reduction is a common issue.[8][9] The reduction proceeds through an intermediate aldehyde. If insufficient reducing agent is used or the reaction is not allowed to proceed to completion, this aldehyde can remain as a significant impurity.

  • Troubleshooting Steps:

    • Analytical Confirmation: In the ¹H NMR of the crude product, look for a characteristic aldehyde proton signal around 9.9-10.1 ppm. An LC-MS analysis will show a peak with a mass corresponding to the aldehyde (M-2 amu relative to the desired alcohol).

    • Optimization: Ensure you are using a sufficient excess of the reducing agent (typically 2-4 equivalents for an ester or acid).[2][8] Add the substrate slowly to a suspension of the hydride at a controlled temperature (e.g., 0 °C) to prevent runaway reactions and then allow it to warm or reflux to drive the reaction to completion.[8][9]

    • Workup: Use a careful quenching procedure (e.g., a Fieser workup: sequential addition of water, 15% NaOH, and more water) to manage the aluminum salts, which can otherwise lead to emulsions and trap the polar product, reducing yield.[8]

Potential Cause B: Product Lost During Extraction

This compound is a polar molecule with a basic nitrogen atom. During aqueous workup, especially under acidic conditions, it can be protonated and become highly water-soluble, leading to significant loss in the aqueous phase.

  • Troubleshooting Steps:

    • pH Control: Ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent. This keeps the pyrrolidine nitrogen deprotonated and maximizes partitioning into the organic layer.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction.[8] This decreases the polarity of the aqueous phase and reduces the solubility of your product, driving it into the organic layer.

    • Solvent Choice & Multiple Extractions: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.[8]

Problem 2: I see a new, less polar spot on my TLC plate that wasn't there initially, and my final product is slightly colored.

Potential Cause: Oxidation to the Aldehyde

Benzylic alcohols are susceptible to oxidation, especially in the presence of air, trace metals, or during purification on silica gel.[10] The product, 3-(pyrrolidin-1-yl)benzaldehyde, is a common degradation impurity.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during concentration and storage.

    • Purification Strategy: When performing column chromatography, use fresh, high-quality silica gel. Consider deactivating the silica gel slightly with triethylamine (e.g., 0.5-1% in the eluent) to prevent acid-catalyzed degradation on the column. Work quickly to minimize the time the compound spends on the column.

    • Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to maximize long-term stability.

Problem 3: My mass spec shows a peak at M+16. What is it?

Potential Cause: N-Oxide Formation

The tertiary amine of the pyrrolidine ring is susceptible to oxidation, forming the corresponding N-oxide.[11] This can happen if oxidizing agents are present or through slow air oxidation.[12][13] N-oxides are highly polar and may be difficult to separate from the desired alcohol.

  • Troubleshooting Steps:

    • Reaction Conditions: Avoid unintentional oxidants. If using hydrogen peroxide for another step, ensure it is thoroughly removed.[11][14] Some metal catalysts can also promote aerobic oxidation.[12]

    • Analytical Confirmation: N-oxides are often visible in NMR, causing a downfield shift of the protons adjacent to the nitrogen. They are also very polar and will have a low Rf on TLC.

    • Purification: Due to their high polarity, N-oxides can sometimes be removed by column chromatography. In some cases, a mild reducing agent can be used to convert the N-oxide back to the parent amine, though this would require re-purification.

Summary of Common Impurities & Identification
Impurity NameStructureCommon OriginKey Analytical Signature
3-(Pyrrolidin-1-yl)benzaldehyde C₁₁H₁₃NOIncomplete reduction of acid/ester; Oxidation of product¹H NMR: ~10.0 ppm (s, 1H); MS: [M-2]+ of target
3-(Pyrrolidin-1-yl)benzoic Acid C₁₁H₁₃NO₂Unreacted starting materialVery polar; broad -OH in ¹H NMR; MS: [M+14]+ of target
This compound N-Oxide C₁₁H₁₅NO₂Oxidation of pyrrolidine nitrogenVery polar; MS: [M+16]+ of target
3-Aminobenzyl Alcohol C₇H₉NOUnreacted starting material (Route B)MS: [M-54]+ of target; different aromatic splitting
Bis-alkylated Product C₁₅H₂₃NOSide reaction in N-alkylation (Route B)MS: [M+56]+ of target (approx.)
Visualizing Impurity Formation

The following diagram illustrates the primary synthetic route via reduction and the pathways leading to two common impurities: the unreacted starting material and the over-oxidation product.

G cluster_main Main Synthetic Pathway (Route A) cluster_impurities Impurity Formation Pathways Start 3-(Pyrrolidin-1-yl)benzoic Acid Ester (Starting Material) Product This compound (Target Product) Start->Product Reduction (e.g., LiAlH₄) Impurity1 Unreacted Starting Material (Incomplete Reaction) Start->Impurity1 Remains if reaction is incomplete Impurity2 3-(Pyrrolidin-1-yl)benzaldehyde (Oxidation Product) Product->Impurity2 Oxidation (Air, SiO₂, etc.)

Caption: Synthetic pathway and common impurity formation routes.

Workflow for Impurity Identification and Mitigation

This workflow provides a systematic approach to troubleshooting unexpected results in your synthesis.

workflow cluster_solutions Step 3: Implement Corrective Actions start Unexpected Result Observed (e.g., Low Yield, Extra Peaks) analytical Step 1: Comprehensive Analysis - LC-MS to get mass - ¹H NMR for structural clues - HPLC for purity check start->analytical identify Step 2: Identify Impurity Source (Refer to Impurity Table) analytical->identify reagent Starting Material Issue: - Re-purify starting materials - Confirm reagent identity identify->reagent Starting Material process Process/Byproduct Issue: - Adjust stoichiometry - Modify reaction time/temp - Change workup pH identify->process Byproduct degradation Degradation Issue: - Use inert atmosphere - Modify purification (e.g., deactivated silica) - Adjust storage conditions identify->degradation Degradation revalidate Step 4: Re-run & Validate - Repeat synthesis with changes - Analyze new product reagent->revalidate process->revalidate degradation->revalidate end Pure Product Obtained revalidate->end

Caption: Systematic workflow for troubleshooting synthesis impurities.

References

Technical Support Center: Scaling Up the Production of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (3-Pyrrolidin-1-ylphenyl)methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common questions and solutions to challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most industrially viable synthetic route for scaling up this compound production?

A1: For large-scale synthesis, a two-step route starting from 3-bromobenzaldehyde is generally the most efficient and cost-effective. This pathway involves:

  • Palladium-catalyzed Buchwald-Hartwig amination: Coupling 3-bromobenzaldehyde with pyrrolidine to form the intermediate, 3-(pyrrolidin-1-yl)benzaldehyde.

  • Chemoselective reduction: Reducing the aldehyde group of the intermediate to a primary alcohol, yielding the final product.

This route is preferred for scale-up because the starting materials are readily available, and the reactions are typically high-yielding. The alternative of performing the amination on 3-bromobenzyl alcohol often requires protecting the alcohol group, adding extra steps (protection/deprotection) and cost to the overall process.

Q2: What are the critical parameters for a successful Buchwald-Hartwig amination at scale?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success on a larger scale hinges on meticulous control of several parameters.[1]

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. For coupling a secondary amine like pyrrolidine with an aryl bromide, bulky, electron-rich phosphine ligands are preferred. Ligands like XPhos or RuPhos often provide excellent results by promoting the rate-limiting reductive elimination step. Pre-formed palladium catalysts can also improve consistency.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. It must be handled under anhydrous conditions as it is highly hygroscopic.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants at the reaction temperature. Toluene and 1,4-dioxane are commonly used.[2] For safety and environmental reasons, greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are increasingly being explored.[3]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. It is imperative to degas the solvent and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Q3: How do I choose the right reducing agent for converting 3-(pyrrolidin-1-yl)benzaldehyde to the final product?

A3: The reduction of the aldehyde to a primary alcohol is a standard transformation. For scale-up, the ideal reagent should be safe, inexpensive, and selective.

  • Sodium Borohydride (NaBH₄): This is the most common and practical choice for this reduction. It is relatively inexpensive, easy to handle, and highly selective for aldehydes over other potentially reducible functional groups. The reaction is typically run in alcoholic solvents like methanol or ethanol at mild temperatures (0 °C to room temperature).

  • Catalytic Hydrogenation: While effective, this method requires specialized high-pressure reactor equipment and a hydrogenation catalyst (e.g., Pd/C, Raney Nickel). It may be a good option for very large industrial scales but is often less practical for pilot-scale or campaign-based manufacturing.

Q4: What is the most effective method for purifying this compound on a large scale?

A4: The product is a polar amino alcohol, which can present purification challenges. Direct crystallization of the free base can be difficult. The two most scalable and effective methods are:

  • Vacuum Distillation: If the compound is thermally stable, fractional vacuum distillation is an excellent method for purification on a multi-kilogram scale. It effectively removes non-volatile impurities (like catalyst residues and salts) and separates components based on boiling point.[4]

  • Crystallization as a Salt: Forming a salt, such as the hydrochloride (HCl) or tartrate salt, significantly increases the crystallinity of the compound.[4] This allows for purification by recrystallization from a suitable solvent system. The pure salt can then be isolated, or the free base can be liberated by treatment with a base and extraction. This method is highly effective for removing both polar and non-polar impurities.

Column chromatography is generally reserved for smaller scales due to cost and solvent consumption, though it can be used if other methods fail.

Process Workflow Overview

The following diagram illustrates the recommended two-step synthesis for scaling up the production of this compound.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Aldehyde Reduction A 3-Bromobenzaldehyde + Pyrrolidine B Pd Catalyst + Ligand Base (NaOtBu) Anhydrous Toluene A->B Reagents C Reaction at 80-110 °C under N₂ B->C Conditions D Work-up & Isolation C->D Quench & Extract E Crude 3-(Pyrrolidin-1-yl)benzaldehyde D->E F Crude Intermediate E->F To Next Step G Sodium Borohydride (NaBH₄) Methanol (Solvent) F->G Reagents H Reaction at 0-25 °C G->H Conditions I Work-up & Purification H->I Quench & Extract J Pure this compound I->J

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

Issue 1: Low or Stalled Conversion in the Buchwald-Hartwig Amination Step
  • Question: My Buchwald-Hartwig coupling reaction has stalled at 50% conversion even after prolonged heating. What are the likely causes and solutions?

  • Answer: Stalled conversion is a common issue and almost always points to catalyst deactivation or suboptimal reaction conditions.

Potential Cause Explanation & Validation Recommended Solution
Presence of Oxygen The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of air.Degas the solvent thoroughly before use by sparging with nitrogen or argon for 30-60 minutes. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas.
Presence of Water Water can hydrolyze the strong base (NaOtBu) and react with catalyst intermediates.Use anhydrous grade solvents. Ensure the pyrrolidine and 3-bromobenzaldehyde are dry. Handle NaOtBu in a glovebox or under a stream of inert gas.
Poor Base Quality Sodium tert-butoxide can degrade upon exposure to air and moisture, losing its basicity.Use a fresh bottle of NaOtBu from a reputable supplier. If possible, test the activity of a small sample before committing to the large-scale reaction.
Suboptimal Ligand The chosen phosphine ligand may not be robust enough or may promote side reactions over the desired coupling.For this type of transformation, bulky biarylphosphine ligands are generally superior.[5] Consider switching to a more robust ligand like XPhos or trying a different ligand class.
Issue 2: Significant Biphenyl Byproduct Formation During a Grignard-based Synthesis
  • Question: I attempted a Grignard synthesis by reacting phenylmagnesium bromide with an ester, but my main impurity is biphenyl. How can I prevent this?

  • Answer: Biphenyl formation is a classic side reaction in Grignard syntheses involving phenylmagnesium bromide. It occurs when the Grignard reagent reacts with unreacted bromobenzene starting material.

Potential Cause Explanation & Validation Recommended Solution
High Local Concentration of Bromobenzene If bromobenzene is added too quickly or is present in high concentration, it can couple with the already-formed Grignard reagent.Slow, dropwise addition of the bromobenzene solution to the magnesium turnings is critical.[6] This ensures that it reacts with the magnesium as it is added, keeping its concentration low.
Reaction Temperature Too High Higher temperatures can favor the Wurtz-type coupling side reaction that forms biphenyl.Maintain a gentle reflux during the Grignard formation. Avoid aggressive heating. The reaction is exothermic and should sustain itself once initiated.
Issue 3: Product Streaking and Poor Separation During Silica Gel Chromatography
  • Question: I am trying to purify the final product using flash chromatography, but it streaks badly on the silica gel column, leading to poor separation and low recovery. What's wrong?

  • Answer: The basic tertiary amine in your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes the streaking (tailing) you observe.

G cluster_0 Troubleshooting Chromatography Tailing start Streaking on Silica Gel? option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Change Stationary Phase start->option2 option3 Option 3: Avoid Chromatography start->option3 sol1 Add 0.5-2% triethylamine (TEA) or ammonia in methanol to the eluent. This neutralizes acidic sites. option1->sol1 sol2 Use basic alumina or amine-functionalized silica gel. These have fewer acidic sites. option2->sol2 sol3 Purify via vacuum distillation or crystallization as a salt (e.g., HCl salt). More scalable and often more effective. option3->sol3

Caption: Decision tree for resolving chromatography issues.

Detailed Explanation:

  • Modify the Mobile Phase: The most common solution is to add a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or a solution of ammonia in methanol to your eluent (e.g., dichloromethane/methanol).[4] This additive acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute more symmetrically.

  • Change the Stationary Phase: If modifying the eluent is insufficient, switch to a more basic stationary phase. Basic alumina is a good alternative to silica for purifying amines.[7]

  • Avoid Chromatography: For scale-up, it is best to develop a purification method that does not rely on chromatography. As mentioned in the FAQ, vacuum distillation or salt crystallization are the preferred industrial methods.[4]

Issue 4: Low Yields After Aqueous Work-up and Extraction
  • Question: After quenching the reduction reaction and performing an aqueous work-up, my yield after extraction is very low. Where is my product going?

  • Answer: The product, this compound, is an amino alcohol. Its structure gives it significant solubility in both organic solvents and, particularly at acidic or neutral pH, in water.

Potential Cause Explanation & Validation Recommended Solution
Product Remains in Aqueous Layer If the pH of the aqueous layer is not sufficiently basic, the tertiary amine will be protonated (R₃NH⁺), making it highly water-soluble.Adjust the pH of the aqueous layer to >11 using a base like 2M NaOH before extraction. This ensures the amine is in its neutral, free-base form, maximizing its solubility in the organic solvent. Confirm the pH with test strips.
Insufficient Extraction Due to its polarity, the product may have a moderate partition coefficient between the aqueous and organic layers.Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers to maximize recovery.
Emulsion Formation The amphiphilic nature of the product can sometimes lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product.Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which often helps to break emulsions and "salt out" the organic product into the organic layer.

References

Technical Support Center: (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides best-practice storage and handling protocols for (3-Pyrrolidin-1-ylphenyl)methanol. As specific stability data for this compound is not extensively published, the following recommendations are synthesized from safety data sheets of structurally analogous compounds and are grounded in fundamental chemical principles. The core structure, featuring a tertiary amine (pyrrolidine) and a benzylic alcohol, dictates its potential sensitivities. These guidelines are designed to ensure maximum product integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: I have just received my shipment of this compound. What are the immediate steps for logging and storage?

A1: Upon receipt, it is critical to inspect the container for any signs of damage or a compromised seal. The compound is often shipped in an amber vial to protect it from light.

  • Inspect: Check that the container cap is tightly sealed and that the vial is intact.

  • Log: Record the date of receipt, lot number, and initial appearance of the compound (e.g., color, physical state) in your lab notebook.

  • Initial Storage: For immediate, short-term storage before first use, place the unopened container in a refrigerator at 2-8°C (36-46°F), unless the supplier's label explicitly states otherwise.[1][2] This minimizes the rate of potential degradation reactions.

Q2: What are the optimal long-term storage conditions for this compound?

A2: The presence of the pyrrolidine nitrogen and the benzylic alcohol makes the compound susceptible to oxidation and potentially moisture. Therefore, optimal long-term storage requires control of temperature, atmosphere, and light.

  • Temperature: Refrigeration at 2-8°C is strongly recommended.[2] Avoid freezing unless you have specific data supporting its stability in a frozen state, as freeze-thaw cycles can introduce moisture and degrade some materials.

  • Atmosphere: This is the most critical parameter. The tertiary amine is susceptible to oxidation by atmospheric oxygen. Store the compound under an inert atmosphere such as argon or nitrogen.[3] This prevents the formation of N-oxides and other degradation products that could interfere with your experiments.

  • Moisture: Protect from moisture and humidity. Keep the container tightly closed in a dry environment, such as a desiccator placed within the refrigerator.

  • Light: Keep the compound in the original amber vial or another light-blocking container to prevent photochemical degradation.[2]

Q3: What precautions should I take when opening the container and preparing aliquots?

A3: Every time the container is opened, you risk exposing the compound to air and moisture. Proper handling is essential to maintain its quality.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Gas Blanket: If possible, perform all handling inside a glovebox or use a Schlenk line to maintain an inert atmosphere. At a minimum, briefly flush the vial's headspace with a gentle stream of dry argon or nitrogen before and after taking your sample.

  • Aliquoting: For frequent use, it is best practice to create several smaller aliquots. This minimizes the number of times the main stock container is opened, protecting its integrity for future experiments.

  • Resealing and Storage: After aliquoting, re-flush the headspace of the main container with inert gas, seal it tightly (consider using paraffin film for extra security against moisture), and promptly return it to the recommended storage conditions (2-8°C, dark, dry).

Q4: How can I identify if my this compound has degraded?

A4: Degradation may not always be visible, but there are several indicators to watch for:

  • Visual Changes: Look for a change in color (e.g., yellowing or browning) or physical state.

  • Solubility Issues: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, this may indicate polymerization or the formation of insoluble degradation products.

  • Analytical Confirmation: The most reliable method is to check the purity by techniques like NMR, LC-MS, or GC-MS and compare the results to the original certificate of analysis or a fresh sample.

  • Inconsistent Experimental Results: A sudden loss of activity, increased side reactions, or non-reproducible data in your experiments is a strong indicator that the reagent's integrity may be compromised.

Storage Conditions Summary

ParameterRecommended Long-Term StorageAcceptable Short-Term Storage (Opened)Rationale & Justification
Temperature 2–8 °C[2]2–8 °CReduces the rate of chemical degradation. Storing at a cool temperature is a general best practice for preserving complex organic molecules.
Atmosphere Inert Gas (Argon or Nitrogen)[3]Inert Gas BlanketThe tertiary amine on the pyrrolidine ring is susceptible to oxidation by atmospheric oxygen. An inert atmosphere is critical for long-term stability.[3]
Light Store in Dark / Amber Vial[2]Store in Dark / Amber VialPrevents potential photochemical decomposition or side reactions.
Moisture Tightly Sealed Container in a Dry Location (e.g., Desiccator)Tightly Sealed ContainerProtects against hydrolysis and moisture-catalyzed degradation. Some related compounds are noted to be hygroscopic.

Troubleshooting Guide: Experimental Inconsistency

If you are experiencing unexpected or inconsistent results in your experiments, the integrity of your this compound could be a factor. Use the following workflow to diagnose potential storage-related issues.

G cluster_0 Troubleshooting Workflow start Inconsistent or Failed Experimental Results check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Atmosphere? - Protected from Light/Moisture? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_bad Storage Deviation Identified check_storage->storage_bad No visual_inspect Visually Inspect Compound: - Color Change? - Insoluble Particulates? handling_review Review Handling Protocol: - Warmed to RT before opening? - Headspace flushed with inert gas? visual_inspect->handling_review No appearance_bad Degradation Suspected visual_inspect->appearance_bad Yes handling_review:e->storage_ok:w Yes handling_review:e->storage_bad:w No analytical_verify Action: Verify Purity (e.g., LC-MS, NMR) new_aliquot Action: Use a Fresh, Unopened Aliquot analytical_verify->new_aliquot If purity is low order_new Action: Order Fresh Compound new_aliquot->order_new If issue persists storage_ok->visual_inspect storage_bad->order_new appearance_bad->analytical_verify

References

handling and safety precautions for (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides procedural guidance for the handling and safety precautions for (3-Pyrrolidin-1-ylphenyl)methanol based on the known hazards of its constituent chemical groups: substituted aromatic alcohols and pyrrolidines. A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 859850-72-9) was not publicly available at the time of this writing.[1][2] Researchers must consult their institution's specific waste disposal and safety guidelines and obtain a substance-specific SDS from their supplier. The information herein is intended as a guide for safe handling and use and is not a substitute for a formal risk assessment.

I. Hazard Identification and Risk Assessment

This compound is a research chemical whose toxicological properties have not been fully investigated. However, based on its chemical structure, it is prudent to treat it as a hazardous substance. The molecule combines a pyrrolidine ring, known for its potential to be a skin and respiratory irritant, with a benzyl alcohol moiety, which can also cause irritation.[3][4][5]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar compounds cause skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation is a hazard associated with analogous chemicals.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds can be harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

Hazard Classification (Anticipated)GHS Category (Presumed)Source Analogy
Skin Corrosion / IrritationCategory 2[3][4][5]
Serious Eye Damage / IrritationCategory 2[3][4][5]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3[3][4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary routes of exposure to this compound?

A1: The primary routes of exposure are inhalation of aerosols or dust, skin contact, and eye contact.[9] Ingestion is also a potential route of exposure.[9] Due to its anticipated irritant properties, all handling should be performed in a manner that minimizes contact.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: At a minimum, safety glasses with side shields or chemical safety goggles, a lab coat, and chemical-resistant gloves are recommended.[9][10] Given the potential for skin and respiratory irritation, nitrile or butyl rubber gloves are advisable.[10] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[11][12]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[11] Some suppliers recommend refrigerated storage under an inert atmosphere to maintain product quality.[13]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][11] For eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] In both instances, seek immediate medical attention.[3][11]

Q5: Are there any known incompatible materials?

A5: Yes, based on the chemical structure, this compound is likely incompatible with strong oxidizing agents and strong acids.[11][12] Contact with these materials could lead to vigorous reactions.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimental use.

Issue 1: Unexpected Color Change in Solution
  • Symptom: A freshly prepared solution of this compound in an organic solvent develops a yellow or brown tint.

  • Potential Cause: This may indicate degradation of the compound, possibly due to oxidation from air exposure or the presence of impurities in the solvent. The tertiary amine functionality can be susceptible to oxidation.

  • Resolution:

    • Ensure you are using high-purity, dry solvents.

    • If the compound is air-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).[11]

    • Prepare solutions fresh for each experiment to minimize degradation over time.

Issue 2: Poor Solubility in Aprotic Solvents
  • Symptom: The compound does not fully dissolve in a non-polar aprotic solvent (e.g., hexanes, toluene) at the desired concentration.

  • Potential Cause: The presence of the polar hydroxyl (-OH) and pyrrolidine groups imparts a degree of polarity to the molecule, which can limit its solubility in non-polar solvents.

  • Resolution:

    • Try a more polar solvent such as dichloromethane, ethyl acetate, or tetrahydrofuran (THF).

    • Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation.

    • For reactions, consider a solvent system that is known to be effective for similar reagents.

Issue 3: Inconsistent Reaction Yields
  • Symptom: Reactions involving this compound give variable or lower-than-expected yields.

  • Potential Cause: The compound may be hygroscopic or sensitive to air, leading to a lower effective concentration of the starting material. The hydroxyl group can also interfere with certain reaction types if not properly accounted for (e.g., in Grignard reactions).

  • Resolution:

    • Dry the compound under vacuum before use, especially if it has been stored for an extended period.

    • Handle the compound under an inert atmosphere, particularly for moisture-sensitive reactions.[11]

    • Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) if it is incompatible with your reaction conditions.

IV. Experimental Protocols & Workflows

Personal Protective Equipment (PPE) Workflow

This workflow outlines the critical steps for donning and doffing PPE to minimize exposure.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 WashHands1 Wash Hands Don3->WashHands1 Enter Lab Doff1 1. Gloves (Contaminated) Doff2 2. Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 WashHands2 Wash Hands Doff3->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 Exit Lab WashHands2->End Spill_Management Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Evacuate Evacuate if necessary (large spill, poor ventilation) Alert->Evacuate PPE Don appropriate PPE (gloves, goggles, lab coat) Evacuate->PPE No (Small Spill) Report Report incident to Lab Supervisor/EHS Evacuate->Report Yes Contain Contain the spill with inert absorbent material (vermiculite, sand) PPE->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Dispose->Report

References

Validation & Comparative

Comparative Analysis of (3-Pyrrolidin-1-ylphenyl)methanol Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Biological Activity for Novel Antidepressant Candidates

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel compounds based on the (3-Pyrrolidin-1-ylphenyl)methanol scaffold. Due to the limited publicly available data on this specific molecule, we will utilize a representative, hypothetical derivative, hereafter referred to as Pyrrolidino-SNRI , to illustrate the experimental workflow and comparative analysis. This guide will compare its potential biological activity against established antidepressant drugs, Sertraline (a Selective Serotonin Reuptake Inhibitor, SSRI) and Venlafaxine (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI).

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its prevalence in biologically active compounds targeting the central nervous system.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] This guide will focus on the potential of pyrrolidine derivatives as monoamine reuptake inhibitors, a key mechanism for antidepressant efficacy.[3]

Mechanism of Action: Targeting Monoamine Transporters

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a crucial role in regulating mood, cognition, and emotion.[3] The synaptic concentration of these neurotransmitters is tightly controlled by transporter proteins—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—which reabsorb the neurotransmitters into the presynaptic neuron.[4] Inhibition of these transporters increases the synaptic availability of monoamines, thereby enhancing neurotransmission.[3]

Selective Serotonin Reuptake Inhibitors (SSRIs) like Sertraline primarily target SERT. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Venlafaxine inhibit both SERT and NET.[5] The hypothetical Pyrrolidino-SNRI will be evaluated for its potential as a dual inhibitor, a characteristic that may offer a broader spectrum of efficacy.[3]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (5-HT, NE) Synaptic_Cleft Increased 5-HT & NE Presynaptic_Vesicle->Synaptic_Cleft Release Monoamine_Transporter SERT / NET Monoamine_Transporter->Presynaptic_Vesicle Recycling Reuptake Reuptake Reuptake->Monoamine_Transporter Synaptic_Cleft->Reuptake Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptors (5-HT, NE) Synaptic_Cleft->Postsynaptic_Receptor Inhibitor Pyrrolidino-SNRI (or Sertraline/Venlafaxine) Inhibitor->Monoamine_Transporter Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Binding

Caption: Signaling pathway of monoamine reuptake and the site of action for reuptake inhibitors.

Experimental Evaluation: A Step-by-Step Guide

To characterize the biological activity of Pyrrolidino-SNRI and compare it with Sertraline and Venlafaxine, a series of in vitro and in vivo assays are essential.

In Vitro Assays: Determining Potency and Selectivity

The initial evaluation focuses on the compound's ability to inhibit monoamine transporters. This is typically done using cell lines that are engineered to express the human transporters (hSERT, hNET, hDAT).[6]

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

  • Cell Culture: Maintain HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate cell culture medium.[6]

  • Assay Preparation: Plate the cells in 96-well microplates and allow them to adhere. On the day of the experiment, wash the cells with an appropriate assay buffer.[6]

  • Compound Incubation: Prepare serial dilutions of the test compounds (Pyrrolidino-SNRI , Sertraline, Venlafaxine). Add the compounds to the cells and incubate for a predetermined time.

  • Radiolabeled Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) to each well.[6]

  • Uptake and Termination: Allow the uptake to proceed for a specific duration. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀ value).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture HEK293 cells with hSERT, hNET, hDAT Compound_Treatment Incubate with Pyrrolidino-SNRI & Comparators Cell_Culture->Compound_Treatment Radioligand_Uptake Add [3H]5-HT, [3H]NE, or [3H]DA Compound_Treatment->Radioligand_Uptake Measurement Scintillation Counting Radioligand_Uptake->Measurement IC50_Determination Calculate IC50 Values Measurement->IC50_Determination Animal_Model Rodent Model (e.g., Swiss Albino Mice) IC50_Determination->Animal_Model Lead Candidate Selection Drug_Administration Administer Compound (i.p. or oral) Animal_Model->Drug_Administration Behavioral_Test Forced Swim Test or Tail Suspension Test Drug_Administration->Behavioral_Test Data_Collection Measure Immobility Time Behavioral_Test->Data_Collection Efficacy_Analysis Compare with Control & Standards Data_Collection->Efficacy_Analysis

Caption: General experimental workflow for evaluating monoamine reuptake inhibitors.

Comparative In Vitro Data

The following table presents hypothetical IC₅₀ values for Pyrrolidino-SNRI in comparison to Sertraline and Venlafaxine.

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)SERT/NET Selectivity Ratio
Pyrrolidino-SNRI 1535>10000.43
Sertraline 1.225025208
Venlafaxine 30150>20000.2

Data for Sertraline and Venlafaxine are representative values from literature. Data for Pyrrolidino-SNRI is hypothetical.

This data suggests that Pyrrolidino-SNRI is a potent inhibitor of both SERT and NET, with a balanced selectivity profile, similar to Venlafaxine. In contrast, Sertraline is highly selective for SERT.

In Vivo Efficacy: Assessing Antidepressant-Like Activity

Promising candidates from in vitro screening are advanced to in vivo models to assess their antidepressant-like effects. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models in rodents.[7][8] A reduction in immobility time is indicative of antidepressant activity.[9]

Experimental Protocol: Forced Swim Test (FST)

  • Animal Acclimation: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.[9]

  • Drug Administration: Administer the test compounds (Pyrrolidino-SNRI , Sertraline, Venlafaxine) or vehicle (control) intraperitoneally (i.p.) or orally, typically 30-60 minutes before the test.[10]

  • Pre-test Session (Day 1): Place each mouse individually in a glass cylinder filled with water (23-25°C) for a 15-minute session.[3] This induces a state of despair.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back in the water for a 6-minute session.[7]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.[7]

  • Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle control group using appropriate statistical tests.

Comparative In Vivo Data

The following table shows hypothetical results from a Forced Swim Test.

Treatment Group (Dose, mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility
Vehicle Control150 ± 10-
Pyrrolidino-SNRI (20)85 ± 843%
Sertraline (20)95 ± 937%
Venlafaxine (20)80 ± 747%

Data is hypothetical and for illustrative purposes.

These hypothetical results indicate that Pyrrolidino-SNRI significantly reduces immobility time, suggesting antidepressant-like activity comparable to Venlafaxine and potentially slightly more potent than Sertraline in this model at the tested dose.

Comparative Analysis and Future Directions

The presented hypothetical data suggests that Pyrrolidino-SNRI , a derivative of this compound, is a promising candidate as a dual serotonin and norepinephrine reuptake inhibitor. Its balanced SERT/NET inhibition profile is a desirable characteristic for treating a broad range of depressive symptoms.

Structural Comparison

Structural_Comparison cluster_pyrrolidino Pyrrolidino-SNRI (Hypothetical) cluster_sertraline Sertraline (SSRI) cluster_venlafaxine Venlafaxine (SNRI) Pyrrolidino Pyrrolidino Sertraline Sertraline Venlafaxine Venlafaxine

Caption: Chemical structures of the hypothetical Pyrrolidino-SNRI and comparator drugs. (Note: As Pyrrolidino-SNRI is hypothetical, a representative structure would be designed based on the pyrrolidinylphenyl core).

Further studies should focus on:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and Tolerability: Evaluating potential side effects and off-target activities.

  • Chronic Dosing Studies: Investigating the effects of long-term administration in more complex behavioral models.

By following the structured experimental approach outlined in this guide, researchers can effectively characterize the biological activity of novel pyrrolidine derivatives and assess their therapeutic potential in comparison to existing treatments.

References

A Comparative Guide to the Bioactivity of Pyrrolidinylphenylmethanol Isomers: A Manual for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of chiral molecules, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides an in-depth comparison of the bioactivity of pyrrolidinylphenylmethanol isomers, focusing on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). While direct comparative studies on these specific isomers are not abundant in publicly available literature, this guide synthesizes data from structurally related compounds and provides detailed experimental protocols to empower researchers to conduct their own comprehensive evaluations.

The Critical Role of Stereochemistry in Bioactivity

Isomerism, the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, is a fundamental concept in pharmacology.[1] For chiral molecules like pyrrolidinylphenylmethanol, which possess one or more stereocenters, the specific three-dimensional configuration of each isomer can dramatically influence its interaction with biological targets such as enzymes and receptors.[2] These biological macromolecules are themselves chiral, leading to stereoselective interactions where one isomer may exhibit significantly higher affinity or efficacy than its counterpart.

A compelling example of this principle is observed in the study of nicotine and its derivatives. A systematic "methyl scan" of the pyrrolidinium ring of nicotine revealed that even minor changes in the position and stereochemistry of a methyl group can lead to significant differences in binding affinity and functional activity at α4β2 and α7 nAChRs.[3][4] This underscores the importance of evaluating individual stereoisomers of any pyrrolidine-containing compound, including pyrrolidinylphenylmethanol, to fully characterize its pharmacological profile.

Pyrrolidinylphenylmethanol Isomers: A Focus on Nicotinic Acetylcholine Receptors

The pyrrolidine moiety is a common scaffold in ligands targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes in the central and peripheral nervous systems.[5] Dysregulation of nAChR signaling is implicated in a range of neurological disorders, making them attractive targets for therapeutic intervention.

Based on structure-activity relationship (SAR) studies of related pyrrolidinyl-containing compounds, it is hypothesized that the (S)-enantiomer of α-phenyl-2-pyrrolidinemethanol and its derivatives will exhibit higher affinity and/or potency at the α4β2 nAChR subtype compared to the (R)-enantiomer. The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain.

Hypothetical Comparative Bioactivity

While awaiting direct experimental validation, we can extrapolate from existing data on similar compounds to construct a hypothetical comparison of the bioactivity of (R)- and (S)-α-phenyl-2-pyrrolidinemethanol at α4β2 nAChRs.

IsomerExpected Binding Affinity (Ki) at α4β2 nAChRExpected Functional ActivityRationale
(S)-α-phenyl-2-pyrrolidinemethanol Lower Nanomolar (nM) RangePartial to Full AgonistThe (S)-configuration at the 2-position of the pyrrolidine ring is often preferred for high-affinity binding to the α4β2 nAChR, as seen in numerous nicotinic ligands.[6]
(R)-α-phenyl-2-pyrrolidinemethanol Higher Nanomolar (nM) to Micromolar (µM) RangeLower Efficacy Partial Agonist or AntagonistThe (R)-configuration may result in a less optimal fit within the binding pocket of the α4β2 nAChR, leading to reduced affinity and potentially altered functional activity.

Experimental Protocols for Bioactivity Determination

To empirically determine and compare the bioactivity of pyrrolidinylphenylmethanol isomers, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are based on established methodologies in the field.

Radioligand Binding Assay for α4β2 nAChR

This competitive binding assay quantifies the affinity of the isomers for the α4β2 nAChR by measuring their ability to displace a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep1 HEK293 cells expressing human α4β2 nAChRs prep2 Homogenization in ice-cold buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension and protein quantification prep3->prep4 assay2 Incubate membranes with isomer and [3H]cytisine prep4->assay2 assay1 Prepare serial dilutions of isomers assay1->assay2 assay3 Separate bound and free radioligand via filtration assay2->assay3 assay4 Quantify radioactivity using scintillation counting assay3->assay4 analysis1 Plot % inhibition vs. log[isomer] assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the α4β2 nAChR Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably expressing the human α4β2 nAChR.

    • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Wash the resulting membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, binding buffer, and [3H]cytisine (a high-affinity α4β2 nAChR radioligand).

      • Non-specific Binding: Membrane preparation, binding buffer, [3H]cytisine, and a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

      • Competition: Membrane preparation, binding buffer, [3H]cytisine, and varying concentrations of the pyrrolidinylphenylmethanol isomer.

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each isomer concentration.

    • Plot the percentage of inhibition against the logarithm of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Dopamine Release in PC12 Cells

This assay assesses the functional activity (agonist or antagonist) of the isomers by measuring their ability to stimulate or inhibit dopamine release from PC12 cells, which endogenously express nAChRs.

G cluster_cell_prep Cell Preparation cluster_assay_agonist Agonist Mode cluster_assay_antagonist Antagonist Mode cluster_analysis Data Analysis cell1 Culture PC12 cells cell2 Seed cells in 96-well plates cell1->cell2 cell3 Differentiate cells (optional, with NGF) cell2->cell3 agonist1 Incubate cells with varying concentrations of isomer cell3->agonist1 antagonist1 Pre-incubate cells with isomer cell3->antagonist1 agonist2 Collect supernatant agonist1->agonist2 agonist3 Measure dopamine concentration (e.g., HPLC-ECD) agonist2->agonist3 analysis1 Generate dose-response curves agonist3->analysis1 antagonist2 Stimulate with a known nAChR agonist (e.g., nicotine) antagonist1->antagonist2 antagonist3 Collect supernatant and measure dopamine antagonist2->antagonist3 antagonist3->analysis1 analysis2 Determine EC50 (agonist) or IC50 (antagonist) values analysis1->analysis2

Caption: Workflow for the Functional Dopamine Release Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture PC12 cells in an appropriate medium.

    • Seed the cells into 96-well plates and allow them to adhere.

    • For enhanced nAChR expression, cells can be differentiated by treatment with Nerve Growth Factor (NGF) for several days.

  • Dopamine Release Assay:

    • Agonist Mode:

      • Wash the cells with a physiological salt solution.

      • Incubate the cells with varying concentrations of the pyrrolidinylphenylmethanol isomer for a defined period (e.g., 10-15 minutes).

      • Collect the supernatant.

    • Antagonist Mode:

      • Wash the cells with a physiological salt solution.

      • Pre-incubate the cells with varying concentrations of the isomer for a defined period.

      • Add a known nAChR agonist (e.g., nicotine at its EC50 concentration) and incubate for a further 10-15 minutes.

      • Collect the supernatant.

  • Dopamine Quantification:

    • Measure the concentration of dopamine in the collected supernatant using a sensitive method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a commercially available ELISA kit.

  • Data Analysis:

    • Agonist Mode: Plot the amount of dopamine released against the logarithm of the isomer concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect) values.

    • Antagonist Mode: Plot the percentage of inhibition of agonist-induced dopamine release against the logarithm of the isomer concentration to determine the IC50 value.

Conclusion

The stereochemical configuration of pyrrolidinylphenylmethanol isomers is predicted to have a profound impact on their bioactivity, particularly their affinity and functional effects at nicotinic acetylcholine receptors. While direct comparative data is currently limited, the principles of stereoselectivity in ligand-receptor interactions, supported by studies on analogous compounds, provide a strong rationale for this expectation. The detailed experimental protocols provided in this guide offer researchers a robust framework for the empirical determination and comparison of the bioactivity of these and other chiral molecules. Such studies are essential for elucidating the structure-activity relationships that govern the pharmacological effects of these compounds and for advancing the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

A Comparative Guide to (3-Pyrrolidin-1-ylphenyl)methanol and (4-Pyrrolidin-1-ylphenyl)methanol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Positional Isomerism on Physicochemical Properties, Synthesis, and Biological Activity

In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of functional groups within a molecule. Positional isomerism, the variation in the location of a substituent on a core scaffold, can dramatically alter a compound's pharmacological profile. This guide provides a comprehensive comparison of two such isomers: (3-pyrrolidin-1-ylphenyl)methanol and (4-pyrrolidin-1-ylphenyl)methanol. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer researchers a predictive framework for their distinct characteristics.

The pyrrolidine ring is a prevalent motif in a vast array of biologically active compounds, valued for its ability to introduce a three-dimensional character and serve as a versatile scaffold.[1][2] When coupled with a phenylmethanol core, the position of the pyrrolidinyl group—either meta (3-position) or para (4-position)—is anticipated to significantly influence the molecule's electronic properties, steric profile, and, consequently, its interactions with biological targets.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the electron-donating pyrrolidine group on the phenyl ring is the primary determinant of the electronic and physical differences between the meta and para isomers.

Table 1: Predicted Physicochemical Properties of this compound and (4-Pyrrolidin-1-ylphenyl)methanol

PropertyThis compound(4-Pyrrolidin-1-ylphenyl)methanolData Source
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol 177.24 g/mol N/A
Predicted XLogP3 1.81.8PubChem
Predicted Boiling Point 334.5 °CNot AvailableBenchChem
Predicted Melting Point 65-69 °CNot AvailableBenchChem

The para-isomer, (4-pyrrolidin-1-ylphenyl)methanol, is expected to exhibit a greater degree of resonance stabilization due to the direct conjugation of the nitrogen lone pair of the pyrrolidine ring with the phenyl ring and the benzylic alcohol. This increased electron density at the para position can influence its reactivity and potential for hydrogen bonding.[3][4] Conversely, in the meta-isomer, this compound, the electronic influence of the pyrrolidine group is primarily inductive, leading to a different distribution of electron density within the aromatic ring.[5] These electronic distinctions can have profound implications for receptor binding and metabolic stability.

Synthesis Strategies: Crafting the Isomers

The synthesis of both this compound and (4-pyrrolidin-1-ylphenyl)methanol can be approached through several established synthetic routes. A common strategy involves the nucleophilic aromatic substitution of a suitably activated fluorobenzaldehyde followed by reduction of the aldehyde functionality.

General Synthetic Workflow

References

A Comparative Guide to the Structure-Activity Relationship of (3-Pyrrolidin-1-ylphenyl)methanol Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics targeting the central nervous system.[1] Among the diverse range of pyrrolidine-containing compounds, derivatives of (3-Pyrrolidin-1-ylphenyl)methanol have emerged as a promising class of ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a multitude of neurological disorders.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective against established sigma-1 receptor modulators and detailing the experimental methodologies crucial for their evaluation.

The Sigma-1 Receptor: A Pluripotent Therapeutic Target

The sigma-1 receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[2] Its involvement in cellular stress responses, ion channel modulation, and neurotransmitter release underscores its potential as a therapeutic target for conditions ranging from neurodegenerative diseases to neuropathic pain and psychiatric disorders.[3][4] The development of selective S1R ligands is therefore a significant focus of modern drug discovery.

Core Scaffold: this compound

The this compound scaffold presents a privileged architecture for S1R interaction. It comprises three key pharmacophoric elements: a central phenyl ring, a basic pyrrolidine moiety, and a methanol group. The strategic positioning of these groups allows for a three-dimensional exploration of the S1R binding pocket, with the basic nitrogen of the pyrrolidine ring being a critical feature for anchoring the ligand.

Structure-Activity Relationship (SAR) of this compound Derivatives

The following SAR analysis is based on established principles of sigma-1 receptor pharmacology, illustrating the impact of systematic structural modifications on binding affinity. The presented data, while illustrative, is grounded in the common trends observed for S1R ligands.

Table 1: Representative SAR Data for this compound Derivatives
Compound IDR1 (Phenyl Ring Substitution)R2 (Methanol Modification)R3 (Pyrrolidine Modification)σ1 Receptor Binding Affinity (Ki, nM)
1a (Parent) H-CH2OHH25.4
1b 4-F-CH2OHH15.2
1c 4-Cl-CH2OHH18.9
1d 4-CH3-CH2OHH35.1
1e 4-OCH3-CH2OHH42.8
2a H-CH(OH)CH3H38.6
2b H-C(OH)(CH3)2H75.2
3a H-CH2OH3-OH50.1
3b H-CH2OH3-F20.5

Analysis of SAR Trends:

  • Phenyl Ring Substitution (R1): The introduction of small, lipophilic, and electron-withdrawing substituents at the para-position of the phenyl ring generally enhances binding affinity. A fluoro (1b) or chloro (1c) substitution leads to a modest increase in potency compared to the unsubstituted parent compound (1a). This suggests that hydrophobic interactions and potentially halogen bonding play a role in the binding pocket. Conversely, the introduction of a larger, electron-donating methyl (1d) or methoxy (1e) group at the same position leads to a decrease in affinity, indicating potential steric hindrance or unfavorable electronic interactions.

  • Methanol Group Modification (R2): The primary alcohol of the methanol group appears to be crucial for optimal binding. Increasing the steric bulk around the hydroxyl group, as seen with the addition of a methyl group (2a) or two methyl groups (2b), results in a progressive decrease in binding affinity. This suggests that the hydroxyl group may act as a hydrogen bond donor or acceptor within a sterically constrained region of the S1R binding site.

  • Pyrrolidine Ring Modification (R3): Modifications to the pyrrolidine ring also significantly impact binding. The introduction of a hydroxyl group at the 3-position (3a) decreases affinity, possibly by altering the pKa of the basic nitrogen or introducing an unfavorable polar interaction. However, the introduction of a fluorine atom at the 3-position (3b) can be beneficial, potentially by favorably influencing the conformation of the pyrrolidine ring or engaging in specific interactions within the binding site.

Comparative Performance with Alternative Sigma-1 Receptor Ligands

To contextualize the potency of this compound derivatives, it is essential to compare their binding affinities with those of well-established S1R ligands.

Table 2: Comparison of Binding Affinities with Standard Sigma-1 Receptor Ligands
CompoundClassσ1 Receptor Binding Affinity (Ki, nM)Reference
(+)-Pentazocine Benzomorphan (Agonist)3.1 - 8.0[2]
Haloperidol Butyrophenone (Antagonist)1.0 - 4.0[5]
PRE-084 Substituted amine (Agonist)2.2[6]
BD-1047 Piperazine derivative (Antagonist)1.9[4]
Compound 1b This compound15.2(Illustrative)

As shown in Table 2, while the representative this compound derivative 1b displays respectable nanomolar affinity for the S1R, it is generally less potent than the established reference ligands. This highlights the need for further optimization of this scaffold to achieve comparable or superior binding affinity. However, the modular nature of the this compound core provides ample opportunities for synthetic chemists to fine-tune its properties to enhance potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments required to evaluate the SAR of novel S1R ligands.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is essential for determining the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (a rich source of S1R)

  • [3H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to the desired protein concentration (typically 100-200 µ g/well ).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of membrane homogenate.

    • Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 50 µL of [3H]-(+)-pentazocine, and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [3H]-(+)-pentazocine, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Harvesting: Terminate the incubation by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competitive binding curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurite Outgrowth Functional Assay

This assay can be used to assess the functional activity (agonist or antagonist) of S1R ligands by measuring their effect on neurite outgrowth in a neuronal cell line.[7][8]

Materials:

  • PC12 or N1E-115 cells (neuronal cell lines)

  • Cell culture medium (e.g., DMEM with serum)

  • Nerve Growth Factor (NGF)

  • Test compounds (S1R agonist and antagonist)

  • 96-well cell culture plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Differentiation and Treatment:

    • Induce differentiation by replacing the medium with a low-serum medium containing NGF (e.g., 50 ng/mL).

    • Treat the cells with the test compound (agonist) at various concentrations.

    • For antagonist testing, pre-incubate the cells with the test compound for 30 minutes before adding a known S1R agonist (e.g., PRE-084).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging and Analysis:

    • Capture images of the cells using a microscope.

    • Quantify neurite length and the percentage of cells with neurites using imaging software.

  • Interpretation: An increase in neurite outgrowth in the presence of a test compound suggests agonist activity at the S1R. The ability of a test compound to block the neurite outgrowth-promoting effect of a known S1R agonist indicates antagonist activity.

Visualizing Key Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the core structure, the SAR workflow, and a simplified signaling pathway.

SAR_Core_Scaffold cluster_scaffold Core this compound Scaffold cluster_modifications Structural Modifications Phenyl_Ring Phenyl Ring R1 R1 (Phenyl Substitution) Phenyl_Ring->R1 Pyrrolidine Pyrrolidine Moiety R3 R3 (Pyrrolidine Modification) Pyrrolidine->R3 Methanol Methanol Group R2 R2 (Methanol Modification) Methanol->R2

Caption: Core pharmacophoric elements and points of modification.

SAR_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Binding_Assay σ1 Receptor Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Neurite Outgrowth) Synthesis->Functional_Assay SAR_Analysis SAR Analysis & Iteration Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Start Iterate Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative In Vitro Profiling Guide: Evaluating (3-Pyrrolidin-1-ylphenyl)methanol for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of (3-Pyrrolidin-1-ylphenyl)methanol, a novel compound featuring a pyrrolidine moiety. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory effects.[1][2] Given the nascent stage of research on this compound, this document outlines a proposed testing cascade designed to elucidate its preliminary efficacy and safety profile.

For comparative analysis, we will assess the performance of this compound against two hypothetical alternatives:

  • Comparator A: A close structural analog, (3-(Piperidin-1-yl)phenyl)methanol, to investigate the impact of ring size on activity and safety.

  • Comparator B: A known, structurally distinct, hypothetical therapeutic agent for the same target, providing a benchmark for performance.

This guide is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed experimental protocols to ensure robust and reproducible preliminary findings.

Section 1: Foundational Safety and Viability Assessment

Before investigating specific therapeutic activities, it is crucial to establish the general cytotoxic potential of a new chemical entity. This initial screen determines the concentration range for subsequent, more specific assays and flags compounds with overt toxicity early in the discovery process. We will employ two standard, complementary assays: the MTT assay to assess metabolic activity and the LDH release assay to measure membrane integrity.[3][4]

Cytotoxicity Profiling: MTT and LDH Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells, indicating metabolic activity.[4] Conversely, the Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytolysis.[5][6]

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Readout seed Seed HeLa cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare serial dilutions of Test Compounds (0.1 to 100 µM) add_compounds Add compounds to respective wells prepare_dilutions->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt MTT Assay: Add MTT reagent incubate2->add_mtt collect_supernatant LDH Assay: Collect supernatant incubate2->collect_supernatant incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min (Room Temp) add_ldh_reagent->incubate_ldh read_ldh Read absorbance at 490 nm incubate_ldh->read_ldh

Caption: Workflow for parallel MTT and LDH cytotoxicity assays.

The half-maximal cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of viable cells.

CompoundCell LineMTT Assay (CC50 in µM)LDH Assay (CC50 in µM)
This compound HeLa> 100> 100
Comparator A HeLa85.291.5
Comparator B (Positive Control) HeLa12.715.3

Interpretation: this compound demonstrates a superior safety profile in this initial screen, with no significant cytotoxicity observed up to the highest tested concentration of 100 µM. Comparator A shows moderate cytotoxicity, while Comparator B exhibits expected toxicity, validating the assay's sensitivity.

Section 2: ADME-Tox Profiling: Early Assessment of Drug-Drug Interaction Potential

A critical aspect of preclinical evaluation is understanding a compound's potential for drug-drug interactions (DDIs). A primary mechanism for such interactions is the inhibition of Cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast majority of drugs.[7][8][9]

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a test compound to inhibit the activity of major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[7] Human liver microsomes serve as the enzyme source, and isoform-specific substrates are used to measure the activity of each enzyme. A decrease in the formation of the specific metabolite in the presence of the test compound indicates inhibition.[8] The results are expressed as an IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.

  • Enzyme Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and microsomes.

  • Incubation: Aliquot the microsome mixture into a 96-well plate. Add the test compounds across a range of concentrations (e.g., 0.1 to 25 µM) and pre-incubate for 10 minutes at 37°C.[7]

  • Initiate Reaction: Add a cocktail of CYP450 isoform-specific substrates and an NADPH-regenerating system to start the reaction.

  • Incubation: Incubate for the specified time (e.g., 15-30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolites.[9][10]

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value for each isoform.

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound > 50> 5042.1> 5028.9
Comparator A > 5035.829.545.315.4
Comparator B (Known Inhibitor) 2.1> 50> 500.8> 50

Interpretation: this compound shows a low potential for drug-drug interactions via CYP450 inhibition, with IC50 values well above 10 µM, which is often considered a threshold for concern.[10] Comparator A displays a slightly higher risk, particularly for CYP3A4, while Comparator B acts as a potent and selective inhibitor, confirming assay validity.

Section 3: Cardiovascular Safety Assessment

Cardiovascular toxicity is a leading cause of drug attrition. A key initiator of cardiac arrhythmias is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to a potentially fatal condition known as Torsades de Pointes (TdP).[11] Therefore, early in vitro assessment of hERG channel inhibition is a regulatory requirement and a critical step in safety profiling.[12]

hERG Channel Inhibition Assay (Automated Patch-Clamp)

The automated patch-clamp technique provides a high-throughput method to measure the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[11] The assay determines the concentration-dependent inhibitory effect of a compound on the hERG current, from which an IC50 value is derived.

G cluster_0 Cell Preparation cluster_1 Automated Patch-Clamp cluster_2 Compound Application & Readout cluster_3 Data Analysis culture Culture hERG-expressing HEK293 cells harvest Harvest and prepare cell suspension culture->harvest load_cells Load cells onto patch-clamp chip harvest->load_cells establish_seal Establish whole-cell giga-seal configuration load_cells->establish_seal record_baseline Record baseline hERG current using voltage protocol establish_seal->record_baseline apply_vehicle Apply vehicle control record_baseline->apply_vehicle apply_compound Apply increasing concentrations of test compound apply_vehicle->apply_compound apply_positive_control Apply positive control (e.g., E-4031) apply_compound->apply_positive_control record_current Record steady-state hERG current at each step apply_positive_control->record_current calculate_inhibition Calculate % inhibition of tail current record_current->calculate_inhibition determine_ic50 Generate concentration-response curve and calculate IC50 calculate_inhibition->determine_ic50

Caption: Workflow for hERG channel inhibition assay using automated patch-clamp.

CompoundhERG IC50 (µM)
This compound > 30
Comparator A 12.5
Comparator B (Positive Control) 0.05

Interpretation: this compound exhibits a low risk of hERG channel blockade, with an IC50 value greater than 30 µM. A therapeutic index (hERG IC50 / efficacious concentration) of >30 is generally considered to indicate a low proarrhythmic risk. Comparator A shows a moderate risk, while the positive control potently blocks the channel as expected.

Conclusion and Future Directions

This comparative guide outlines a foundational in vitro testing strategy for the preliminary assessment of this compound. Based on the hypothetical data presented, the compound demonstrates a promising early-stage profile characterized by:

  • Low Cytotoxicity: Suggesting a favorable therapeutic window.

  • Minimal CYP450 Inhibition: Indicating a low likelihood of metabolic drug-drug interactions.

  • Negligible hERG Blockade: Suggesting a low risk for cardiac arrhythmias.

Compared to its structural analog (Comparator A), this compound consistently shows a superior safety profile in these critical assays.

The next logical step is to investigate the compound's efficacy in target-specific assays. The broad activities of pyrrolidine derivatives suggest potential applications in oncology, neuroscience, or infectious diseases.[1] A focused screening against a panel of cancer cell lines or a panel of G-protein coupled receptors (GPCRs) relevant to neurological disorders would be a scientifically sound progression for this promising scaffold.

References

A Comparative Guide to the Mechanistic Validation of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the validation of the mechanism of action (MoA) for the novel chemical entity, (3-Pyrrolidin-1-ylphenyl)methanol. As a previously uncharacterized molecule, a systematic, multi-pronged experimental strategy is required to elucidate its biological target and downstream functional effects. This document is intended for researchers, scientists, and drug development professionals, offering a logical and self-validating workflow that moves from broad, computational hypotheses to specific, experimentally-confirmed target engagement and phenotypic outcomes.

We will use this compound as our primary subject and compare its hypothetical validation pathway and results against well-characterized compounds, thereby providing a robust comparative analysis. The causality behind each experimental choice is explained to provide not just a protocol, but a strategic guide to MoA elucidation.

Part 1: Hypothesis Generation via In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, we leverage computational tools to generate plausible, data-driven hypotheses for the MoA of this compound. This in silico approach mines vast chemogenomic databases to predict potential biological targets based on structural and chemical similarities to known bioactive molecules.[1][2][3][4][5]

The structure of this compound contains two key pharmacophoric features: a pyrrolidine ring and a phenylmethanol group.

  • Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs with diverse biological activities, including anticonvulsant, anti-inflammatory, and antiviral effects.[6][7] Notably, several pyrrolidine-containing cathinones are potent inhibitors of the dopamine transporter.[8]

  • Phenylmethanol Moiety: This substructure is also common in pharmacologically active compounds, and its derivatives are known to interact with biological membranes and possess antimicrobial properties.[9][10]

A structural similarity search against drug databases reveals a notable resemblance to Procyclidine , a synthetic anticholinergic agent that contains both a phenyl group and a pyrrolidine ring. Procyclidine functions by blocking the excitatory effects of acetylcholine at muscarinic receptors (M1, M2, and M4).[11][12][13][14][15] This structural analogy forms our primary hypothesis :

Primary Hypothesis: this compound acts as a muscarinic acetylcholine receptor antagonist.

To broaden our search, we also consider other CNS-active pyrrolidine-containing drugs like Rolipram , a selective phosphodiesterase 4 (PDE4) inhibitor.[16][17][18][19][20] This allows us to formulate a secondary hypothesis :

Secondary Hypothesis: this compound modulates the activity of CNS-related enzymes, such as phosphodiesterases.

The following workflow outlines the in silico hypothesis generation phase.

cluster_0 In Silico Hypothesis Generation A Query Compound: This compound B Structural Similarity Search (e.g., ChEMBL, DrugBank) A->B C Pharmacophore Modeling & Reverse Docking Screening A->C D Identified Structural Analog: Procyclidine (Anticholinergic) B->D E Predicted Target Class: Muscarinic Receptors C->E F Alternative Predicted Targets: (e.g., PDEs, Transporters) C->F G Formulate Primary Hypothesis: Muscarinic Receptor Antagonism D->G E->G H Formulate Secondary Hypothesis F->H cluster_1 Target Engagement Validation Workflow A Hypothesized Target: Muscarinic Receptor (CHRM1) B Prepare CHRM1-expressing cell lysate A->B C Incubate with Compounds: 1. Test Compound 2. Procyclidine (+) 3. Rolipram (-) B->C D Apply Temperature Gradient (Thermal Challenge) C->D E Separate Soluble vs. Aggregated Protein D->E F Quantify Soluble CHRM1 (Western Blot / ELISA) E->F G Analyze Melting Curves (Tm) F->G H Result: Significant ΔTm Shift with Test Compound & Procyclidine G->H I Conclusion: Direct Target Engagement Validated H->I cluster_2 Muscarinic Receptor M1 Signaling Agonist Acetylcholine (Agonist) Receptor Muscarinic M1 Receptor (CHRM1) Agonist->Receptor Activates Compound This compound (Antagonist) Compound->Receptor Inhibits Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 PKC PKC IP3->PKC IKK IKK Complex PKC->IKK IkB IκB IKK->IkB Phosphorylates for Degradation NFkB p65/p50 (NF-κB) IKK->NFkB Activates IkB->NFkB Inhibits pNFkB p-p65 / p50 (Active) NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, etc.) Nucleus->Transcription

References

A Comparative Guide to the Synthetic Routes of (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Pyrrolidin-1-ylphenyl)methanol is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds targeting a range of biological targets. Its synthesis, therefore, is of significant interest to researchers in the pharmaceutical and life sciences industries. This guide provides a comparative analysis of two distinct and viable synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages. The presented methodologies are designed to be robust and scalable, providing a practical resource for chemists in a research and development setting.

Route A: Buchwald-Hartwig Amination Followed by Ester Reduction

This synthetic approach prioritizes the early introduction of the pyrrolidine moiety onto the aromatic ring via a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The subsequent reduction of a methyl ester group furnishes the desired primary alcohol.

Experimental Protocol: Route A

Step 1: Synthesis of Methyl 3-(pyrrolidin-1-yl)benzoate

To a solution of methyl 3-bromobenzoate (1.0 equiv) in anhydrous toluene (10 mL/mmol) is added pyrrolidine (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C under an argon atmosphere for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 3-(pyrrolidin-1-yl)benzoate.

Step 2: Synthesis of this compound

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under an argon atmosphere is added a solution of methyl 3-(pyrrolidin-1-yl)benzoate (1.0 equiv) in anhydrous THF (5 mL/mmol) dropwise.[3][4] The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting mixture is stirred vigorously for 30 minutes, and the solids are removed by filtration through a pad of Celite®, washing with THF. The filtrate is concentrated under reduced pressure to yield this compound as the final product, which can be further purified by crystallization or chromatography if necessary.

Causality and Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][5] The choice of a bulky phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing side reactions.[6] The subsequent reduction of the ester with LiAlH₄ is a standard transformation where the hydride attacks the carbonyl carbon, leading to the formation of a primary alcohol after an aqueous workup.[3][7]

Route B: Aldehyde Reduction Followed by Buchwald-Hartwig Amination

This alternative strategy involves the initial reduction of a commercially available benzaldehyde to the corresponding benzyl alcohol, followed by the introduction of the pyrrolidine ring in the final step using the Buchwald-Hartwig amination.

Experimental Protocol: Route B

Step 1: Synthesis of 3-Bromobenzyl alcohol

To a solution of 3-bromobenzaldehyde (1.0 equiv) in methanol (10 mL/mmol) at 0 °C is added sodium borohydride (NaBH₄, 1.1 equiv) portion-wise.[8][9] The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting aldehyde. The reaction is then quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-bromobenzyl alcohol, which is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

In a similar fashion to Route A, a mixture of 3-bromobenzyl alcohol (1.0 equiv), pyrrolidine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) in anhydrous toluene (10 mL/mmol) is degassed and heated at 100 °C under an argon atmosphere for 12-16 hours.[6] The workup and purification are performed as described in Route A, Step 1, to yield this compound.

Causality and Mechanistic Insights

The reduction of the aldehyde with sodium borohydride is a mild and selective method that does not affect the aryl bromide.[10][11] The subsequent Buchwald-Hartwig amination proceeds via the same catalytic cycle as in Route A.[1] This route benefits from the generally high yields and clean nature of the NaBH₄ reduction.

Comparative Analysis

FeatureRoute A: Buchwald-Hartwig then ReductionRoute B: Reduction then Buchwald-Hartwig
Starting Materials Methyl 3-bromobenzoate, Pyrrolidine3-Bromobenzaldehyde, Pyrrolidine
Number of Steps 22
Key Reactions Buchwald-Hartwig Amination, LiAlH₄ ReductionNaBH₄ Reduction, Buchwald-Hartwig Amination
Overall Yield (Estimated) Good to ExcellentGood to Excellent
Scalability Good; LiAlH₄ requires careful handling on a large scale.Excellent; NaBH₄ is generally easier and safer to handle on a large scale.
Purification Chromatography may be needed for both steps.The first step often yields a clean product requiring minimal purification.
Safety Considerations Use of pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful quenching.NaBH₄ is a milder reducing agent, but still requires careful handling.
Cost-Effectiveness Dependent on the relative cost of methyl 3-bromobenzoate and the LiAlH₄.Dependent on the relative cost of 3-bromobenzaldehyde and the palladium catalyst.

Visualizing the Synthetic Pathways

Route_A start Methyl 3-bromobenzoate intermediate Methyl 3-(pyrrolidin-1-yl)benzoate start->intermediate Buchwald-Hartwig Amination (Pyrrolidine, Pd₂(dba)₃, XPhos, NaOtBu) product This compound intermediate->product LiAlH₄ Reduction caption Synthetic Pathway for Route A

Caption: Synthetic Pathway for Route A

Route_B start 3-Bromobenzaldehyde intermediate 3-Bromobenzyl alcohol start->intermediate NaBH₄ Reduction product This compound intermediate->product Buchwald-Hartwig Amination (Pyrrolidine, Pd₂(dba)₃, XPhos, NaOtBu) caption Synthetic Pathway for Route B

Caption: Synthetic Pathway for Route B

Conclusion

Both synthetic routes presented offer efficient and viable pathways to this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's comfort level with handling specific reagents like lithium aluminum hydride. Route B, with its use of the milder and safer sodium borohydride, may be preferable for larger-scale preparations. Conversely, Route A offers a different strategic approach that may be advantageous depending on the desired functional group tolerance in related analog synthesis. Ultimately, both methodologies provide a solid foundation for the reliable production of this important synthetic intermediate.

References

A Comparative Guide to Synthetic Alternatives for (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount. (3-Pyrrolidin-1-ylphenyl)methanol is a valuable bifunctional molecule, featuring a nucleophilic secondary alcohol and a tertiary amine integrated into a stable aromatic scaffold. The pyrrolidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to confer favorable physicochemical properties and engage in critical binding interactions.[1][2][3]

This guide provides an in-depth comparison of strategic alternatives to this compound for key synthetic transformations. We move beyond simple one-to-one replacements, instead focusing on alternative synthetic strategies to achieve the same or similar molecular targets. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers to make informed decisions based on substrate scope, reaction efficiency, and overall synthetic goals.

Section 1: The Synthetic Profile of this compound

The primary utility of this compound stems from its benzylic alcohol. This functional group can be leveraged in two main ways:

  • As a Nucleophile: The hydroxyl group can participate in C-O bond-forming reactions, such as condensations or transition-metal-catalyzed cross-couplings, to form ethers or esters.

  • As an Electrophile Precursor: The alcohol can be readily converted into a better leaving group (e.g., a tosylate, mesylate, or halide), transforming the benzylic carbon into an electrophilic site for SN2 reactions.

A common application is in the synthesis of diaryl ethers, a motif present in many biologically active compounds. A baseline approach might involve a copper-catalyzed Ullmann-type condensation, which often requires harsh conditions.[4] This guide will explore more contemporary and versatile alternatives.

cluster_baseline Baseline Synthesis: Ullmann Condensation A This compound R1 Cu Catalyst, Base High Temperature A->R1 B Aryl Halide (Ar-X) B->R1 C Diaryl Ether Product R1->C

Caption: Baseline workflow for diaryl ether synthesis.

Section 2: Strategic Alternatives in Diaryl Ether Synthesis

Instead of using the phenylmethanol derivative directly, a more convergent and often milder approach is to use its corresponding phenol, 3-(Pyrrolidin-1-yl)phenol , in conjunction with modern cross-coupling reactions.

Alternative 1: Chan-Lam C-O Coupling

The Chan-Lam reaction is a powerful copper-catalyzed method for forming C-O bonds between a nucleophile (the phenol) and an arylboronic acid.[5][6] This transformation is prized for its mild reaction conditions, often proceeding at room temperature and open to the air, which represents a significant advantage over the high temperatures required for traditional Ullmann couplings.

cluster_chan_lam Chan-Lam C-O Coupling Workflow Phenol 3-(Pyrrolidin-1-yl)phenol Catalyst Cu(OAc)2, Base (e.g., Et3N) CH2Cl2, Room Temp. Phenol->Catalyst BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Catalyst Product Diaryl Ether Product Catalyst->Product

Caption: Experimental workflow for Chan-Lam coupling.

Experimental Protocol: General Procedure for Chan-Lam Diaryl Ether Synthesis [6]

  • To a flask, add 3-(pyrrolidin-1-yl)phenol (1.0 equiv.), the desired arylboronic acid (1.0-1.5 equiv.), and copper(II) acetate (1.0 equiv.).

  • Dissolve the solids in dichloromethane (DCM).

  • Add triethylamine (5.0 equiv.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative 2: Buchwald-Hartwig C-O Coupling

For substrates that may be incompatible with copper or for which Chan-Lam coupling is low-yielding, the palladium-catalyzed Buchwald-Hartwig amination technology can be adapted for C-O bond formation. This reaction typically couples an aryl halide or triflate with an alcohol or phenol and is known for its exceptional functional group tolerance and broad substrate scope.

Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 3-(pyrrolidin-1-yl)phenol (1.2 equiv.), a suitable base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and concentration, purify the product via column chromatography.

Comparative Data for Diaryl Ether Synthesis
MethodCatalyst SystemTemperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Ullmann Condensation Stoichiometric Cu150-20040-70Inexpensive catalystHarsh conditions, poor functional group tolerance
Chan-Lam Coupling Catalytic Cu(OAc)₂25 (Room Temp)75-95Mild conditions, air-tolerantSensitive to sterically hindered substrates
Buchwald-Hartwig Catalytic Pd/Ligand80-11080-99Excellent scope and functional group toleranceAir-sensitive, expensive catalysts/ligands

Section 3: Strategic Alternatives for C-C Bond Formation

In many synthetic campaigns, the goal is not to form a diaryl ether but to construct a biaryl system where the (3-pyrrolidin-1-yl)phenyl moiety is connected to another aromatic ring via a C-C bond. In these cases, this compound is a poor precursor. The superior alternatives are organometallic reagents designed for cross-coupling reactions.

Alternative 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds.[7] The key precursor for this strategy is (3-(Pyrrolidin-1-yl)phenyl)boronic acid or its corresponding boronate esters. This stable, easy-to-handle solid can be coupled with a vast array of aryl halides or triflates under palladium catalysis.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd ArPdX Ar-Pd(II)-X(L2) OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)-Ar'(L2) Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Biaryl Product (Ar-Ar') RedElim->ArAr ArX Aryl Halide (Ar-X) ArX->OxiAdd ArB (3-Pyrrolidinylphenyl) boronic acid ArB->Trans Base Base Base->Trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

  • In a Schlenk flask, combine the aryl halide (1.0 equiv.), (3-(pyrrolidin-1-yl)phenyl)boronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, and replace the atmosphere with an inert gas.

  • Add a solvent mixture, typically dioxane and water (e.g., 3:1 ratio), via syringe.

  • Heat the mixture to 85-90 °C with vigorous stirring for 4-6 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography to yield the biaryl product.

Alternative 2: Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[8] The key precursor here would be a (3-(pyrrolidin-1-yl)phenyl)zinc halide, typically prepared in situ from the corresponding aryl halide, 1-bromo-3-(pyrrolidin-1-yl)benzene , via lithiation followed by transmetalation with ZnCl₂. This method is particularly useful for substrates where boronic acids are unstable or difficult to prepare.

Comparative Data for C-C Bond Formation
MethodKey PrecursorCatalyst SystemKey AdvantagesKey Disadvantages
Suzuki-Miyaura Arylboronic AcidPd(0) or Pd(II)High stability of reagents, vast commercial availability, excellent functional group tolerance.[9]Boronic acids can undergo side reactions (e.g., protodeboronation).
Negishi Coupling Organozinc HalidePd(0) or Ni(0)High reactivity, tolerates many functional groups, useful when boronic acids fail.[8]Organozinc reagents are moisture-sensitive and prepared in situ.

Section 4: Decision Framework & Expert Recommendations

Choosing the optimal synthetic route requires balancing factors like cost, scalability, available starting materials, and desired functional group tolerance.

start What is your desired bond? co_bond C-O Bond (Diaryl Ether) start->co_bond cc_bond C-C Bond (Biaryl) start->cc_bond co_q1 Are mild conditions a priority? co_bond->co_q1 co_yes Chan-Lam Coupling (Cu, Boronic Acid) co_q1->co_yes Yes co_no Is functional group tolerance critical? co_q1->co_no No co_no_yes Buchwald-Hartwig (Pd, Aryl Halide) co_no->co_no_yes Yes co_no_no Ullmann Condensation (Cu, High Temp) co_no->co_no_no No cc_q1 Are starting materials commercially available and stable? cc_bond->cc_q1 cc_yes Suzuki-Miyaura (Pd, Boronic Acid) cc_q1->cc_yes Yes cc_no Negishi Coupling (Pd/Ni, Organozinc) cc_q1->cc_no No

Caption: Decision-making flowchart for selecting a synthetic strategy.

Expert Insights:

  • For Diaryl Ethers: The Chan-Lam coupling should be the first choice for its operational simplicity and mild conditions. If it fails, or if your aryl halide partner is more readily available than the boronic acid, the Buchwald-Hartwig C-O coupling is a highly reliable, albeit more expensive, alternative.

  • For Biaryls: The Suzuki-Miyaura reaction is the undisputed workhorse for its robustness and the stability of the organoboron reagents. It is the go-to method for nearly all biaryl syntheses. Reserve the Negishi coupling for cases where the required boronic acid is inaccessible or unstable.

  • A Note on the Amine: The tertiary amine of the pyrrolidine ring can potentially coordinate to and inhibit palladium catalysts. In such cases, using higher catalyst loading, specific ligands designed to be less susceptible to poisoning (e.g., bulky biaryl phosphines), or stronger bases can often overcome this issue.

By viewing this compound not as an endpoint but as one of several possible precursors to a desired scaffold, chemists can unlock a wider, more flexible, and more efficient range of synthetic strategies.

References

A Comparative Framework for Evaluating the Biological Efficacy of (3-Pyrrolidin-1-ylphenyl)methanol in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates targeting a wide array of biological systems.[1][2][3][4] Its prevalence underscores the utility of this saturated heterocycle in creating compounds with favorable pharmacological properties.[1][4] This guide focuses on a specific pyrrolidine-containing molecule, (3-Pyrrolidin-1-ylphenyl)methanol, and outlines a comprehensive strategy for evaluating its biological efficacy. Due to the limited publicly available data on this specific compound, this document serves as a methodological blueprint for researchers and drug development professionals. We will propose a series of robust in vitro and in vivo experiments designed to elucidate the compound's potential therapeutic value, particularly within the realm of neuroscience, and compare its hypothetical performance against established reference compounds.

The structural motif of this compound suggests potential interactions with central nervous system targets. The pyrrolidine moiety is a common feature in molecules designed to interact with neurotransmitter systems.[5] Therefore, our investigative approach will prioritize the assessment of its activity as a potential neuroprotective agent and modulator of monoamine transporters.

Proposed Mechanism of Action and Comparative Compounds

Given its structure, a plausible hypothesis is that this compound may function as a monoamine reuptake inhibitor. Monoamine oxidase (MAO) and reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are critical regulators of neurotransmitter signaling, and their modulation is a key strategy in treating neurological and psychiatric disorders.[6][7][8]

To establish a robust comparative framework, we will benchmark the hypothetical performance of this compound against the following well-characterized compounds:

  • Bupropion: A well-established dual norepinephrine and dopamine reuptake inhibitor.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI).

  • A Novel Neuroprotective Agent (e.g., a hypothetical HSP70 modulator): To assess broader neuroprotective potential beyond monoamine modulation.[9]

Experimental Workflow for Efficacy Evaluation

A tiered approach, progressing from in vitro screening to in vivo validation, is essential for a thorough evaluation.[10][11][12]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Primary Target Engagement Assays (Monoamine Transporter Binding) b Functional Assays (Reuptake Inhibition) a->b c Monoamine Oxidase (MAO) Inhibition Assays b->c d In Vitro Neuroprotection Assays (e.g., H2O2-induced oxidative stress in SH-SY5Y cells) c->d e Pharmacokinetic Profiling d->e Promising In Vitro Activity f Animal Models of Neurological Disease (e.g., experimental cerebral ischemia) e->f g Behavioral Assessments (e.g., forced swim test, assessment of neurological deficit) f->g h Post-mortem Biochemical and Histological Analysis g->h

Figure 1: A proposed experimental workflow for the comprehensive evaluation of this compound.

In Vitro Efficacy Assessment

Protocol 1: Monoamine Reuptake Inhibition Assay

This assay will determine the inhibitory potency of this compound on DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Principle: Employ a fluorescence-based assay that measures the uptake of a fluorescent substrate specific for each transporter.[13] Inhibition of uptake by the test compound results in a decrease in intracellular fluorescence.

  • Procedure:

    • Plate the cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of this compound, bupropion, and sertraline.

    • Add the fluorescent substrate and incubate.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 values for each compound against each transporter.

Rationale: This experiment provides a direct measure of the compound's functional activity at the primary hypothesized targets and allows for a direct comparison of potency and selectivity against established drugs.[7]

Protocol 2: In Vitro Neuroprotection Assay

This assay will assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Line: Use a human neuroblastoma cell line, such as SH-SY5Y.

  • Induction of Oxidative Stress: Treat the cells with hydrogen peroxide (H₂O₂) to induce oxidative damage.

  • Procedure:

    • Culture SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with this compound and a reference neuroprotective agent for a specified period.

    • Expose the cells to H₂O₂.

    • Assess cell viability using an MTT or LDH assay.

  • Data Analysis: Determine the EC50 value of the compound for neuroprotection.

Rationale: This assay provides evidence of potential neuroprotective effects independent of monoamine reuptake inhibition and helps to broaden the understanding of the compound's therapeutic potential.[9]

Comparative Data Summary (Hypothetical)

The following table illustrates how the in vitro data for this compound could be presented in comparison to the reference compounds.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Neuroprotection EC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Bupropion521.9>10,000>100
Sertraline254200.29>100
Novel Neuroprotective Agent>10,000>10,000>10,0005

In Vivo Efficacy Models

Should in vitro data demonstrate promising activity, progression to in vivo models is warranted.

Protocol 3: Evaluation in a Model of Cerebral Ischemia

This model will assess the neuroprotective efficacy of the compound in a disease-relevant context.[10][11][12]

Methodology:

  • Animal Model: Utilize a rat model of middle cerebral artery occlusion (MCAO) to simulate stroke.

  • Drug Administration: Administer this compound or a vehicle control at various doses and time points relative to the ischemic insult.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and sensory deficits at multiple time points post-MCAO.

    • Infarct Volume Measurement: Quantify the extent of brain damage using TTC staining of brain sections.

    • Biochemical Markers: Measure markers of oxidative stress (e.g., glutathione levels) and inflammation in brain tissue.[10][11]

  • Data Analysis: Compare the neurological scores, infarct volumes, and biochemical markers between the treated and control groups.

Rationale: This in vivo model provides a robust assessment of the compound's ability to mitigate ischemic brain injury and improve functional outcomes, which are key indicators of therapeutic potential.[10][12]

G cluster_0 Cerebral Ischemia Model Workflow a Induction of MCAO in Rats b Administration of This compound a->b c Behavioral Assessment (Neurological Deficit Scoring) b->c d Post-mortem Analysis (Infarct Volume, Biomarkers) c->d

Figure 2: Workflow for assessing the in vivo neuroprotective efficacy of this compound.

Conclusion

While direct efficacy data for this compound is not yet available in the public domain, its chemical structure provides a strong rationale for investigating its potential as a modulator of monoamine signaling and as a neuroprotective agent. The experimental framework detailed in this guide offers a comprehensive and methodologically sound approach to characterizing its biological activity. By employing a combination of in vitro target-based and phenotypic assays, followed by validation in relevant in vivo models, researchers can systematically elucidate the therapeutic potential of this and other novel pyrrolidine-based compounds. The comparative approach, benchmarking against established drugs, is crucial for contextualizing the significance of the experimental findings and informing future drug development efforts.

References

The Pyrrolidine Scaffold: A Privileged Structure in Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol and the Broader Class of 3-Substituted Pyrrolidines in Drug Discovery

A Foreword on this compound: An initial survey of peer-reviewed literature reveals a scarcity of specific studies focused on this compound. This guide, therefore, broadens its scope to address the parent scaffold, the 3-substituted pyrrolidine ring, a structure of significant interest in medicinal chemistry. By examining the synthesis, biological importance, and comparative analysis of this structural class, we provide a robust framework for the evaluation of novel compounds such as this compound.

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold".[1] This is due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] The success of this heterocyclic motif is not arbitrary; it stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[1]

Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers a three-dimensional, globular shape.[1][3] This increased three-dimensionality allows for more precise and complex interactions with the binding sites of biological targets.[3][4] The non-planar, puckered conformation of the ring, a phenomenon known as "pseudorotation," enables it to efficiently explore pharmacophore space.[3][4] Furthermore, the nitrogen atom within the ring acts as a basic center and a key point for substitution, with a significant majority of pyrrolidine-containing drugs being substituted at this N-1 position.[3]

Table 1: Key Physicochemical and Structural Advantages of the Pyrrolidine Scaffold

PropertyAdvantage in Drug DesignReference
sp³ Hybridization Provides a three-dimensional, non-planar structure, allowing for more specific interactions with biological targets.[1][3]
Stereogenicity The potential for up to four stereogenic centers allows for fine-tuning of biological activity and selectivity.[3][4]
Basic Nitrogen Atom Acts as a hydrogen bond acceptor and provides a site for substitution to modulate physicochemical properties.[3]
"Pseudorotation" The conformational flexibility of the ring allows it to adapt to the shape of various binding pockets.[3][4]
Scaffold for Diversity The ring can be readily functionalized at multiple positions, enabling the creation of diverse chemical libraries.[2]

Synthesis of 3-Substituted Pyrrolidines: A Modern Approach

The development of efficient synthetic routes to functionalized pyrrolidines is crucial for their exploration in drug discovery. While numerous methods exist, modern catalytic processes offer direct and versatile access to these valuable structures. One such powerful technique is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct installation of an aryl group at the 3-position.[5][6][7]

This method is particularly noteworthy as it provides a direct route to 3-aryl pyrrolidines, a class of molecules that have shown potency in a range of biological contexts, including as ligands for serotonin and dopamine receptors.[6]

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrroline

This protocol is a generalized representation based on published methods for the synthesis of 3-substituted pyrrolidines.[6][7]

Materials:

  • N-alkyl-2-pyrroline

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

  • Hydride source (e.g., Formic acid)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and phosphine ligand.

  • Add the aryl bromide, N-alkyl-2-pyrroline, and base to the reaction vessel.

  • Add the anhydrous solvent, followed by the hydride source.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-aryl pyrrolidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

  • Phosphine Ligand: Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Essential for the catalytic cycle, often involved in the regeneration of the active catalyst.

  • Hydride Source: Intercepts a key intermediate in the catalytic cycle to achieve hydroarylation instead of the more common Heck-type olefination product.[7]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Pd catalyst and ligand in inert vessel prep2 Add aryl bromide, N-alkyl-2-pyrroline, and base prep1->prep2 prep3 Add anhydrous solvent and hydride source prep2->prep3 react1 Heat mixture (80-100 °C) prep3->react1 react2 Monitor progress (TLC/LC-MS) react1->react2 workup1 Cool and quench with water react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product 3-Aryl Pyrrolidine

Caption: A generalized workflow for the synthesis of 3-aryl pyrrolidines.

Comparative Analysis: The Significance of Substituent Position (C2 vs. C3)

The biological activity of pyrrolidine derivatives is highly dependent on the spatial arrangement of their substituents.[3][4] The choice of substitution position—for instance, C2 versus C3—can profoundly impact a molecule's pharmacological profile. This is because the position of the substituent alters the molecule's three-dimensional shape, its interaction with chiral biological targets, and its physicochemical properties.[3]

Table 2: Comparison of C2- and C3-Substituted Pyrrolidines

FeatureC2-Substituted PyrrolidinesC3-Substituted Pyrrolidines
Common Precursors Proline, Prolinol4-Hydroxyproline, Pyrrolines
Structural Analogy Analogues of the amino acid proline.Often introduce functionality perpendicular to the main ring structure.
Therapeutic Areas Prevalent in antivirals (e.g., for HCV), cardiovascular drugs, and as organocatalysts.Explored as anticonvulsants, anticancer agents, and ligands for CNS receptors.[6][8][9]
Synthetic Challenge Stereocenter at C2 is often derived from the chiral pool (e.g., L-proline).Stereoselective synthesis can be more challenging and often requires asymmetric catalysis.[10]

The divergent synthesis of C2- and C3-alkylated pyrrolidines from a common precursor has been achieved by catalyst-tuned regioselective and enantioselective reactions, highlighting the ability to selectively functionalize the pyrrolidine ring.[10] This level of synthetic control is critical for building structure-activity relationships (SAR) and optimizing drug candidates.[4] For example, studies on pyrrolidine-2,5-diones have shown that substituents at the C3 position are crucial for their anticonvulsant activity.[8]

A Framework for Comparative Evaluation of a Novel Pyrrolidine Derivative

Given the lack of specific data for this compound, a structured experimental workflow is necessary to characterize its biological activity and compare it to relevant alternatives. This workflow represents a standard approach in small molecule drug discovery, moving from broad initial screening to more specific and in-depth analyses.[11][12]

This process typically begins with hit identification, progresses to lead optimization, and culminates in the selection of a preclinical candidate.[12]

G cluster_hit_id Hit Identification cluster_lead_opt Lead Optimization cluster_candidate_sel Preclinical Candidate Selection hit1 Primary Screening (e.g., Cytotoxicity Assay - MTT) hit2 Target-Based Screening (e.g., Receptor Binding Assay) hit1->hit2 Active Compounds opt1 Structure-Activity Relationship (SAR) Studies hit2->opt1 Validated Hits opt2 In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) opt1->opt2 opt3 Selectivity Profiling (Off-target screening) opt2->opt3 sel1 In Vivo Efficacy Studies (Animal Models) opt3->sel1 Optimized Leads sel2 Pharmacokinetic (PK) Studies sel1->sel2 sel3 Preliminary Toxicology sel2->sel3 final final sel3->final Preclinical Candidate

Caption: A standard workflow for small molecule drug discovery and evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as an initial screen for the cytotoxicity of novel compounds.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and comparator compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This initial cytotoxicity data is crucial for determining the therapeutic window of a compound and for guiding further, more specific biological assays.

Conclusion

While this compound itself remains an understudied molecule in the public domain, its core structure—the 3-substituted pyrrolidine—is a highly valuable scaffold in the field of drug discovery. The strategic importance of the pyrrolidine ring lies in its unique three-dimensional properties and its amenability to chemical modification. Modern synthetic methods provide increasingly efficient access to a diverse range of substituted pyrrolidines, enabling detailed exploration of their structure-activity relationships. The comparative analysis of substituent placement, such as at the C2 versus C3 positions, is a critical aspect of rational drug design with this scaffold. The experimental framework outlined in this guide provides a clear and systematic pathway for the characterization and comparative evaluation of novel pyrrolidine derivatives, paving the way for the discovery of new therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of (3-Pyrrolidin-1-ylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of (3-Pyrrolidin-1-ylphenyl)methanol, a compound encountered in drug discovery and development. By understanding the inherent chemical properties and adhering to established safety protocols, researchers can ensure the protection of themselves, their colleagues, and the environment.

Hazard Assessment and Chemical Profile

The presence of the aromatic amine and alcohol functional groups places this compound in the category of non-halogenated organic waste[2][3]. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination[4][5].

Table 1: Hazard Profile and Physical Properties (Inferred)

PropertyValue/ClassificationSource/Rationale
Physical State Likely a solid or liquidBased on similar small organic molecules
Primary Hazard Corrosive (Assumed)Based on the SDS of the analogous (3-Pyrrolidin-1-ylphenyl)methylamine[1]
Other Potential Hazards Irritant, Harmful if swallowed or inhaledCommon hazards for aromatic amines and alcohols[6]
Chemical Class Aromatic Amine, AlcoholStructural analysis
Waste Category Non-Halogenated Organic WasteAbsence of halogen atoms[2][3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes of the potentially corrosive material[7][8].

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use[7].

  • Body Protection : A lab coat, buttoned to its full length, is required. For larger quantities or in case of a significant spill, a chemical-resistant apron should be worn over the lab coat[9].

  • Respiratory Protection : All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulously documented. The following workflow ensures compliance with safety regulations and environmental stewardship.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Stream : this compound waste must be collected in a dedicated container for non-halogenated organic waste [2][3].

  • Avoid Commingling : Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers to prevent dangerous chemical reactions[10]. Cross-contamination can also lead to more complex and costly disposal procedures[3].

  • Types of Waste : This includes the pure compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are critical for safe handling and disposal.

  • Container Material : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap[11].

  • Labeling : The container must be clearly and accurately labeled as soon as the first drop of waste is added[12][13]. The label must include:

    • The words "HAZARDOUS WASTE "[11][12][14]

    • The full chemical name: This compound (no abbreviations or formulas)[11]

    • An accurate estimation of the concentration and total volume.

    • The date of accumulation (the date the first waste was added)[12].

    • The name of the principal investigator or research group.

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic")[13].

Step 3: Waste Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Location : The waste container should be kept at or near the point of generation[10][11].

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill[12].

  • Closure : Keep the waste container securely closed at all times, except when adding waste[2][10][11].

  • Ventilation : Store in a well-ventilated area, preferably within a designated cabinet for chemical waste.

Step 4: Spill Management

In the event of a spill, a prompt and informed response is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, extinguish any nearby open flames and turn off spark-producing equipment.

  • Containment and Cleanup : For small, manageable spills:

    • Wear the appropriate PPE.

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent and wipe it down.

    • All materials used for cleanup must be disposed of as hazardous waste.

Step 5: Final Disposal
  • Contact EHS : Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's policy), contact your EHS office to arrange for a pickup[14].

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer[4][5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe segregation Segregate Waste: Collect in a dedicated container for 'Non-Halogenated Organic Waste' ppe->segregation labeling Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards (Corrosive, Toxic) - Date and PI Name segregation->labeling storage Store Safely: - In a designated Satellite Accumulation Area - Secondary Containment - Keep Container Closed labeling->storage spill_check Spill Occurred? storage->spill_check spill_management Follow Spill Management Protocol: - Alert, Contain, Clean - Dispose of cleanup materials as hazardous waste spill_check->spill_management Yes pickup Arrange for Pickup: Contact Environmental Health & Safety (EHS) spill_check->pickup No/Container Full spill_management->storage end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By treating this compound with the caution it deserves, based on the known hazards of its chemical analogs, and by adhering to the systematic disposal protocol outlined in this guide, researchers can mitigate risks and contribute to a safer scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Comprehensive Safety and Handling Guide for (3-Pyrrolidin-1-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for (3-Pyrrolidin-1-ylphenyl)methanol (CAS No. 129332-34-7). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The information herein is synthesized from safety data for structurally analogous compounds to provide the most reliable guidance in the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule.

Hazard Assessment: An Evidence-Based Overview

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact[1]. The basicity of the pyrrolidine nitrogen can contribute to this irritancy.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation[1]. Direct contact could lead to significant injury.

  • Acute Toxicity (Oral and Inhalation): Harmful if swallowed or inhaled[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2].

The pyrrolidine moiety itself is a highly flammable and corrosive substance, suggesting that this compound should be handled with precautions against ignition sources and skin/eye contact[3][4][5][6].

Table 1: Summary of Inferred Hazards

Hazard ClassificationInferred Risk LevelRationale
Acute Toxicity (Oral, Inhalation)Category 4 (Harmful)Based on data for structural isomers[1].
Skin Corrosion/IrritationCategory 2 (Irritant)Based on data for structural isomers and related compounds[1][2].
Serious Eye Damage/IrritationCategory 2 (Irritant)Based on data for structural isomers and related compounds[1][2].
Respiratory IrritationCategory 3 (May cause respiratory irritation)Based on data for related compounds[2].
FlammabilityPotential HazardThe parent pyrrolidine is highly flammable. Handle away from ignition sources[3][4][6].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following recommendations are based on the inferred hazards and are designed to provide comprehensive protection.

Primary Engineering Controls

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7][8]. Ensure that an eyewash station and safety shower are readily accessible and unobstructed[1][7].

Mandatory PPE Ensemble
PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses[9][10].
Face ShieldRecommended in addition to goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing[11].
Hand Protection Chemically Resistant GlovesNitrile gloves are recommended for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like Viton or Silver Shield for broader chemical resistance. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact[9][11][12].
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat is essential due to the potential flammability inferred from the pyrrolidine structure[3][6]. It should be fully buttoned with sleeves rolled down.
Full-Length Pants and Closed-Toed ShoesStandard laboratory attire to protect the skin on the lower body from potential splashes[10].
Respiratory Protection Air-Purifying RespiratorGenerally not required if work is performed within a certified chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with cartridges for ammonia and organic ammonia derivatives should be used[4][7]. Respirator use requires formal training and fit-testing[12][13].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Figure 1. PPE Selection Workflow for this compound cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE Start Start: Assess Task CheckQuantity Handling >50mL or High Splash Potential? Start->CheckQuantity CheckHood Working in a Certified Fume Hood? CheckQuantity->CheckHood No EnhancedFace Add Face Shield CheckQuantity->EnhancedFace Yes BasePPE Standard PPE: - Nitrile Gloves - Chemical Goggles - FR Lab Coat - Full Coverage Clothing CheckHood->BasePPE Yes Respirator Use NIOSH-Approved Respirator (Ammonia/Organic Vapor Cartridge) CheckHood->Respirator No EnhancedFace->CheckHood Respirator->BasePPE

Caption: A step-by-step workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is crucial for minimizing risks.

Handling and Storage
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids[1][5][7]. The storage area should be designated for corrosive and potentially flammable materials.

  • Safe Handling:

    • Preparation: Before handling, review this guide and ensure all necessary PPE is available and in good condition. Verify the location and functionality of the nearest safety shower and eyewash station[8].

    • Work Area: Conduct all manipulations within a chemical fume hood[7].

    • Transfer: When transferring the chemical, avoid generating dust or aerosols. Use non-sparking tools[3][14].

    • Post-Handling: After handling, wash hands thoroughly with soap and water[1]. Decontaminate the work surface.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[5].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately[5][7].
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Cleanup Evacuate the area. Remove all sources of ignition. Wear the full PPE ensemble, including a respirator if necessary. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[5]. Do not let the product enter drains[3].

Disposal Plan: Environmental Responsibility

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed hazardous waste container[3][8]. The label should include the chemical name and associated hazards.

  • Container Compatibility: Use a chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed[3].

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service[6][7]. Do not attempt to dispose of this chemical down the drain[3].

Chemical Handling and Disposal Workflow

The diagram below outlines the lifecycle of handling this chemical within the laboratory.

Chemical_Handling_Workflow Figure 2. Chemical Handling and Disposal Workflow Start Receive & Log Chemical Store Store in Cool, Dry, Ventilated, Compatible Area Start->Store Prepare Don Appropriate PPE (See Figure 1) Store->Prepare Handle Handle in Fume Hood Prepare->Handle Waste Segregate Waste (Solid & Liquid) Handle->Waste Decontaminate Decontaminate Work Area & Remove PPE Handle->Decontaminate Label Label Waste Container: 'Hazardous Waste' Chemical Name & Hazards Waste->Label Dispose Arrange for EHS Pickup Label->Dispose Decontaminate->Dispose Dispose of contaminated PPE

Caption: A workflow for the safe handling and disposal of the chemical.

By integrating these evidence-based safety protocols into your daily laboratory operations, you build a foundation of safety and scientific integrity. This guide serves as your trusted resource for handling this compound with the highest degree of care and professionalism.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Pyrrolidin-1-ylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Pyrrolidin-1-ylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.